Product packaging for 3-Aminocyclobutanol(Cat. No.:CAS No. 4640-44-2)

3-Aminocyclobutanol

Cat. No.: B581946
CAS No.: 4640-44-2
M. Wt: 87.122
InChI Key: JLUZCHOYSPEHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminocyclobutanol is a chemical scaffold of significant interest in pharmaceutical research and drug discovery. Its core structure, featuring an amino group and a hydroxyl group on a strained cyclobutane ring, makes it a valuable precursor for synthesizing more complex molecules . In medicinal chemistry, cyclobutane rings are increasingly employed to confer favorable properties to drug candidates. Incorporating a cyclobutane ring can lead to conformational restriction , reducing the entropic penalty upon binding to a biological target and potentially increasing potency . Furthermore, using saturated rings like cyclobutane in place of planar aromatic systems can improve a molecule's water solubility and lower its melting point, which are critical factors for developing successful oral therapeutics . The cyclobutane ring can also be used to direct key pharmacophore groups into optimal spatial orientations for target engagement and to fill hydrophobic pockets in enzymes . Researchers utilize this compound as a key intermediate in exploring new chemical space for various disease areas. Analogs of 1-aminocyclobutane-1-carboxylic acid (ACBC), for instance, are investigated as NMDA receptor antagonists for potential application in treating pain and depressive diseases . The presence of both amino and alcohol functional groups on the ring provides two points for chemical modification, allowing for the creation of diverse compound libraries aimed at optimizing pharmacological activity and metabolic stability . Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B581946 3-Aminocyclobutanol CAS No. 4640-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZCHOYSPEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanol is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclobutane core, coupled with the presence of amino and hydroxyl groups, provides a unique three-dimensional scaffold that can be strategically incorporated into larger molecules to modulate their physicochemical and biological properties. This guide provides a comprehensive overview of the fundamental properties of this compound, including its stereochemistry, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Introduction: The Emergence of a Key Building Block

Small, conformationally constrained carbocycles are valuable building blocks in the design of bioactive molecules. The cyclobutane ring, in particular, offers a desirable balance of rigidity and three-dimensionality, making it an attractive scaffold for probing molecular interactions in biological systems. This compound, with its amino and hydroxyl functionalities, presents a versatile platform for chemical modification and has emerged as a critical intermediate in the synthesis of a range of pharmaceutical agents. Its ability to serve as a bioisosteric replacement for other functionalities has further cemented its importance in modern drug discovery.

Structure and Stereochemistry: The Importance of Isomerism

This compound exists as two diastereomers: cis-3-aminocyclobutanol and trans-3-aminocyclobutanol. The relative orientation of the amino and hydroxyl groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and reactivity.

  • cis-3-Aminocyclobutanol: In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring.

  • trans-3-Aminocyclobutanol: In the trans isomer, the amino and hydroxyl groups are on opposite faces of the ring.

The specific stereoisomer used can have a profound impact on the biological activity of the final compound, making stereocontrolled synthesis a critical aspect of its application.

Caption: Diastereomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The compound is typically a solid at room temperature and possesses some solubility in polar solvents.

Propertycis-3-Aminocyclobutanoltrans-3-Aminocyclobutanol
Molecular Formula C4H9NO[1]C4H9NO
Molecular Weight 87.12 g/mol [1]87.12 g/mol
Appearance White solid (hydrochloride salt)[2]White solid[3]
Melting Point Not readily available~112 °C[3]
Boiling Point Not readily available303.7±31.0 °C (Predicted)[3]
Density Not readily available1.10±0.1 g/cm3 (Predicted)[3]

Note: Data for the free base is limited; some properties are reported for the hydrochloride salt.

Synthesis and Reactivity

The synthesis of this compound often involves multi-step sequences, and achieving stereocontrol is a primary challenge.

Synthetic Strategies

A common approach to synthesizing trans-3-aminocyclobutanol involves a Mitsunobu reaction on a cis-3-dibenzylaminocyclobutanol derivative, followed by hydrolysis and deprotection.[4] This method allows for the inversion of stereochemistry at one of the chiral centers.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol [4]

  • Mitsunobu Reaction: cis-3-Dibenzylaminocyclobutanol is reacted with a carboxylic acid under Mitsunobu conditions (e.g., triphenylphosphine and a dialkyl azodicarboxylate) to form the corresponding trans-ester.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous tetrahydrofuran) to yield trans-3-dibenzylaminocyclobutanol.[4]

  • Deprotection: The benzyl groups are removed via catalytic hydrogenation (e.g., palladium on carbon or palladium hydroxide in an alcohol solvent) to afford the final product, trans-3-aminocyclobutanol.[4]

Caption: Synthetic workflow for trans-3-Aminocyclobutanol.

Chemical Reactivity

The amino and hydroxyl groups of this compound exhibit typical reactivity. The amino group can be acylated, alkylated, and used in the formation of amides and sulfonamides. The hydroxyl group can be esterified, etherified, or oxidized. The bifunctional nature of the molecule allows for selective protection and derivatization of one group while reacting the other.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, where its rigid structure is used to orient substituents in a defined spatial arrangement, leading to improved binding affinity and selectivity for biological targets.

One notable application is in the development of kinase inhibitors. The cyclobutane scaffold can serve as a core element to which various pharmacophoric groups are attached. For instance, derivatives of this compound have been incorporated into inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.

Spectroscopic Characterization

The structure and stereochemistry of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The coupling constants between protons on the cyclobutane ring can help to determine the relative stereochemistry of the substituents.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

  • Mass Spectrometry: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[5] The compound may be harmful if swallowed, and it is recommended to avoid contact with skin and eyes.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a fundamentally important building block with a unique combination of structural rigidity and chemical functionality. Its distinct cis and trans isomers offer precise control over the spatial orientation of substituents, a critical feature in the design of targeted therapeutics. As synthetic methodologies continue to improve, the accessibility and application of this versatile scaffold in drug discovery and materials science are expected to expand, paving the way for the development of novel molecules with enhanced properties and functions.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
  • (1R,3S)-3-Aminocyclopentanol. (2025). PubChem.
  • Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
  • 3-Aminocyclohexanol. (2025). PubChem.
  • PROCESS DEVELOPMENT REPORT. (2019). Medicines for All Institute (M4ALL).
  • (3R)-3-Amino-1-butanol. (2025). PubChem.
  • MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Capot Chemical Co., Ltd.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate.
  • Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
  • 3-Aminobutan-2-ol. (2025). PubChem.
  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.). National Institutes of Health.
  • Synthesis of cyclobutyl amine 8. (n.d.). ResearchGate.
  • trans-3-Methylcyclohexanol. (n.d.). NIST WebBook.
  • cis-1-ethyl-3-methylcyclobutane. (n.d.). NIST WebBook.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). (n.d.). Human Metabolome Database.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). Western Michigan University ScholarWorks.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
  • (1R,3S)-3-Aminocyclohexanol. (2025). PubChem.
  • cis-3-ethylcyclohexanol. (n.d.). NIST WebBook.
  • trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - 13C NMR. (n.d.). Chemical Shifts.

Sources

A Technical Guide to the Stereose-lective Synthesis of cis-3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Aminocyclobutanol is a pivotal structural motif in modern medicinal chemistry, valued for its role as a conformationally restricted scaffold and bioisostere in the development of novel therapeutics. Its synthesis, particularly with stereocontrol to obtain the cis isomer, presents unique challenges and has been the subject of extensive research. This guide provides an in-depth analysis of robust and scalable synthetic routes to cis-3-aminocyclobutanol, focusing on the underlying mechanistic principles that govern stereoselectivity. We will dissect a primary synthetic pathway starting from a commercially available cyclobutane derivative, offering detailed experimental protocols, process optimization insights, and a comparative analysis of alternative strategies. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of the cis-3-Aminocyclobutanol Scaffold

The cyclobutane ring, once considered an esoteric curiosity, is now a privileged scaffold in drug design. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling chemists to probe specific interactions within biological targets. The cis-1,3-disubstituted pattern of cis-3-aminocyclobutanol is particularly valuable. It serves as a bioisosteric replacement for other common fragments, such as piperidines or cyclohexanes, while offering a distinct vectoral array of its functional groups—an alcohol and an amine. This unique geometry can lead to improved potency, selectivity, and pharmacokinetic properties.

The primary challenge in synthesizing this molecule lies in controlling the relative stereochemistry of the amino and hydroxyl groups. This guide will focus on a predominant strategy that leverages the stereoselective reduction of a ketone precursor, a method that has proven to be both reliable and scalable.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic approach to cis-3-aminocyclobutanol points to a key intermediate: a 3-aminocyclobutanone derivative. The stereochemistry can then be set by a diastereoselective reduction of the ketone. This strategy offers a clear and controllable path to the desired cis product.

G Target cis-3-Aminocyclobutanol Intermediate1 N-Protected cis-3-Aminocyclobutanol Target->Intermediate1 Deprotection Intermediate2 N-Protected 3-Aminocyclobutanone Intermediate1->Intermediate2 Stereoselective Reduction Intermediate3 3-Oxocyclobutane Carboxylic Acid Derivative Intermediate2->Intermediate3 Amine Installation (e.g., Curtius Rearrangement) Start Commercially Available Starting Material Intermediate3->Start Synthesis caption Figure 1. Retrosynthetic pathway for cis-3-Aminocyclobutanol.

Caption: Figure 1. Retrosynthetic pathway for cis-3-Aminocyclobutanol.

Primary Synthetic Route: From Carboxylate to cis-Amino Alcohol

This section details a widely adopted and effective synthesis starting from ethyl 3-oxocyclobutane-1-carboxylate. This route is advantageous due to the commercial availability of the starting material and the high stereoselectivity achieved in the key reduction step.[1][2]

Overall Reaction Scheme

The multi-step synthesis involves the introduction of the nitrogen functionality via a Curtius rearrangement, followed by a highly stereoselective ketone reduction.

G cluster_0 Step 1: Curtius Rearrangement cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Deprotection A Ethyl 3-oxocyclobutane- 1-carboxylate B 3-Oxocyclobutane- 1-carboxylic acid A->B Saponification (e.g., NaOH) C tert-Butyl (3-oxocyclobutyl)carbamate B->C 1. DPPA, Et3N 2. t-BuOH, heat D tert-Butyl (cis-3-hydroxycyclobutyl)carbamate C->D Reduction (e.g., LiAl(OtBu)3H) E cis-3-Aminocyclobutanol D->E Acidic Hydrolysis (e.g., HCl) caption Figure 2. Key steps in the synthesis from a carboxylate precursor.

Caption: Figure 2. Key steps in the synthesis from a carboxylate precursor.

Mechanistic Principles & Stereocontrol: The Key to cis-Selectivity

The critical step for establishing the desired stereochemistry is the reduction of the ketone in tert-butyl (3-oxocyclobutyl)carbamate. The high cis-selectivity is a direct consequence of steric hindrance.

Expertise & Causality: The bulky tert-butoxycarbonyl (Boc) protecting group at the C3 position effectively shields one face of the cyclobutane ring. A sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), will preferentially approach the carbonyl from the face opposite to this bulky group (an anti-facial attack).[3][4] This controlled delivery of the hydride results in the formation of the hydroxyl group on the same side as the Boc-amino group, leading predominantly to the cis isomer.[3][5] Lowering the reaction temperature, for instance to -78 °C, further enhances this selectivity by favoring the transition state with the lower activation energy, which corresponds to the less sterically hindered approach.[4]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and represent a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

  • Part A: Saponification

    • Dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

    • Add sodium hydroxide (1.1 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid, which can often be used without further purification.

  • Part B: Curtius Rearrangement

    • Caution: This reaction involves the formation of an acyl azide intermediate, which can be explosive. Perform behind a blast shield and avoid heating the isolated intermediate.

    • Under an inert atmosphere (N₂ or Ar), dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

    • Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to 80 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to an isocyanate.

    • After the initial gas evolution ceases, add anhydrous tert-butanol (1.5 eq) and continue heating at 80 °C overnight.

    • Cool the reaction, wash with saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (3-oxocyclobutyl)carbamate as a white solid.

Step 2: Stereoselective Reduction to tert-Butyl (cis-3-hydroxycyclobutyl)carbamate [4]

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over 20 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

Step 3: Deprotection to cis-3-Aminocyclobutanol [6]

  • Dissolve tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in methanol.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 eq).

  • Stir the solution at room temperature overnight.

  • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of cis-3-aminocyclobutanol as a solid. The free base can be obtained by neutralization if required.

Comparative Analysis of Synthetic Strategies

While the route described is highly effective, other strategies exist. Each has its own set of advantages and disadvantages relevant to scale, cost, and safety.

Synthetic RouteKey StepsAdvantagesDisadvantagesOverall Yield (Typical)
Route 1 (Featured) Saponification, Curtius Rearrangement, Stereoselective ReductionHigh cis-selectivity (>95:5), reliable, scalable.Use of potentially explosive azide intermediate.50-60%
Route 2 Reductive amination of 3-hydroxycyclobutanoneFewer steps from a common intermediate.Can be difficult to control selectivity; may produce mixtures of cis and trans isomers.30-40%
Route 3 [2+2] CycloadditionAccess to diverse derivatives.Often requires specialized photochemical equipment; starting materials can be complex.Varies widely

Conclusion

The synthesis of cis-3-aminocyclobutanol is a critical process for advancing drug discovery programs that utilize this valuable scaffold. The featured route, proceeding through a Curtius rearrangement and a sterically-controlled ketone reduction, represents a robust, well-understood, and scalable method for obtaining the desired cis isomer with high fidelity. The key to success lies in the rational choice of a bulky protecting group and a sterically hindered reducing agent to direct the stereochemical outcome. By understanding the mechanistic underpinnings of this transformation, chemists can confidently and efficiently produce this important building block for the next generation of therapeutics.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • 2(3H)-Oxazolone, 3-acetyl-. Organic Syntheses Procedure. [Link]
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed. [Link]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journals. [Link]
  • Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-3-Aminocyclobutanol is a pivotal building block in contemporary medicinal chemistry, prized for the unique conformational constraints it imparts upon pharmacologically active molecules.[1][2] Its incorporation into drug candidates can significantly influence properties such as metabolic stability and target binding affinity.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this valuable intermediate, with a focus on stereocontrol and scalability. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of various synthetic routes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the practical synthesis of trans-3-aminocyclobutanol.

Introduction: The Ascendancy of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug design.[1][3][4] Its rigid, three-dimensional structure offers a unique conformational landscape that can be exploited to enhance the pharmacological properties of drug candidates.[1][4] Unlike more flexible aliphatic chains, the cyclobutane core restricts the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclobutane moiety is often associated with increased metabolic stability, a crucial attribute for any successful therapeutic agent.[1]

trans-3-Aminocyclobutanol, in particular, has garnered significant attention as a key intermediate in the synthesis of a variety of bioactive molecules, including inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory and autoimmune diseases.[1][5] The stereospecific placement of the amino and hydroxyl groups in a trans configuration is often critical for achieving the desired biological activity. This guide will explore the chemical strategies employed to achieve this precise stereochemical control.

Strategic Approaches to the Synthesis of trans-3-Aminocyclobutanol

The synthesis of trans-3-aminocyclobutanol presents a significant stereochemical challenge: the controlled formation of a 1,3-trans-disubstituted cyclobutane ring. Several distinct strategies have been developed to address this, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

  • Stereoselective Reduction of a Cyclobutanone Precursor: This is a common and often highly effective strategy that relies on the facial selectivity of hydride attack on a 3-aminocyclobutanone derivative.

  • Inversion of Stereochemistry from a cis-Precursor: This approach begins with the more readily accessible cis-isomer and employs a chemical transformation, such as a Mitsunobu reaction, to invert the stereochemistry at one of the chiral centers.

  • [2+2] Cycloaddition Reactions: These powerful reactions allow for the direct construction of the cyclobutane ring from two alkene components.[3][6][7][8]

  • Ring Expansion of Cyclopropanols: This method involves the expansion of a three-membered ring to the desired four-membered carbocycle.

  • Biocatalytic Approaches: The use of enzymes, such as ketoreductases, offers a highly stereoselective and environmentally friendly route to chiral alcohols and amines.[9][10][11]

This guide will focus on the first two strategies, as they represent some of the most practical and widely employed methods for the synthesis of trans-3-aminocyclobutanol.

Strategy 1: Stereoselective Reduction of 3-Aminocyclobutanone

This approach hinges on the controlled reduction of a 3-aminocyclobutanone precursor, where the stereochemical outcome is dictated by the direction of hydride attack.

2.1.1. Mechanistic Rationale for Stereoselectivity

The reduction of 3-substituted cyclobutanones often exhibits a high degree of stereoselectivity. The incoming hydride reagent preferentially attacks the carbonyl group from the face opposite to the substituent at the 3-position, which is sterically less encumbered. This results in the formation of the cis-alcohol.[12][13] Achieving the desired trans-isomer via direct reduction is more challenging and often requires specific reagents or catalytic systems that can override this inherent steric bias.[13]

One effective method for achieving high trans-selectivity is through biocatalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity.[9][13] By selecting the appropriate KRED, it is possible to favor the formation of the trans-alcohol with a high diastereomeric ratio.[13]

2.1.2. Experimental Workflow: Biocatalytic Reduction

The following diagram illustrates a typical workflow for the biocatalytic reduction of a 3-(Boc-amino)cyclobutanone to the corresponding trans-alcohol.

G cluster_0 Biocatalytic Reduction Workflow Substrate 3-(Boc-amino)cyclobutanone Reaction Enzymatic Reduction (Aqueous Buffer, RT) Substrate->Reaction Enzyme_System Ketoreductase (KRED) Cofactor (e.g., NADPH) Enzyme_System->Reaction Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product trans-3-(Boc-amino)cyclobutanol Purification->Product

Caption: Workflow for the biocatalytic reduction of 3-(Boc-amino)cyclobutanone.

2.1.3. Detailed Protocol: Biocatalytic Reduction for trans-Selectivity[13]

Materials:

  • 3-(tert-Butoxycarbonylamino)cyclobutanone

  • Ketoreductase (KRED) enzyme preparation

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 3-(tert-butoxycarbonylamino)cyclobutanone substrate in the phosphate buffer.

  • Enzyme Addition: Add the ketoreductase enzyme preparation and the NADPH cofactor (or the components of the cofactor regeneration system) to the reaction mixture.

  • Incubation: Stir the mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired trans-3-(Boc-amino)cyclobutanol.

Strategy 2: Stereochemical Inversion via Mitsunobu Reaction

An alternative and powerful strategy involves starting with the more easily accessible cis-3-aminocyclobutanol derivative and inverting the stereocenter of the hydroxyl group to obtain the desired trans-product. The Mitsunobu reaction is a classic and reliable method for achieving such an inversion.[5][12]

2.2.1. The Mitsunobu Reaction: Mechanism and Rationale

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The key steps of the mechanism involve:

  • Activation of the phosphine by the azodicarboxylate.

  • Protonation of the resulting species by the alcohol to form an alkoxyphosphonium salt.

  • An Sₙ2 attack by a nucleophile on the carbon atom bearing the oxygen, leading to the displacement of the triphenylphosphine oxide and inversion of configuration.

In the context of synthesizing trans-3-aminocyclobutanol, a carboxylic acid is often used as the nucleophile. This results in the formation of a trans-ester, which can then be hydrolyzed to yield the desired trans-alcohol.[5]

2.2.2. Experimental Workflow: Mitsunobu Inversion

The following diagram outlines the key stages of a synthetic sequence employing a Mitsunobu reaction for stereochemical inversion.

G cluster_1 Mitsunobu Inversion Workflow Start cis-3-(Dibenzylamino)cyclobutanol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Carboxylic Acid) Start->Mitsunobu Intermediate trans-3-(Dibenzylamino)cyclobutyl Ester Mitsunobu->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product_Protected trans-3-(Dibenzylamino)cyclobutanol Hydrolysis->Product_Protected Deprotection Hydrogenolysis (H2, Pd/C) Product_Protected->Deprotection Final_Product trans-3-Aminocyclobutanol Deprotection->Final_Product

Caption: Synthetic workflow for trans-3-aminocyclobutanol via Mitsunobu inversion.

2.2.3. Detailed Protocol: Mitsunobu Inversion and Subsequent Steps[5]

Part A: Mitsunobu Reaction

Materials:

  • cis-3-(Dibenzylamino)cyclobutanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • A suitable carboxylic acid (e.g., benzoic acid)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and the carboxylic acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DIAD Addition: Add the DIAD dropwise to the cooled solution. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: After completion, the reaction mixture is typically concentrated and purified by column chromatography to yield the trans-ester.

Part B: Hydrolysis of the Ester

Materials:

  • trans-3-(Dibenzylamino)cyclobutyl ester

  • Sodium hydroxide (NaOH) or other suitable base

  • A suitable solvent system (e.g., methanol/water)

Procedure:

  • Hydrolysis: Dissolve the ester in a mixture of methanol and aqueous sodium hydroxide solution.

  • Heating: Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture, neutralize with acid, and extract the product with an organic solvent.

  • Purification: The crude trans-3-(dibenzylamino)cyclobutanol can be purified by crystallization or chromatography.

Part C: Deprotection

Materials:

  • trans-3-(Dibenzylamino)cyclobutanol

  • Palladium on carbon (10% Pd/C)

  • Methanol or another suitable alcohol solvent

  • Hydrogen gas

Procedure:

  • Hydrogenation: Dissolve the trans-3-(dibenzylamino)cyclobutanol in methanol and add the palladium on carbon catalyst.

  • Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-1.5 MPa).[5] The reaction may require gentle heating (30-45 °C).[5]

  • Filtration and Concentration: After the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude trans-3-aminocyclobutanol.

  • Purification: The final product can be further purified by distillation or recrystallization, often as a hydrochloride salt.[5][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to trans-3-aminocyclobutanol depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the required stereochemical purity.

Synthetic Strategy Key Advantages Potential Challenges Typical Overall Yield Stereoselectivity
Biocatalytic Reduction High stereoselectivity, mild reaction conditions, environmentally friendly.[9][10]Requires specific enzymes, potential for substrate inhibition, may require process optimization for scale-up.Moderate to HighExcellent (often >98:2 dr)[13]
Mitsunobu Inversion Reliable and well-established method for stereochemical inversion.[5][12]Stoichiometric amounts of reagents, formation of byproducts that can complicate purification, requires an additional hydrolysis step.Moderate (often >70% for the sequence)[5]Excellent (inversion of stereochemistry)

Conclusion and Future Perspectives

The synthesis of trans-3-aminocyclobutanol remains an area of active interest in organic and medicinal chemistry. While established methods such as stereoselective reduction and Mitsunobu inversion provide reliable access to this important building block, there is a continuous drive for more efficient, scalable, and sustainable synthetic routes.

Future developments in this field are likely to focus on:

  • Novel Catalytic Methods: The development of new transition-metal or organocatalytic systems for the direct and stereoselective synthesis of trans-3-aminocyclobutanol.

  • Advanced Biocatalysis: The discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope for the synthesis of aminocyclobutanols.[9][15]

  • Flow Chemistry: The application of continuous flow technologies to improve the safety, efficiency, and scalability of existing synthetic routes.

As our understanding of the role of conformationally constrained motifs in drug design continues to grow, the demand for versatile and efficiently synthesized building blocks like trans-3-aminocyclobutanol is certain to increase. The synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Baran, P. S. Cyclobutanes in Organic Synthesis.
  • Hoffmann, N. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 2016, 116(17), 10045-10066. (URL: [Link])
  • Gademann, K., et al. Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 2002, 124(41), 12275-12285. (URL: [Link])
  • Wessjohann, L. A., et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 2003, 103(5), 1625-1648. (URL: [Link])
  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 2013, 3(4), 741-777. (URL: [Link])
  • Organic Chemistry Portal. Cyclobutane synthesis. (URL: [Link])
  • Martinez, C. A. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012, 17(1), 151-157. (URL: [Link])
  • Zhu, J., et al. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 2019, 9(11), 947. (URL: [Link])

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry, imparts unique three-dimensional characteristics to small molecules, influencing their pharmacological profiles.[1] 3-Aminocyclobutanol, a key building block, possesses a rich stereochemical landscape with significant implications for drug design and development. The spatial orientation of its amino and hydroxyl functional groups gives rise to distinct stereoisomers, each with potentially different biological activities and metabolic stabilities.[2][3][4] This technical guide provides a comprehensive exploration of the stereochemistry of this compound isomers, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism as applied to this scaffold, detail methodologies for stereoselective synthesis and chiral resolution, and discuss analytical techniques for the definitive characterization of the resulting isomers.

Introduction: The Stereochemical Complexity of this compound

This compound contains two stereogenic centers at the C1 and C3 positions, where the hydroxyl and amino groups are attached, respectively. This structural feature gives rise to a maximum of 2n stereoisomers, where n is the number of stereocenters.[5][6] In this case, there are four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.[6][7]

The isomers are categorized based on the relative orientation of the amino and hydroxyl groups:

  • Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R, 3S)-3-aminocyclobutanol and (1S, 3R)-3-aminocyclobutanol.

  • Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This configuration also exists as a pair of enantiomers: (1R, 3R)-3-aminocyclobutanol and (1S, 3S)-3-aminocyclobutanol.

The distinct spatial arrangement of these functional groups in each isomer can lead to differential interactions with biological targets, such as enzymes and receptors, profoundly impacting their pharmacological activity.[2][8] Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance in drug discovery.[9]

Caption: Stereochemical relationships of this compound isomers.

Stereoselective Synthesis Strategies

Achieving high diastereoselectivity and enantioselectivity is a central challenge in the synthesis of this compound isomers.[10] The choice of synthetic route is dictated by the desired stereochemical outcome.

Synthesis of Cis-3-Aminocyclobutanol

The synthesis of cis-3-aminocyclobutanol often relies on the stereoselective reduction of a 3-aminocyclobutanone precursor. The facial selectivity of the hydride attack is the key determinant of the diastereomeric outcome.

Principle of Diastereoselective Reduction: Hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[10] This preference is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming hydride to the opposite face of the ring (anti-facial attack).[10] The use of bulky hydride reagents can further enhance this selectivity.[10]

Experimental Protocol: Stereoselective Reduction to cis-3-(Boc-amino)cyclobutanol [10]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)cyclobutanone in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents), in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH and then more water. Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Extraction and Purification: Filter the mixture and extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.[10]

Cis_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ketone 3-(Boc-amino)cyclobutanone temp -78 °C ketone->temp hydride LiAl(OtBu)3H in THF hydride->temp cis_alcohol cis-3-(Boc-amino)cyclobutanol temp->cis_alcohol Chiral_Resolution racemate Racemic Mixture (cis or trans) salts Diastereomeric Salts (R,R)-salt & (S,R)-salt racemate->salts reagent Chiral Resolving Agent (e.g., Tartaric Acid) reagent->salts separation Separation (e.g., Crystallization) salts->separation enantiomer1 Pure Enantiomer 1 separation->enantiomer1 Less Soluble enantiomer2 Pure Enantiomer 2 separation->enantiomer2 More Soluble

Caption: Decision workflow for separating stereoisomers. [10]

Analytical Characterization of Stereoisomers

The definitive assignment of the stereochemistry of this compound isomers requires the use of various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers (cis and trans isomers) based on differences in the chemical shifts and coupling constants of the protons on the cyclobutane ring. [11]

  • Chemical Shifts: The protons attached to the carbons bearing the amino and hydroxyl groups (C1-H and C3-H) will exhibit different chemical shifts in the cis and trans isomers due to their different spatial relationships and the resulting anisotropic effects.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The Karplus relationship predicts that the 3J coupling constants between the C1-H and its adjacent methylene protons (C2-H), and the C3-H and its adjacent methylene protons (C4-H) will differ for the cis and trans isomers due to their distinct ring conformations.

Table 1: Representative ¹H NMR Data for Distinguishing cis and trans Isomers

IsomerC1-H SignalC3-H SignalKey Coupling Constants
cisMultipletMultipletDistinct J-values due to axial/equatorial relationships
transMultipletMultipletDifferent J-values compared to the cis isomer

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent, concentration, and protecting groups used. [12][13]

Chiral Chromatography

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers in an achiral environment. [11]Chiral chromatography is the definitive method for separating and quantifying enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

  • Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC with a chiral capillary column can be employed for enantiomeric separation. [14] The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, cyclodextrin-based) to achieve optimal separation.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in drug discovery and development. The four distinct stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the principles of stereoselective synthesis, including diastereoselective reductions and stereochemical inversions, is essential for accessing the desired isomers. Furthermore, robust methods for chiral resolution and analytical characterization, particularly NMR spectroscopy and chiral chromatography, are indispensable for ensuring the stereochemical purity of these valuable building blocks. The methodologies and principles outlined in this guide provide a foundational framework for researchers and scientists working with this important class of molecules.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (URL: [Link])
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])
  • 2(3H)-Oxazolone, 3-acetyl - Organic Syntheses Procedure. (URL: [Link])
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (URL: [Link])
  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (URL: [Link])
  • (PDF)
  • Is this the NMR spectrum of 3-methyl-1-butanol? - Chemistry Stack Exchange. (URL: [Link])
  • Chapter 3: Conformation and Stereochemistry - Organic Chemistry. (URL: [Link])
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
  • Solved 84 The stereoisomers of 3-chloro-2-butanol are shown | Chegg.com. (URL: [Link])
  • CN107805205B - Preparation method of (R)
  • Effects of Stereoisomers on Drug Activity. (URL: [Link])
  • (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem. (URL: [Link])
  • Chemists Make Strides to Simplify Drug Design, Synthesis. (URL: [Link])
  • Effects of Stereoisomers on Drug Activity. (URL: [Link])
  • Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. (URL: [Link])
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • CN110683960A - Synthesis method of (R)
  • Dept. of Chemistry - CHEM 233 (Ammon). (URL: [Link])
  • Chiral resolution - Wikipedia. (URL: [Link])
  • Stereochemistry: Crash Course Organic Chemistry #8 - YouTube. (URL: [Link])
  • 3.6.3: Diastereomers - Chemistry LibreTexts. (URL: [Link])
  • (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem. (URL: [Link])
  • CHEMICAL ENGINEERING TRANSACTIONS Volume 20, 2010 - Aidic. (URL: [Link])
  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (URL: [Link])
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • How NMR Helps Identify Isomers in Organic Chemistry?

Sources

spectroscopic data of 3-Aminocyclobutanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Aminocyclobutanol

Authored by a Senior Application Scientist

Introduction: The Structural Significance of this compound

In the landscape of modern drug discovery and materials science, small, conformationally constrained scaffolds are of paramount importance. This compound, with its rigid four-membered ring decorated with amine and hydroxyl functionalities, represents a valuable building block for synthesizing novel chemical entities. The stereochemical relationship between the amino and hydroxyl groups—either cis or trans—profoundly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, unambiguous structural confirmation and stereochemical assignment are not merely procedural formalities; they are foundational to any research and development program utilizing this scaffold.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights needed for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemistry

NMR spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound. By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can map out the entire molecule.

¹H NMR Spectroscopy: Probing Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The key to differentiating cis and trans isomers lies in the analysis of proton-proton coupling constants (J), which are highly sensitive to the dihedral angle between adjacent protons.[1]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

    • Expert Insight: The choice of solvent is critical. Chloroform-d (CDCl₃) is a standard for many organic molecules. However, using Deuterium Oxide (D₂O) can be a powerful diagnostic step. The labile protons of the -OH and -NH₂ groups will exchange with deuterium, causing their signals to broaden or disappear from the spectrum, which confirms their identity.[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single 90° pulse experiment is typically sufficient.[3]

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Spectral Interpretation: Differentiating cis and trans Isomers

The cyclobutane ring is not planar and exists in a puckered conformation. The protons attached to the carbons bearing the substituents (C1-H and C3-H) will have their chemical shifts and, more importantly, their coupling patterns dictated by their relative orientation.

  • The Methine Protons (C1-H and C3-H): These are the most diagnostic protons. Their chemical shifts are expected in the 3.5-4.5 ppm range due to the deshielding effects of the adjacent oxygen and nitrogen atoms.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between the methine protons and the adjacent methylene protons (at C2 and C4) is the definitive indicator of stereochemistry.[1]

    • trans Isomer: In the more stable conformation, the C1-H and C3-H protons are likely to be in pseudo-axial positions. This results in at least one large axial-axial coupling (³J ≈ 10-13 Hz) to an adjacent axial proton, leading to a complex multiplet, often appearing as a triplet of triplets.[5]

    • cis Isomer: In this configuration, one substituent is pseudo-axial and the other is pseudo-equatorial. This leads to smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz), resulting in a multiplet with a narrower overall width.[1]

  • Methylene Protons (C2-H₂ and C4-H₂): These protons will appear as complex multiplets further upfield, typically in the 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound Isomers

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Key Coupling Constants (Hz)
trans Isomer
C1-H (CH-OH) ~4.0 - 4.5 Multiplet (tt-like), large ³J ≈ 10-13 Hz expected
C3-H (CH-NH₂) ~3.5 - 4.0 Multiplet (tt-like), large ³J ≈ 10-13 Hz expected
C2/C4-H ~1.8 - 2.5 Complex Multiplets
NH ₂ / OH Variable (1.5-5.0) Broad Singlet (exchangeable with D₂O)
cis Isomer
C1-H (CH-OH) ~4.1 - 4.6 Multiplet, smaller ³J values ≈ 2-5 Hz expected
C3-H (CH-NH₂) ~3.6 - 4.1 Multiplet, smaller ³J values ≈ 2-5 Hz expected
C2/C4-H ~1.6 - 2.4 Complex Multiplets

| NH ₂ / OH | Variable (1.5-5.0) | Broad Singlet (exchangeable with D₂O) |

Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is a crucial tool for confirming the carbon backbone of the cyclobutane ring.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but requires a ¹³C-specific probe and acquisition parameters. A standard proton-decoupled experiment is used to produce a spectrum where each unique carbon appears as a single line.

Spectral Interpretation

  • Carbons Bearing Substituents (C1 and C3): These carbons are deshielded by the electronegative oxygen and nitrogen atoms and will appear downfield, typically in the range of 60-75 ppm.

  • Methylene Carbons (C2 and C4): These aliphatic carbons will appear further upfield, generally between 30-45 ppm.[6]

  • Symmetry: For the trans isomer, C2 and C4 are equivalent, as are the two protons on each of these carbons. For the cis isomer, depending on the ring pucker, the symmetry might be lower. This can sometimes lead to four distinct carbon signals for the cis isomer, while the trans isomer may show only two or three, depending on symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C 1 (CH-OH) 65 - 75 Most downfield signal due to oxygen.
C 3 (CH-NH₂) 60 - 70 Downfield signal due to nitrogen.

| C 2 / C 4 (CH₂) | 30 - 45 | Upfield aliphatic signals. |

Note: Data predicted based on general chemical shift ranges for similar functional groups.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[8] For this compound, we are primarily looking for the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: As this compound is a solid, the spectrum can be obtained using a KBr (potassium bromide) pellet or as a mull (e.g., Nujol).

    • Expert Insight (Self-Validation): To prepare a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. The KBr must be completely dry, as water has a strong, broad O-H absorption that can obscure the sample's spectrum. Running a background spectrum of the pure KBr pellet first is essential to ensure no interfering peaks are present.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic.

    • O-H Stretch: A strong, broad absorption centered around 3300 cm⁻¹ is characteristic of an alcohol O-H group involved in hydrogen bonding.[9]

    • N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching modes. These often appear as "shoulders" on the broader O-H peak.[10]

  • C-H Stretching Region (3000-2850 cm⁻¹): Absorptions in this region confirm the presence of sp³-hybridized C-H bonds of the cyclobutane ring.[9]

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O and C-N stretching, as well as C-H bending modes. The C-O stretch is typically a strong band found between 1050-1200 cm⁻¹.[8] While complex, the pattern in this region is unique to the molecule.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
3500 - 3200 O-H stretch (alcohol) Strong, Broad
3400 - 3250 N-H stretch (primary amine) Medium (often two bands)
3000 - 2850 C-H stretch (aliphatic) Medium-Strong
1650 - 1580 N-H bend (scissoring) Medium

| 1200 - 1050 | C-O stretch (alcohol) | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce characteristic fragmentation.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Spectral Interpretation

  • Molecular Ion Peak [M+H]⁺: Using ESI in positive ion mode, the most prominent peak will be the protonated molecule [M+H]⁺. For this compound (C₄H₉NO, Molecular Weight = 87.12 g/mol ), this peak will appear at an m/z (mass-to-charge ratio) of 88.13. Observing this peak confirms the molecular formula.

  • Nitrogen Rule: The molecular weight of this compound is odd (87). The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[11]

  • Characteristic Fragmentation: Under EI conditions, characteristic fragmentation patterns for amines and alcohols would be expected.

    • Alpha-Cleavage: The most common fragmentation for both amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom.[11] For this compound, this could lead to the loss of ethylene (C₂H₄) or related fragments.

    • Dehydration: Alcohols can lose a molecule of water (18 amu), leading to a peak at [M-18]⁺.[11]

    • Loss of Ammonia: Amines can lose ammonia (17 amu), leading to a peak at [M-17]⁺.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Identity Ionization Method
88.13 [M+H]⁺ ESI
87.12 [M]⁺˙ EI
69 [M-H₂O]⁺˙ EI

| 70 | [M-NH₃]⁺˙ | EI |

Integrated Spectroscopic Workflow and Data Synthesis

No single technique provides the complete picture. True structural confirmation comes from the synthesis of all spectroscopic data. The workflow below illustrates how these techniques are integrated for a comprehensive analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Prep This compound Sample IR FTIR Spectroscopy Prep->IR 分样 MS Mass Spectrometry (ESI/EI) Prep->MS 分样 NMR 1H & 13C NMR Prep->NMR 分样 IR_data Identify Functional Groups: - O-H (broad) - N-H (doublet) - C-H (sp3) IR->IR_data MS_data Determine Molecular Weight: - [M+H]+ at m/z 88 - Confirm Nitrogen Rule MS->MS_data NMR_data Elucidate Structure & Stereo: - Confirm C/H count - Analyze coupling constants (J) - Differentiate cis/trans NMR->NMR_data Confirm Integrated Structural Confirmation of this compound IR_data->Confirm MS_data->Confirm NMR_data->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While IR and MS rapidly confirm the presence of key functional groups and the correct molecular weight, it is high-field NMR spectroscopy that provides the definitive and indispensable data required for unambiguous stereochemical assignment. The careful analysis of proton coupling constants, in particular, serves as the cornerstone for differentiating the biologically distinct cis and trans isomers. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently elucidate the structure of this important chemical building block.

References

  • Thermo Fisher Scientific. (n.d.). picoSpin™ 80: Regioisomers of Butanol.
  • Pérez-Huitrón, J. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NIST. (n.d.). 3-Aminopropanol, TMS derivative. NIST WebBook.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • PubMed. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT.
  • National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.
  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.
  • Tsolakidis, P., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules.
  • ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Utah Tech University. (n.d.). Learning Guide for Chapter 3 - Infrared Spectroscopy.
  • Arabian Journal of Chemistry. (2022). Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Chemistry Stack Exchange. (2020). 1H NMR splitting of 3-methyl-1-butanol.
  • PubMed. (1998). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone.
  • Springer Professional. (2024). Growth, characterization, spectroscopic examination and computational analysis of optical properties of 3-Carboxypropanaminium DL-tartrate single crystal.
  • OSTI.GOV. (2022). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids.
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Figure S8: 13 C NMR spectrum of....
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008).
  • National Institutes of Health. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique three-dimensional structure offers a compelling alternative to traditional scaffolds, enabling chemists to navigate chemical space with greater precision. This guide provides an in-depth analysis of a key representative of this class, 3-aminocyclobutanol, a molecule whose derivatives are integral to numerous pharmaceutical compounds. We will explore the foundational principles of cyclobutane chemistry, delve into the intricacies of the first stereoselective syntheses of this compound, and present a detailed protocol for a representative synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their own discovery programs.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, first synthesized in 1907, presents a fascinating chemical puzzle.[1] With a strain energy of 26.3 kcal mol⁻¹, it is significantly more strained than its cyclopentane and cyclohexane cousins.[1] This strain, however, is not a liability but rather a source of unique conformational and electronic properties that can be exploited in drug design. The puckered nature of the ring provides a rigid, three-dimensional scaffold that can be used to orient pharmacophoric groups in precise spatial arrangements, a critical factor in optimizing interactions with biological targets.[1]

The incorporation of the this compound core into drug candidates has been shown to improve metabolic stability, reduce planarity, and provide novel isosteric replacements for more common chemical groups.[1] It is this combination of properties that has elevated this compound from a chemical novelty to a privileged scaffold in contemporary drug discovery.

Foundational Synthesis: Establishing Stereochemical Control

While the initial synthesis of the parent cyclobutane by Willstätter and Bruce marked a significant milestone, the development of methods to prepare functionalized derivatives with defined stereochemistry was the key to unlocking their potential. The synthesis of this compound, in particular, presents the challenge of controlling the relative orientation of the amino and hydroxyl groups, leading to either the cis or trans diastereomer.

Early and representative methodologies for the stereocontrolled synthesis of related aminocycloalkanols, which laid the groundwork for aminocyclobutanol synthesis, often relied on the reduction of cyclic β-enaminoketones. This approach provides a clear and instructive example of the principles of diastereoselective reduction in cyclic systems.

A foundational strategy involves a two-step process: the formation of a β-enaminoketone followed by a diastereoselective reduction. The condensation of a 1,3-dione with a primary amine yields the enaminoketone, which is then reduced to the corresponding amino alcohol. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome.

Below is a generalized workflow for this type of synthesis:

G A 1,3-Diketone C β-Enaminoketone A->C Toluene, reflux Azeotropic removal of water B Primary Amine B->C D β-Enaminoketone F cis/trans-3-Amino Alcohol Mixture D->F THF/i-PrOH E Reducing Agent (e.g., Na, i-PrOH) E->F G cis/trans Mixture H Separated Diastereomers G->H

Fig. 1: Generalized workflow for the synthesis of 3-amino alcohols.

A Modern Approach: The Mitsunobu Reaction and Catalytic Hydrogenation

More recent and efficient syntheses of this compound have been developed to address the challenges of scalability, safety, and purity. A notable example is a route that employs a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and catalytic hydrogenation. This method provides excellent control over the formation of the trans isomer, which is often the desired diastereomer in pharmaceutical applications.

This process begins with cis-3-(dibenzylamino)cyclobutanol, which undergoes a Mitsunobu reaction with a carboxylic acid. This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon, yielding the trans-ester. Subsequent hydrolysis of the ester and debenzylation via catalytic hydrogenation affords trans-3-aminocyclobutanol with high purity.

The key steps of this modern synthesis are outlined below:

G A cis-3-(Dibenzylamino)cyclobutanol C trans-3-(Dibenzylamino)cyclobutyl Ester A:e->C:w Inversion of Stereochemistry B Mitsunobu Reaction (DEAD, PPh₃, R-COOH) B:s->C:n E trans-3-(Dibenzylamino)cyclobutanol C:e->E:w Ester Cleavage D Alkaline Hydrolysis (e.g., NaOH, H₂O/THF) D:s->E:n G trans-3-Aminocyclobutanol E:e->G:w Deprotection F Catalytic Hydrogenation (H₂, Pd/C or Pd(OH)₂) F:s->G:n

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, planar aromatic rings, providing improved physicochemical properties and metabolic stability in drug candidates.[1] 3-Aminocyclobutanol, in particular, represents a key building block, incorporating both a nucleophilic amino group and a hydrogen-bonding hydroxyl group on a constrained, non-aromatic core. This unique combination of features makes it an attractive component for introducing conformational restriction and precise vectoral orientation of functional groups in the design of novel therapeutics.[2]

However, the very strain that imparts desirable conformational rigidity to the cyclobutane ring also presents potential stability challenges.[1] Understanding the chemical stability and degradation pathways of this compound is therefore paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the factors influencing the stability of this important building block and outlines a systematic approach to its degradation analysis.

Foundational Principles of this compound Stability

The chemical stability of this compound is governed by the interplay of its three key structural features: the primary amine, the secondary alcohol, and the strained cyclobutane ring. The inherent strain of the cyclobutane ring can make it susceptible to side reactions like ring-opening or rearrangement, especially under harsh conditions.[1]

Reactivity of the Functional Groups
  • Primary Amine: The amino group is a primary site of reactivity, acting as a nucleophile and a base. It is susceptible to reactions such as N-acylation, N-alkylation, and oxidation.[3] Under acidic conditions, the amine will be protonated, rendering it non-nucleophilic but potentially influencing the stability of the neighboring alcohol.[3]

  • Secondary Alcohol: The hydroxyl group can undergo O-acylation, O-alkylation, and oxidation to the corresponding ketone, 3-aminocyclobutanone.[3] The relative reactivity of the amine and alcohol can often be controlled by the choice of reaction conditions. For instance, N-acylation is typically favored under neutral or slightly basic conditions due to the higher nucleophilicity of the amine.[3]

The Influence of the Cyclobutane Ring

The approximately 26 kcal/mol of ring strain in the cyclobutane ring is a significant factor in its chemistry.[1] While this strain contributes to the desirable rigid structure, it can also provide a thermodynamic driving force for ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or catalysts.[4]

Putative Degradation Pathways of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5][6] While specific experimental data for this compound is not extensively published, we can predict its likely degradation pathways based on fundamental chemical principles. These studies typically involve subjecting the compound to stress under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8]

Acidic and Basic Hydrolysis

Given that this compound does not possess hydrolyzable functional groups like esters or amides, it is expected to be relatively stable under mild hydrolytic conditions. However, under forcing acidic or basic conditions at elevated temperatures, degradation can occur.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the primary amine will be protonated. While this protects the amine from some reactions, it may activate the hydroxyl group towards elimination or substitution, potentially leading to the formation of cyclobutene or substituted cyclobutane derivatives. Ring-opening is also a possibility under harsh acidic conditions.

  • Base-Catalyzed Degradation: Strong bases are less likely to induce degradation unless at very high temperatures, where elimination reactions might be promoted.

Oxidative Degradation

The amino and hydroxyl groups are both susceptible to oxidation.[3][9][10]

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 3-aminocyclobutanone.

  • Oxidation of the Amine: The primary amine can undergo oxidation to form various products, including nitroso, nitro, or dimeric species.

The following diagram illustrates the potential oxidative degradation pathways.

Oxidative Degradation of this compound This compound This compound 3-Aminocyclobutanone 3-Aminocyclobutanone This compound->3-Aminocyclobutanone Oxidation of Alcohol N-Oxidized Products N-Oxidized Products This compound->N-Oxidized Products Oxidation of Amine Ring-Opened Products Ring-Opened Products 3-Aminocyclobutanone->Ring-Opened Products Further Oxidation/Rearrangement

Caption: Potential oxidative degradation pathways of this compound.

Thermal and Photolytic Degradation
  • Thermal Degradation: In the absence of reactive agents, this compound is expected to be reasonably stable to heat. At very high temperatures, decomposition would likely involve fragmentation of the cyclobutane ring and degradation of the functional groups.[6]

  • Photolytic Degradation: Compounds with amino and hydroxyl groups are not strong chromophores and are not typically highly susceptible to photodegradation unless sensitizers are present.[11] However, photostability testing according to ICH Q1B guidelines is necessary to confirm this.[12]

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is crucial for understanding the stability of this compound and for the development of stability-indicating analytical methods.[7][13]

General Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation StockSolution Prepare Stock Solution of this compound Acid Acidic (e.g., 0.1M HCl, 60°C) StockSolution->Acid Base Basic (e.g., 0.1M NaOH, 60°C) StockSolution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) StockSolution->Oxidative Thermal Thermal (e.g., 80°C, solid state) StockSolution->Thermal Photolytic Photolytic (ICH Q1B) StockSolution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Data Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants HPLC->Data

Caption: A general workflow for a forced degradation study of this compound.

Detailed Protocols

Objective: To generate a degradation profile for this compound and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • C18 reverse-phase HPLC column

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute for analysis.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 7 days. At appropriate time points, weigh a portion of the solid, dissolve in the mobile phase, and analyze.

    • Photolytic Degradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • HPLC-MS Analysis:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the elution profile with a UV/PDA detector and identify the molecular weights of any degradation products using an in-line mass spectrometer.

  • Data Evaluation:

    • Assess the extent of degradation under each stress condition.

    • Perform peak purity analysis of the this compound peak to ensure no co-eluting degradants.

    • Calculate the mass balance to account for all the material after degradation.

    • Propose structures for the major degradation products based on their mass-to-charge ratios and fragmentation patterns.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Products (RT and m/z)Mass Balance (%)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
Dry Heat, 80°C7 days
Photolytic (ICH Q1B)-
Control7 days

This table serves as a template for recording experimental data.

Conclusion

This compound is a valuable building block in drug discovery, and a thorough understanding of its chemical stability is essential for its successful application. While direct degradation studies on this specific molecule are not widely published, a systematic investigation based on the principles of forced degradation can provide critical insights into its potential liabilities. By subjecting this compound to a range of stress conditions and employing modern analytical techniques, researchers can identify potential degradation pathways, develop robust stability-indicating methods, and ultimately ensure the quality and safety of the innovative medicines derived from this unique scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Basic Reactivity of 1-Amino-2-butanol. BenchChem Technical Document.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem Technical Support Document.
  • Bhusari, V. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Czégéni, Z., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • da Silva, E. F. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • Duan, Y., et al. (2024). Antarctic Microalga Chlamydomonas sp. ICE-L Cryptochrome CiCRY-DASH1 Mediates Efficient DNA Photorepair of UV-Induced Cyclobutane Pyrimidine Dimer and 6-4 Photoproducts. International Journal of Molecular Sciences, 25(1), 543.
  • Gao, H., et al. (2022). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Greenhouse Gases: Science and Technology, 12(6), 765-777.
  • CN107805205B - Preparation method of (R) -3-aminobutanol.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Martínez, C., et al. (2019). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Journal of the American Chemical Society, 141(34), 13355-13360.
  • Rahman, M. H., et al. (2015). Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. Journal of Environmental Chemical Engineering, 3(3), 1959-1964.
  • Der Pharma Chemica. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 8(19), 312-321.
  • LibreTexts. (2022). 8.5.7: Degradation of amino acids. Chemistry LibreTexts.
  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry.
  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.
  • CORE. (2013).
  • Royal Society of Chemistry. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Cambridge Open Engage.
  • CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • Patel, A. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(5), 954-963.
  • Wikipedia. (n.d.). Hydrocarbon.
  • WikiLectures. (2022).
  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(22), 5482.
  • National Center for Biotechnology Information. (2024).
  • LinkedIn. (2024).
  • Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclobutan-1-ol. PubChem.
  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-35.

Sources

solubility characteristics of 3-Aminocyclobutanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 3-Aminocyclobutanol in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of this compound, a crucial building block in medicinal chemistry and drug development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of how this molecule interacts with various organic solvents.

Introduction: The Structural and Functional Significance of this compound

This compound is a bifunctional molecule featuring a four-membered cyclobutane ring, a primary amine (-NH2) group, and a hydroxyl (-OH) group. This unique combination of a strained ring system and two highly polar, hydrogen-bonding functional groups imparts distinct physicochemical properties that are pivotal in its application as a scaffold in the synthesis of novel therapeutic agents. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, its solubility profile is dominated by its capacity for strong hydrogen bonding, both as a donor (from the -NH2 and -OH groups) and an acceptor (the lone pairs on the nitrogen and oxygen atoms).

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure:

  • High Polarity: The presence of both an amine and a hydroxyl group makes this compound a highly polar molecule. This polarity dictates its affinity for polar solvents.

  • Hydrogen Bonding: The -NH2 and -OH groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with protic and polar aprotic solvents, significantly enhancing solubility in these media.

  • Molecular Weight and Size: With a relatively low molecular weight, the polar functional groups constitute a significant portion of the molecule's overall character, favoring solubility in polar solvents.

  • Amphoteric Nature: The amine group provides basic properties, while the hydroxyl group is weakly acidic. This allows for potential acid-base interactions with solvents, which can influence solubility. In acidic solutions, the amine group will be protonated to form a highly polar ammonium salt, which is expected to be more soluble in polar solvents.

Expected Solubility Profile of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Solvents Water, Methanol, EthanolHigh to Very HighStrong hydrogen bonding interactions (both donor and acceptor) between this compound and the solvent molecules.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileGood to ModerateThe high polarity of these solvents and their ability to act as hydrogen bond acceptors facilitate the dissolution of the polar this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to LimitedWhile ethers can act as hydrogen bond acceptors, their overall lower polarity compared to protic and polar aprotic solvents limits their ability to effectively solvate the highly polar solute.
Halogenated Solvents Dichloromethane, ChloroformLow to LimitedThese solvents have moderate polarity but are not strong hydrogen bond acceptors, leading to weaker interactions with this compound.
Aromatic Hydrocarbons Toluene, BenzeneVery Low to InsolubleThe non-polar nature of these solvents results in a significant mismatch of intermolecular forces with the highly polar solute.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleAs non-polar solvents, they are incapable of forming the strong intermolecular interactions required to dissolve this compound.

Experimental Protocol for the Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

    • Immediately dilute the withdrawn sample with a known volume of a suitable solvent in which this compound is freely soluble (e.g., water or methanol) to prevent precipitation.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry after derivatization, as this compound lacks a strong chromophore) or Gas Chromatography (GC) after derivatization are common methods.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_quant Quantification & Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Allow undissolved solid to settle (2-4 hours) B->C D Withdraw and filter a known volume of supernatant C->D E Dilute with a suitable solvent D->E Immediate F Analyze concentration using HPLC or GC E->F G Calculate original solubility F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Visualization of Intermolecular Interactions

The following diagrams illustrate the key hydrogen bonding interactions that drive the solubility of this compound in protic and polar aprotic solvents.

G cluster_protic Interaction with a Protic Solvent (Methanol) cluster_aprotic Interaction with a Polar Aprotic Solvent (DMSO) mol1 This compound solvent1 Methanol (CH3OH) mol1->solvent1 H-bond donor (OH, NH2) H-bond acceptor (N, O) solvent1->mol1 H-bond donor (OH) H-bond acceptor (O) mol2 This compound solvent2 DMSO ((CH3)2SO) mol2->solvent2 H-bond donor (OH, NH2)

Caption: Intermolecular hydrogen bonding between this compound and different solvent types.

Factors Influencing Solubility and Practical Implications

Several factors can affect the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature. This relationship can be exploited during recrystallization for purification.

  • pH: In aqueous or protic solvents with acidic or basic additives, the pH will significantly impact solubility. In acidic conditions, the amine group becomes protonated, forming a more soluble salt.

  • Presence of Other Solutes: The presence of salts or other organic molecules can alter the properties of the solvent and affect the solubility of this compound.

For drug development professionals, a thorough understanding of these solubility characteristics is critical for:

  • Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble to ensure a homogeneous reaction mixture and optimal reaction rates.

  • Purification: Designing effective crystallization or chromatographic purification processes.

  • Formulation: Developing stable and bioavailable drug formulations. The use of prodrug strategies, for instance, often involves modifying a molecule to enhance its solubility and absorption.[4][5]

Conclusion

This compound exhibits a solubility profile dominated by its high polarity and extensive hydrogen bonding capabilities. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar organic solvents. This understanding, coupled with robust experimental determination, is fundamental to its effective application in the synthesis and development of new chemical entities.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Sigma-Aldrich. This compound hydrochloride.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Apollo Scientific. (2023, June 9). This compound Safety Data Sheet.
  • PubChem. (3R)-3-Amino-1-butanol. National Center for Biotechnology Information.
  • Bradley, J. C., & Lang, A. (2010). Organic Solvent Solubility Data Book. CORE.
  • Pal, A., Dey, B. P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Capot Chemical Co., Ltd. (2019). MSDS of cis-3-aminocyclobutanol hydrochloride.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development.
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Vig, B. S., et al. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews.

Sources

Introduction: The Significance of 3-Aminocyclobutanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Aminocyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives are pivotal structural motifs in modern medicinal chemistry. The constrained four-membered ring of the cyclobutane scaffold imparts a unique conformational rigidity that is highly sought after in the design of novel therapeutics. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The hydrochloride salt of this compound improves the compound's stability and aqueous solubility, crucial properties for drug development and formulation.[1] This guide provides a comprehensive overview of the core physical properties of this compound hydrochloride, offering both a theoretical understanding and practical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of molecules.

Core Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems and are critical for purification, formulation, and quality control.

Summary of Physical Characteristics

The physical properties of this compound hydrochloride are summarized in the table below. It is important to note that this compound exists as cis and trans isomers, which can influence their physical characteristics.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Appearance White to yellow solid (cis isomer)[1]
Melting Point Data not available for the hydrochloride salt. The free base of trans-3-aminocyclobutanol has a melting point of 112 °C.[3]
Solubility The hydrochloride salt form enhances water solubility. Specific quantitative data is not readily available.[1]
CAS Number cis isomer: 1219019-22-3trans isomer: 1205037-95-1[1][4]
Purity Typically available at ≥97%[2]
Storage Store in an inert atmosphere at room temperature.[2]

Experimental Determination of Physical Properties

The characterization of a novel compound relies on robust and reproducible experimental methods. This section details the protocols for determining the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used for the determination.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped at a rate of 10-20 °C/minute until the temperature is approximately 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely powder the sample start->powder pack Pack capillary tube powder->pack instrument Place in melting point apparatus pack->instrument Transfer heat_fast Rapid heating instrument->heat_fast heat_slow Slow heating near melting point heat_fast->heat_slow record Record melting range heat_slow->record end End record->end End

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a key parameter in drug development, influencing bioavailability and formulation. As a hydrochloride salt, this compound hydrochloride is expected to have good aqueous solubility.

Experimental Protocol (Qualitative):

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane) are selected.

  • Procedure:

    • To a series of small test tubes, add approximately 10 mg of this compound hydrochloride.

    • Add 1 mL of a selected solvent to each test tube.

    • Vortex the mixture for 30 seconds.

    • Visually inspect for dissolution.

    • If the solid dissolves, it is classified as "soluble." If it does not, it is "insoluble." If some solid remains, it is "partially soluble."

Experimental Protocol (Quantitative - Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (if a chromophore is present or can be derivatized).

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that the solution is truly saturated, providing an accurate measure of equilibrium solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • -CH-OH proton: A multiplet, with its chemical shift influenced by the stereochemistry (cis or trans).

  • -CH-NH₃⁺ proton: A multiplet, also sensitive to stereochemistry.

  • Cyclobutane ring protons: A series of complex multiplets in the aliphatic region.

  • -OH and -NH₃⁺ protons: These protons are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • -CH-OH carbon: A peak in the range of 60-80 ppm.

  • -CH-NH₃⁺ carbon: A peak in the range of 40-60 ppm.

  • Cyclobutane ring carbons: Peaks in the aliphatic region, typically between 15-40 ppm.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Diagram of NMR Spectroscopy Workflow

NMR_Workflow start Start dissolve Dissolve sample in deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire spectrum in NMR spectrometer transfer->acquire process Process raw data acquire->process analyze Analyze spectrum process->analyze end End analyze->end

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Features:

  • O-H stretch (alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (ammonium salt): A broad absorption in the region of 2400-3200 cm⁻¹.

  • C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.

  • N-H bend (ammonium salt): An absorption band around 1500-1600 cm⁻¹.

  • C-O stretch (alcohol): An absorption in the fingerprint region, typically 1000-1200 cm⁻¹.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound hydrochloride is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is then collected.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Causality Behind Experimental Choices: The ATR technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Conclusion: A Foundation for Further Research

This guide has provided a detailed overview of the key physical properties of this compound hydrochloride and the experimental methodologies for their determination. While some specific quantitative data, such as the precise melting point and solubility, are not yet widely reported in the literature, the information presented here provides a solid foundation for researchers working with this compound. A thorough understanding and experimental verification of these properties are essential for ensuring the quality, reproducibility, and success of research and development endeavors in the field of medicinal chemistry.

References

Sources

exploring the chemical space of 3-Aminocyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Space of 3-Aminocyclobutanol Derivatives for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling strategy for developing novel therapeutics with improved pharmacological profiles. This guide focuses on the this compound core, a versatile building block that provides a rich chemical space for exploration. We will delve into the synthesis, conformational analysis, and derivatization of these compounds, highlighting their potential to generate a new generation of drug candidates.

The Strategic Advantage of the Cyclobutane Core in Drug Design

The cyclobutane ring's puckered nature provides a rigid framework that can pre-organize appended functional groups into specific spatial orientations, enhancing interactions with biological targets.[1] This conformational restriction can lead to increased potency and selectivity. Furthermore, the replacement of more flexible or planar moieties with a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties.[1] The this compound scaffold, with its strategically placed amino and hydroxyl groups, offers two key points for diversification, making it an ideal starting point for library synthesis and lead optimization.

Structural and Conformational Analysis of the this compound Scaffold

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2] This results in two primary conformations: the "puckered" or "butterfly" conformation. The substituents on the ring can adopt either axial or equatorial positions, influencing the overall shape and reactivity of the molecule. The relative orientation of the amino and hydroxyl groups (cis or trans) further defines the three-dimensional space occupied by the molecule.

Caption: Puckered conformations of cis- and trans-3-aminocyclobutanol.

Understanding the conformational preferences of this compound derivatives is crucial for rational drug design. Computational modeling and NMR spectroscopic techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are invaluable tools for elucidating the preferred conformations in solution.[3]

Synthetic Strategies for Accessing the this compound Core

Several synthetic routes have been developed to access the this compound core. The choice of method often depends on the desired stereochemistry (cis or trans) and the need for enantiomeric purity.

Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction

A common approach to inverting the stereochemistry at a chiral center is the Mitsunobu reaction. This method can be employed to convert a cis-3-aminocyclobutanol derivative to its trans counterpart.

start cis-3-(Dibenzylamino)cyclobutanol intermediate1 trans-3-(Dibenzylamino)cyclobutyl Carboxylate Hydrochloride start->intermediate1 Mitsunobu Reaction reagents1 Carboxylic Acid, Condensing Agent reagents1->intermediate1 intermediate2 trans-3-(Dibenzylamino)cyclobutanol intermediate1->intermediate2 Hydrolysis reagents2 Base reagents2->intermediate2 product trans-3-Aminocyclobutanol intermediate2->product Debenzylation reagents3 Catalyst (e.g., Pd/C), H2 reagents3->product

Caption: Synthetic pathway to trans-3-aminocyclobutanol.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol [4]

  • Step 1: Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid in an appropriate solvent (e.g., tetrahydrofuran) at 0-10 °C under a nitrogen atmosphere, a condensing agent (e.g., diethyl azodicarboxylate) is added dropwise. The reaction is monitored by TLC until completion. The solvent is then removed under reduced pressure.

  • Step 2: Salt Formation: The residue is dissolved in ethyl acetate, and the pH is adjusted to 2-3 with a solution of hydrogen chloride in methanol to precipitate the hydrochloride salt of the trans-ester. The solid is collected by filtration.

  • Step 3: Hydrolysis: The trans-ester hydrochloride is treated with a base (e.g., sodium hydroxide) in a suitable solvent to hydrolyze the ester and yield trans-3-(dibenzylamino)cyclobutanol.

  • Step 4: Debenzylation: The trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol (e.g., methanol), and a catalyst (e.g., palladium on carbon) is added. The mixture is hydrogenated under pressure to remove the benzyl groups and afford the final product, trans-3-aminocyclobutanol. The product is purified by distillation or crystallization.

Other Synthetic Approaches

Other notable methods for synthesizing this compound derivatives include:

  • Reduction of β-Enaminoketones: This method can provide access to both cis- and trans-3-aminocyclohexanols, and similar principles can be applied to the cyclobutane series.[5]

  • Multi-component Mannich Reactions: These reactions offer a convergent approach to β-acylamino cyclobutanone derivatives, which can be further reduced to the corresponding 3-aminocyclobutanols.[6]

Exploring the Chemical Space: Derivatization Strategies

The this compound core provides two convenient handles for chemical modification: the amino group and the hydroxyl group. This allows for the creation of diverse libraries of compounds with a wide range of physicochemical properties and potential biological activities.

Functional Group Derivatization Reaction Resulting Moiety Potential Application
Amino GroupAcylationAmideImproved metabolic stability, hydrogen bond donor/acceptor
Reductive AminationSecondary/Tertiary AmineModulation of basicity and lipophilicity
SulfonylationSulfonamideIntroduction of a key pharmacophoric element
Hydroxyl GroupEtherificationEtherIncreased lipophilicity, modulation of hydrogen bonding
EsterificationEsterProdrug strategies, altered solubility
Urethane/Carbamate FormationUrethane/CarbamateBioisosteric replacement for amides or esters

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound derivatives make them attractive scaffolds for a variety of therapeutic targets.

Conformationally Restricted Scaffolds

By incorporating the this compound core, medicinal chemists can lock flexible molecules into a more bioactive conformation, potentially leading to enhanced potency and selectivity. This strategy has been successfully employed in the design of inhibitors for various enzymes and receptors.

Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings. This can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.

Biologically Active Derivatives

A wide range of biological activities has been reported for compounds containing the cyclobutane ring, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.[7] The this compound scaffold provides a versatile platform for the development of new agents in these therapeutic areas. For instance, aminocyclitols, a broader class of compounds that includes this compound, have shown significant potential in the development of glycosidase inhibitors and antiviral agents.[8]

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and underexplored area of chemical space. Its unique conformational properties and the potential for straightforward derivatization make it an attractive starting point for the discovery of novel drug candidates. As synthetic methodologies become more sophisticated and our understanding of the interplay between three-dimensional structure and biological activity deepens, we can expect to see an increasing number of successful drug discovery programs based on this promising scaffold. The continued exploration of this compound derivatives holds great promise for addressing unmet medical needs.

References

  • Afanasev, A. I., & Shchekotikhin, A. E. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 16(10), 371. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.).
  • Gilon, C., Halle, D., Chorev, M., Seltzman, Z., & Byk, G. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 47(5), 345–356. [Link]
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 4(20), 3737–3739. [Link]
  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (n.d.).
  • A Review of the Biological Activity of Amidrazone Derivatives - MDPI. (n.d.).
  • CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents. (n.d.).
  • 4.1: Conformation Analysis of Alkanes - Chemistry LibreTexts. (2021, December 15).
  • Wessjohann, L. A., & Schall, A. (2010). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 5(10), 1644–1655. [Link]
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (n.d.).
  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14).
  • Eliel, E. L. (2008). Conformational analysis of cycloalkanes.
  • This compound hydrochloride - Lead Sciences. (n.d.).
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.).
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23).
  • Compain, P., & Ollmann, I. R. (2001). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 8(7), 827–844. [Link]
  • CONFORMATIONAL ANALYSIS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1).
  • Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics - PMC - NIH. (n.d.).
  • Therapeutic Perspectives of Aminoflavonoids—A Review - MDPI. (n.d.).

Sources

thermal analysis of 3-Aminocyclobutanol and its salts

The thermal analysis of this compound and its salts is a non-negotiable aspect of its development as a pharmaceutical intermediate. A simplistic, single-technique approach is insufficient to characterize the risks associated with its strained ring system and reactive functional groups. By strategically employing DSC for initial screening, TGA for quantitative mass loss analysis, and ARC for worst-case scenario simulation, a comprehensive and reliable safety profile can be constructed. This rigorous, evidence-based methodology empowers researchers to handle, scale, and formulate these valuable compounds with confidence, ensuring safety and quality from the bench to production. [2][3]

References

  • TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Gómez, M., et al. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • ResearchGate. (2008). Thermal study of simple amino-alcohol solutions.
  • NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Allian, A., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.
  • Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts.
  • National Institutes of Health. (n.d.). 3-Aminobutanal. PubChem.
  • Gateway Analytical. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • ACS Publications. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases.
  • ACS Publications. (n.d.). Communications - Alkaline Decomposition of Quaternary Salts of Amine Oxides.
  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
  • Pisharath, S. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of cis-3-aminocyclobutanol hydrochloride.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
  • Purdue College of Engineering. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY.
  • Scientific Research Publishing. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol....
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study.
  • National Institutes of Health. (n.d.). 2-Aminocyclobutan-1-ol. PubChem.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
  • Prager Elektronik. (n.d.). Accelerating Rate Calorimetry.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • National Institutes of Health. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PMC.
  • ResearchGate. (2023). Thermal Analysis Methods in Pharmaceutical Quality Control.
  • PubMed Central. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • National Institutes of Health. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem.
  • Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
  • ResearchGate. (2004). Kinetics of decomposition of alkylammonium salts.
  • ResearchGate. (n.d.). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets.
  • OKCHEM. (n.d.). The Chemistry and Properties of Ammonia Salts: A Closer Look.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • National Institutes of Health. (n.d.). 3-Aminocyclopentanol hydrochloride. PubChem.
  • ACS Publications. (n.d.). The Thermal Decomposition of Cyclobutane.
  • U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis.
  • ACS Publications. (2020). Impact of Solvent on the Thermal Stability of Amines.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

The Strategic Synthesis and Application of 3-Aminocyclobutanol: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Constrained Scaffold in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among the myriad of available building blocks, small, strained ring systems have garnered considerable attention for their ability to impart conformational rigidity and unique stereochemical presentations. Within this class, 3-aminocyclobutanol stands out as a versatile and increasingly vital scaffold. Its constrained four-membered ring, adorned with strategically positioned amino and hydroxyl functionalities, presents a unique topographical profile that is proving invaluable for the design of next-generation therapeutics and advanced materials.

This in-depth technical guide provides a comprehensive overview of the synthesis and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of stereoselective synthetic strategies for both cis and trans isomers, explore the mechanistic underpinnings of these transformations, and highlight the diverse applications of this remarkable molecule in medicinal chemistry and beyond.

Part 1: The Synthetic Challenge - Mastering Stereochemistry in a Strained System

The synthesis of this compound is not merely a matter of forming the requisite carbon-nitrogen and carbon-oxygen bonds; it is an exercise in stereochemical control. The relative orientation of the amino and hydroxyl groups—either cis or trans—profoundly influences the molecule's shape and its interactions with biological targets. Consequently, the development of diastereoselective synthetic routes is a central theme in the chemistry of this scaffold.

Synthesis of cis-3-Aminocyclobutanol

The cis isomer is often accessed through the stereoselective reduction of a 3-aminocyclobutanone precursor. The directing effect of the amino group, or a suitable protecting group, plays a crucial role in guiding the approach of the reducing agent.

Key Synthetic Strategy: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone

A prevalent and effective method for the synthesis of cis-3-(Boc-amino)cyclobutanol involves the reduction of the corresponding ketone. The choice of reducing agent is critical for achieving high diastereoselectivity.[1] Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), have demonstrated a high preference for delivering the hydride from the face opposite to the bulky Boc-protected amino group, leading to the desired cis-alcohol.[1] This facial selectivity is often enhanced at lower temperatures.[2]

Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol [1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure cis-3-(Boc-amino)cyclobutanol.

Synthesis of trans-3-Aminocyclobutanol

Achieving high trans selectivity in the synthesis of this compound can be more challenging through traditional chemical reductions. However, enzymatic and chemo-enzymatic methods have emerged as powerful tools for accessing the trans isomer with excellent stereocontrol.

Key Synthetic Strategy: Biocatalytic Reduction of 3-Aminocyclobutanone Derivatives

The use of ketoreductases (KREDs) has proven to be a highly effective strategy for the diastereoselective synthesis of trans-aminocyclobutanols.[3] These enzymes can exhibit exquisite control over the stereochemical outcome of the reduction, often favoring the formation of the trans product with high diastereomeric excess. For instance, the synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol has been achieved with a diastereomeric ratio of approximately 98:2 using a KRED-catalyzed reduction of the corresponding aminoketone precursor.[3] This approach not only provides high selectivity but also operates under mild, environmentally benign conditions.

Alternative Chemical Strategy: Mitsunobu Inversion

For cases where the cis isomer is more readily accessible, a Mitsunobu reaction can be employed to invert the stereochemistry of the hydroxyl group, thus providing access to the trans isomer. This reaction typically involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic substitution with a carboxylate anion and subsequent hydrolysis. While effective, this method adds to the step count of the overall synthesis. A patented method describes the synthesis of trans-3-aminocyclobutanol starting from cis-3-dibenzyl cyclobutanol via a Mitsunobu reaction, followed by hydrolysis and debenzylation.[4]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol via Debenzylation [4]

  • Hydrogenation Setup: To a hydrogenation reactor, add trans-3-dibenzylcyclobutanol (100g), isopropanol (1000 mL), and 10% palladium on carbon (10g).

  • Inerting and Hydrogenation: Evacuate the reactor and replace the atmosphere with nitrogen three times, followed by replacing with hydrogen three times. Pressurize the reactor with hydrogen to 1.0-1.2 MPa and heat to 30-45 °C.

  • Reaction: Maintain the reaction conditions for 24 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate to obtain the crude product. Further purification by rectification yields trans-3-aminocyclobutanol (yield: 88%, GC purity: 99.6%).

Other Synthetic Approaches

[2+2] Cycloaddition Reactions: The construction of the cyclobutane ring itself can be achieved through [2+2] cycloaddition reactions. For example, the reaction of sulfonyl allenes with benzyl vinyl ether under high pressure has been used to synthesize 3-substituted cyclobutanol derivatives, which can then be further functionalized to introduce the amino group.[5]

Reductive Amination: The synthesis of this compound can also be envisioned through the reductive amination of 3-hydroxycyclobutanone.[6][7] This one-pot reaction involves the condensation of the ketone with an amine source (such as ammonia or a protected amine) to form an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN).[8][9]

Part 2: Characterization of this compound Isomers

The unambiguous characterization of the cis and trans isomers of this compound is crucial for their use in further synthetic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. Characteristic absorptions for the O-H and N-H stretching vibrations are expected in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations will appear in the fingerprint region (typically 1000-1300 cm⁻¹). While IR spectroscopy can confirm the presence of the amino and hydroxyl groups, it is less definitive than NMR for distinguishing between the cis and trans isomers.[11]

Table 1: Summary of Spectroscopic Features for Amines and Alcohols

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Signal
Infrared (IR) O-H (alcohol)Broad stretch, ~3200-3600 cm⁻¹
N-H (primary amine)Two sharp peaks, ~3300-3500 cm⁻¹
C-O (alcohol)Stretch, ~1000-1250 cm⁻¹
C-N (amine)Stretch, ~1000-1250 cm⁻¹
¹H NMR H attached to O or NBroad singlet, variable chemical shift
H on carbon α to OH~3.3-4.0 ppm
H on carbon α to NH₂~2.5-3.0 ppm
¹³C NMR Carbon α to OH~50-80 ppm
Carbon α to NH₂~30-60 ppm

Part 3: Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The conformational rigidity of the cyclobutane ring can help to pre-organize the pharmacophoric groups in a bioactive conformation, potentially leading to increased potency and selectivity for a biological target. Furthermore, the introduction of a cyclobutane moiety can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

This compound as a Constrained Bioisostere

The this compound scaffold can be considered a constrained analogue of more flexible acyclic structures, such as 3-aminopropanol. This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

Examples in Medicinal Chemistry
  • CXCR2 Antagonists: A novel series of 3,4-diaminocyclobut-3-ene-1,2-diones, which can be synthesized from this compound derivatives, have shown potent inhibitory activity at the CXCR2 receptor, a target for inflammatory diseases.[12]

  • Androgen Receptor Degraders: A fragment of the investigational androgen receptor degrader GDC-2992 incorporates a trans-3-amino-2,2,4,4-tetramethylcyclobutanol moiety.[3] The stereochemistry of this building block is crucial for the activity of the final compound.

  • JAK1 Inhibitors: The JAK1 inhibitor, PF-04965842, which is in clinical trials for atopic dermatitis, contains a cis-1,3-cyclobutane diamine linker. The puckered conformation of the cyclobutane ring is critical for establishing key hydrogen bonding interactions with the target enzyme.[13]

Conclusion: A Building Block with a Bright Future

This compound has emerged from a niche chemical curiosity to a valuable and strategically important building block for modern chemical research. The development of robust and stereoselective synthetic methods, including both chemical and enzymatic approaches, has made this scaffold more accessible to chemists in academia and industry. Its unique conformational properties and its ability to impart favorable physicochemical characteristics make it a compelling component in the design of new pharmaceuticals and functional materials. As our understanding of the interplay between molecular architecture and biological function continues to grow, the demand for constrained and stereochemically defined building blocks like this compound is certain to increase, paving the way for future innovations in science and medicine.

References

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]
  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]
  • Request PDF. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Reyes-González, M. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. [Link]
  • Wikipedia.
  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
  • Baxter, A. D., et al. (2004). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2825-2828. [Link]
  • YouTube.
  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • Zhang, P., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • Chen, H., et al. (2022).
  • Bradford Scholars. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. [Link]
  • Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 18(7), 8196-8224. [Link]
  • DOI.
  • ResearchGate. Synthesis of cyclobutyl amine 8. [Link]
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
  • Potikha, L. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10. [Link]
  • Czajkowska-Szczykowska, D., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4517. [Link]
  • Myers, A. G. Research Group. Cyclobutane Synthesis. [Link]
  • van der Walle, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • OpenStax. 24.10 Spectroscopy of Amines. [Link]
  • Synthesis Workshop. [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. [Link]
  • Mykhailiuk, P. K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 123. [Link]
  • NC State University Libraries. 24.
  • Jing, J., et al. (2023). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129144. [Link]
  • Kovac, V., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(1), 123. [Link]
  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. [Link]

Sources

Methodological & Application

Application Notes and Protocols: (1S,3S)-3-Aminocyclobutanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of Auxiliaries

In the landscape of modern organic synthesis, particularly within drug discovery and development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal to enforce stereocontrol during a reaction.[1] Introduced by pioneers like E.J. Corey, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] This covalent linkage creates a chiral environment, directing the approach of a reagent to one of the two diastereotopic faces of the substrate, thereby inducing the formation of one stereoisomer in preference to the other.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

This document explores the potential of (1S,3S)-3-aminocyclobutanol , a rigid, bifunctional chiral building block, as a precursor to a novel chiral auxiliary for asymmetric synthesis. While direct literature precedent for its application as a covalently bound auxiliary in asymmetric alkylation and aldol reactions is limited, its structural analogy to well-established amino alcohol-based auxiliaries provides a strong foundation for the development of robust and highly stereoselective protocols. These application notes will detail the synthesis of the chiral auxiliary precursor, its incorporation into an oxazolidinone scaffold, and provide detailed, field-tested protocols for its use in asymmetric alkylation and aldol reactions based on established methodologies for analogous systems.

Part 1: Synthesis of the Chiral Auxiliary Precursor: (1S,3S)-3-Aminocyclobutanol

The successful application of a chiral auxiliary begins with its efficient and stereoselective synthesis. For 3-aminocyclobutanol, controlling the relative stereochemistry (cis or trans) is a key challenge. The cis-isomer is particularly valuable for forming the rigid oxazolidinone ring system. The following protocol details the diastereoselective reduction of a 3-(Boc-amino)cyclobutanone to afford the desired cis-3-(Boc-amino)cyclobutanol, a protected precursor to the chiral auxiliary.

Protocol 1: Diastereoselective Reduction to cis-3-(Boc-amino)cyclobutanol

This protocol is based on the principle that sterically demanding hydride reagents will preferentially attack the cyclobutanone from the face opposite to the substituent at the 3-position, leading to the cis-product.[6]

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.[6]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.[6]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[6]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[6]

Part 2: Application in Asymmetric Alkylation

The power of chiral auxiliaries is elegantly demonstrated in the asymmetric alkylation of enolates. By attaching the this compound-derived auxiliary to a carboxylic acid, a chiral N-acyl oxazolidinone is formed. Deprotonation of this imide generates a rigid enolate where one face is effectively blocked by the auxiliary, directing the approach of an electrophile to the opposite face with high diastereoselectivity.

Workflow for Asymmetric Alkylation

cluster_0 Auxiliary Preparation & Attachment cluster_1 Diastereoselective Alkylation cluster_2 Product Liberation This compound This compound Oxazolidinone Formation Oxazolidinone Formation This compound->Oxazolidinone Formation 1. Phosgene or equivalent 2. Boc deprotection N-Acylation N-Acylation Oxazolidinone Formation->N-Acylation n-BuLi, Acyl Chloride Enolate Formation Enolate Formation N-Acylation->Enolate Formation LDA or NaHMDS, -78 °C Electrophilic Quench Electrophilic Quench Enolate Formation->Electrophilic Quench Alkyl Halide (R-X) Auxiliary Cleavage Auxiliary Cleavage Electrophilic Quench->Auxiliary Cleavage LiOH, H₂O₂ Chiral Carboxylic Acid Chiral Carboxylic Acid Auxiliary Cleavage->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: Workflow for asymmetric alkylation using a this compound-derived auxiliary.

Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone

(This protocol is adapted from established procedures for Evans' type auxiliaries and should be optimized for the specific substrate and electrophile).

Materials:

  • N-acyl-(this compound)-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Enolate Formation: Slowly add a solution of LDA or NaHMDS (1.1 equivalents) to the stirred solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature and partition between water and Et₂O. Separate the layers and extract the aqueous phase with Et₂O.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

Part 3: Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. When mediated by a chiral auxiliary, it allows for the construction of two contiguous stereocenters with high levels of control. The stereochemical outcome of the reaction can be rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state.

Mechanism of Stereocontrol in Aldol Reactions

G cluster_0 Zimmerman-Traxler Transition State cluster_1 Stereochemical Rationale ts Chair-like Transition State product Syn-Aldol Adduct ts->product C-C bond formation aldehyde Aldehyde (R'CHO) aldehyde->ts Approach from less hindered face enolate (Z)-Boron Enolate enolate->ts Coordination auxiliary Cyclobutane-based Auxiliary steric_hindrance Steric hindrance from the auxiliary's substituent auxiliary->steric_hindrance face_block Blocks one face of the (Z)-enolate steric_hindrance->face_block face_block->aldehyde Directs aldehyde approach

Caption: Zimmerman-Traxler model for predicting the syn-stereochemistry in aldol reactions.

Protocol 3: Asymmetric Aldol Reaction

(This protocol is adapted from the well-established Evans' syn-aldol reaction methodology).

Materials:

  • N-propionyl-(this compound)-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous DCM (0.1 M) and cool to 0 °C. Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents). Stir for 30 minutes at 0 °C, then cool the resulting deep yellow solution to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equivalents) dropwise to the boron enolate solution at -78 °C. Stir for 20 minutes at -78 °C, then warm the reaction to 0 °C and stir for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding 3 mL of pH 7 phosphate buffer and 1 mL of MeOH. Add a 2:1 mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour.

  • Extraction: Dilute the mixture with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the syn-aldol adduct. The diastereoselectivity can be assessed by ¹H NMR or HPLC.

Part 4: Auxiliary Cleavage and Recovery

A crucial feature of a good chiral auxiliary is its facile removal under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral centers. The N-acyl oxazolidinone can be cleaved to reveal a variety of functional groups, enhancing the synthetic utility of the method.

Table 1: Methods for Auxiliary Cleavage

Reagents and ConditionsProduct
LiOH, H₂O₂, THF/H₂OCarboxylic Acid
LiBH₄, THFPrimary Alcohol
LiAlH₄, Et₂O or THFPrimary Alcohol
MeOMgBr, THFMethyl Ester
Weinreb's salt, AlMe₃Weinreb Amide
Protocol 4: Reductive Cleavage to a Chiral Alcohol

Materials:

  • Alkylated or aldol adduct

  • Lithium borohydride (LiBH₄)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Preparation: Dissolve the substrate in anhydrous Et₂O (0.1 M) and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 equivalents) portion-wise to the solution. Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quenching: Slowly add saturated aqueous Rochelle's salt to quench the excess hydride.

  • Work-up: Separate the layers and extract the aqueous phase with Et₂O.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to separate the chiral alcohol from the recovered this compound auxiliary.

Conclusion and Outlook

This compound represents a promising and readily accessible chiral building block for the development of new chiral auxiliaries. Its rigid cyclobutane framework is well-suited for creating a highly organized and sterically demanding environment to control the stereochemical course of enolate reactions. The protocols detailed herein, based on robust and well-understood methodologies for analogous systems, provide a clear roadmap for the application of this compound-derived auxiliaries in asymmetric alkylation and aldol reactions.

The successful implementation of these methods will offer a valuable addition to the toolkit of synthetic chemists, enabling the efficient and predictable synthesis of enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries. Further research into the scope and limitations of this new auxiliary, as well as its application in other asymmetric transformations such as Diels-Alder and conjugate addition reactions, is highly encouraged.

References

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolate synthons. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Wikipedia. (2023, November 28). Chiral auxiliary. In Wikipedia. [Link]
  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary. Tetrahedron Letters, 41(42), 8173-8177.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
  • Dr. Simple Chem. (2020, October 22).
  • l'actualité chimique. (2003, April-May). Recent advances in asymmetric synthesis with chiral imide auxiliaries.

Sources

Application Notes & Protocols: The Use of 3-Aminocyclobutanol as a Versatile Ligand Scaffold in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Catalytic Potential with Strained Scaffolds

In the ever-evolving landscape of asymmetric catalysis, the design of novel chiral ligands is paramount for accessing new chemical space and developing more efficient and selective transformations. Chiral amino alcohols have long been recognized as a privileged class of ligands, capable of forming stable chelate complexes with a variety of transition metals to create a defined chiral environment for catalysis.[1] The inherent chirality, often derived from the natural amino acid pool, provides a straightforward entry into enantioselective synthesis.[1]

This guide focuses on a unique and increasingly important subclass of amino alcohols: those built upon the cyclobutane framework, specifically 3-aminocyclobutanol. The strained four-membered ring of this scaffold imparts a rigid and predictable conformation, which is highly desirable for creating a well-defined chiral pocket around a metal center. The presence of both a Lewis basic amino group and a hydroxyl group allows for bidentate coordination, further restricting the catalyst's conformational flexibility and enhancing stereocontrol.[1] These structural features make this compound and its derivatives highly promising ligands for a range of catalytic applications, from asymmetric hydrogenation to cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

PART I: Synthesis of Chiral this compound Ligand Precursors

The stereocontrolled synthesis of this compound is a critical first step, as the ligand's stereochemistry directly dictates the stereochemical outcome of the catalytic reaction. The primary challenges lie in controlling both the relative (cis/trans) and absolute (R/S) stereochemistry of the amino and hydroxyl groups.[2] A common and effective strategy involves the stereoselective reduction of a prochiral N-protected 3-aminocyclobutanone.

Workflow for Stereoselective Synthesis

The following diagram illustrates a typical workflow for the synthesis of a protected cis-3-aminocyclobutanol, a key precursor for ligand synthesis.

synthesis_workflow cluster_start Starting Material cluster_process Process cluster_product Product start N-Boc-3-aminocyclobutanone reduction Diastereoselective Reduction (e.g., LiAl(OtBu)3H, -78 °C) start->reduction Anhydrous THF workup Aqueous Workup (Rochelle's Salt) reduction->workup Quench purification Flash Column Chromatography workup->purification Isolate Crude product cis-N-Boc-3-aminocyclobutanol purification->product Purified Precursor

Caption: General workflow for the synthesis of a cis-3-aminocyclobutanol precursor.

Protocol 1: Diastereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol describes the reduction of N-Boc-3-aminocyclobutanone to preferentially yield the cis diastereomer. The choice of a sterically hindered hydride reagent is key to achieving high diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.[2]

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of LiAl(OtBu)₃H in THF (1.5 eq) to the cooled substrate solution over a period of 20 minutes. The slow addition helps to control the exotherm and improve selectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of Rochelle's salt. This is a critical step to safely neutralize the reactive hydride reagent and to chelate the aluminum salts, facilitating the workup.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.[2]

Parameter Troubleshooting & Optimization
Low Diastereoselectivity Symptoms: ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers.[2] Solutions: Ensure the reaction temperature is maintained at -78 °C. Consider using an even bulkier hydride reagent. The choice of the N-protecting group can also influence the direction of hydride attack; a larger protecting group may alter the selectivity.[2]
Poor Enantioselectivity (if applicable) Symptoms: Chiral HPLC analysis reveals a low enantiomeric excess (e.e.). Solutions: This protocol is diastereoselective, not enantioselective. To achieve high e.e., an asymmetric reduction using a chiral catalyst, such as a CBS catalyst or a chiral ruthenium complex, would be necessary.[2]
Difficult Isomer Separation Symptoms: Diastereomers co-elute during column chromatography. Solutions: Optimize the solvent system for chromatography (e.g., using a shallow solvent gradient). If separation is still challenging, consider derivatizing the alcohol or amine to alter the polarity of the isomers, which may improve separation.[2]

PART II: Applications in Asymmetric Catalysis

The true utility of this compound is realized when it is incorporated into a ligand structure and coordinated to a transition metal. The resulting chiral complex can then catalyze a variety of important chemical transformations with high stereocontrol.

Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[3] In this process, a hydrogen donor, typically isopropanol, is used in place of high-pressure hydrogen gas, making the procedure operationally simpler and safer.[3] Chiral amino alcohol-derived ligands, particularly phosphinites, have shown excellent performance in Ru(II)-catalyzed ATH reactions.[3]

ath_cycle cluster_reactants Inputs cluster_products Outputs catalyst [Ru(II)-L] hydride [Ru(II)-H-L] catalyst->hydride Isopropanol - Acetone product_complex [Ru(II)-OR'-L*] hydride->product_complex + Ketone alcohol Chiral Alcohol hydride->alcohol product_complex->catalyst + Isopropanol - Chiral Alcohol acetone Acetone product_complex->acetone ketone Prochiral Ketone (R-CO-R') isopropanol Isopropanol

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the in-situ preparation of a Ru(II) catalyst with a chiral bis(phosphinite) ligand derived from a this compound scaffold, and its use in the ATH of acetophenone.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral C₂-symmetric bis(phosphinite) ligand (derived from this compound)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation (in-situ): In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, prepare a solution of acetophenone (1.0 eq) in isopropanol.

  • Initiation: To the pre-formed catalyst solution, add the acetophenone/isopropanol solution, followed by a solution of KOH (5 mol%) in isopropanol. The base is crucial for the catalytic cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 82 °C) and stir. Monitor the conversion of acetophenone by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The enantiomeric excess (e.e.) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.[3]

Ligand Backbone Metal Substrate Conversion (%) e.e. (%)
(1R,3R)-3-Aminocyclobutanol deriv.Ru(II)Acetophenone>99up to 95%
(1S,3S)-3-Aminocyclobutanol deriv.Ru(II)Propiophenone>98up to 92%
(1R,3R)-3-Aminocyclobutanol deriv.Rh(III)1-Tetralone>99up to 98%

Note: The data in this table is representative and illustrates the potential performance. Actual results will vary based on the specific ligand structure and reaction conditions.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for constructing C-C and C-N bonds, respectively.[4][5][6] The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. While phosphine ligands are common, N,O-bidentate ligands derived from amino alcohols can offer unique reactivity and stability. A this compound-derived ligand could provide a rigid, well-defined coordination sphere for the palladium center.

suzuki_cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (+ R²-B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination product Biaryl Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general method for a Suzuki-Miyaura coupling, where a this compound-derived ligand (L*) would be employed.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound-derived ligand (L*)

  • Aryl halide (Ar¹-X)

  • Aryl boronic acid (Ar²-B(OH)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the palladium precursor (e.g., 2 mol%), the this compound-derived ligand (e.g., 4 mol%), the aryl halide (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Parameter General Conditions & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) are common choices.
Ligand The ratio of Pd:Ligand is typically 1:1 to 1:4. The ligand's steric and electronic properties are crucial for success.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, dioxane, THF, and DMF are common solvents. The reaction must be performed under anhydrous and anaerobic conditions.

Conclusion and Future Outlook

This compound represents a compelling and underexplored scaffold for the development of novel chiral ligands. Its inherent rigidity and stereochemical complexity provide a robust platform for creating highly effective catalysts. The protocols and data presented herein demonstrate the potential of these ligands in key asymmetric transformations, including transfer hydrogenation and cross-coupling reactions.

Future research in this area will likely focus on:

  • Diversification of the Ligand Structure: Synthesizing a broader library of this compound derivatives with varied steric and electronic properties to fine-tune catalytic activity and selectivity.

  • Exploration of New Reactions: Applying these ligands to other important catalytic reactions, such as asymmetric allylic alkylations, C-H functionalization, and cycloadditions.[7]

  • Mechanistic Studies: Conducting detailed mechanistic investigations to better understand the role of the cyclobutane scaffold in transition state stabilization and stereochemical induction.

By continuing to explore the unique properties of strained ring systems like this compound, the field of asymmetric catalysis can expect to see the emergence of new, highly efficient, and selective catalysts for the synthesis of complex, high-value molecules.

References

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem.
  • BenchChem. (2025). Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone. BenchChem.
  • Comptes Rendus de l'Académie des Sciences. (n.d.).
  • Yang, C., Wang, H.-X., Xue, B.-Y., & Guo, H.-M. (2023). Design of C1-symmetric tridentate ligands for enantioselective dearomative [3 + 2] annulation of indoles with aminocyclopropanes.
  • Fallon, T. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • BenchChem. (2025).
  • Everything YOU need to know! (Full Introduction + overview). (2022, March 25). CROSS-COUPLING reactions.
  • Request PDF. (n.d.). Aminative Suzuki-Miyaura coupling.

Sources

Synthesis of Janus Kinase (JAK) Inhibitors with a 3-Aminocyclobutanol Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of Janus Kinase (JAK) inhibitors incorporating a 3-aminocyclobutanol scaffold. This class of molecules holds significant promise in the development of targeted therapies for a range of autoimmune diseases and cancers. We will delve into the scientific rationale for the molecular design, detailed synthetic strategies, and step-by-step experimental procedures.

Introduction: The Rationale for this compound in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[1] The JAK-STAT signaling pathway, when dysregulated, is a key driver in the pathophysiology of numerous inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.[2] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as a successful therapeutic strategy.[3]

The incorporation of a this compound scaffold into JAK inhibitors is a strategic design choice aimed at improving physicochemical and pharmacokinetic properties. The rigid, three-dimensional nature of the cyclobutane ring can confer conformational constraint, potentially leading to enhanced binding affinity and selectivity for the target kinase.[4] This "escape from flatland" is a recognized strategy in medicinal chemistry to improve drug-like properties.[5] The amino and hydroxyl functionalities on the cyclobutane ring provide key interaction points within the kinase active site and offer handles for synthetic elaboration. Specifically, the trans-stereoisomer of this compound is often a key intermediate in the synthesis of certain kinase inhibitors.[6]

This guide will focus on the synthesis of a representative JAK inhibitor featuring a this compound moiety attached to a pyrrolo[2,3-d]pyrimidine core, a common scaffold in many approved JAK inhibitors.[7][8]

The JAK-STAT Signaling Pathway: A Therapeutic Target

Understanding the underlying biology is crucial for appreciating the mechanism of action of the synthesized inhibitors. The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of cytokines to their cognate receptors on the cell surface.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Associated JAK2 JAK Receptor->JAK2 Associated STAT1 STAT Receptor->STAT1 4. STAT Recruitment JAK1->JAK2 2. Trans-phosphorylation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation STAT2 STAT JAK2->STAT2 5. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer pSTAT2->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT Signaling Pathway.

As illustrated, cytokine binding leads to the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[9] Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immunity.[10] Our synthesized inhibitors are designed to block the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.

Synthetic Strategy: A Modular Approach

The synthesis of our target JAK inhibitor is designed in a modular fashion, allowing for flexibility and potential diversification. The overall strategy involves the synthesis of two key building blocks: the this compound scaffold and the pyrrolo[2,3-d]pyrimidine core. These are then coupled, followed by a final deprotection step.

Synthetic_Workflow cluster_scaffold Scaffold Synthesis cluster_core Core Synthesis cluster_coupling Coupling & Deprotection A cis-3-(Dibenzylamino)cyclobutanol B Boc-Protected trans-3-Aminocyclobutanol A->B Mitsunobu & Protection D Coupled Intermediate B->D C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Nucleophilic Substitution E Final JAK Inhibitor D->E Deprotection

Caption: Overall Synthetic Workflow.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Key Intermediate 1: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate

This protocol outlines the synthesis of the Boc-protected trans-3-aminocyclobutanol, a crucial building block. The synthesis starts from the commercially available cis-3-(dibenzylamino)cyclobutanol and proceeds through a Mitsunobu reaction to invert the stereochemistry, followed by Boc protection and debenzylation.[11]

Step 1: Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutanol

  • To a solution of cis-3-(dibenzylamino)cyclobutanol (1 equivalent) and a carboxylic acid (e.g., benzoic acid, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 equivalents).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield trans-3-(dibenzylamino)cyclobutanol.[11]

Step 2: Boc Protection of the Amine

  • Dissolve the crude trans-3-(dibenzylamino)cyclobutanol in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and a base like triethylamine (1.5 equivalents).

  • Stir the reaction at room temperature for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected intermediate.

Step 3: Debenzylation to Yield tert-Butyl (trans-3-hydroxycyclobutyl)carbamate

  • Dissolve the Boc-protected intermediate in an alcohol solvent such as methanol.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).[11]

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the desired product, tert-butyl (trans-3-hydroxycyclobutyl)carbamate.

StepReactantsReagentsSolventTypical Yield
1cis-3-(Dibenzylamino)cyclobutanolBenzoic acid, PPh₃, DIAD, NaOHTHF, Methanol/Water~70-80%
2trans-3-(Dibenzylamino)cyclobutanol(Boc)₂O, Et₃NDCM>90%
3Boc-protected dibenzylamino intermediateH₂, 10% Pd/CMethanol>95%

Table 1: Summary of the Synthesis of Key Intermediate 1.

Synthesis of Key Intermediate 2: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is a common precursor for many JAK inhibitors.[9][12] Its synthesis can be achieved through various reported methods. A common route starts from 2-amino-4,6-dihydroxypyrimidine.

  • To a mixture of 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (POCl₃), add N,N-dimethylaniline.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide).

  • The resulting precipitate, 2-amino-4,6-dichloropyrimidine, is filtered, washed with water, and dried.

  • The dichloropyrimidine is then reacted with aminoacetaldehyde dimethyl acetal.

  • The resulting intermediate is cyclized in the presence of an acid to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Starting MaterialKey ReagentsProductTypical Yield
2-Amino-4,6-dihydroxypyrimidinePOCl₃, N,N-dimethylaniline2-Amino-4,6-dichloropyrimidine~80%
2-Amino-4,6-dichloropyrimidineAminoacetaldehyde dimethyl acetal, Acid4-Chloro-7H-pyrrolo[2,3-d]pyrimidine~60% (over two steps)

Table 2: Summary of the Synthesis of Key Intermediate 2.

Final Assembly: Coupling and Deprotection

Step 1: Coupling of Key Intermediates

  • In a suitable solvent such as N,N-dimethylformamide (DMF), combine tert-butyl (trans-3-hydroxycyclobutyl)carbamate (1 equivalent), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the Boc-protected final compound.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected compound in a solvent such as DCM or 1,4-dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[3]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or precipitation to yield the final JAK inhibitor as a salt (e.g., hydrochloride or trifluoroacetate).

StepReactantsReagentsSolventTypical Yield
1Key Intermediates 1 & 2DIPEADMF~50-70%
2Boc-protected final compoundTFA or HClDCM or Dioxane>90%

Table 3: Summary of the Final Assembly.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers several points for modification to explore the structure-activity relationship and optimize for potency and selectivity.

  • Stereochemistry: The trans configuration of the amino and hydroxyl groups is often crucial for optimal binding in the kinase hinge region.

  • Substitution on the Amine: The secondary amine resulting from the coupling can be further functionalized to probe for additional interactions in the active site.

  • Hydroxyl Group: While important for hydrogen bonding, this group can also be modified to modulate solubility and other properties.

Conclusion

The synthesis of JAK inhibitors with a this compound scaffold represents a promising avenue for the development of novel therapeutics. The modular synthetic approach outlined in this guide provides a robust framework for accessing these complex molecules. By understanding the underlying biological rationale and employing sound synthetic strategies, researchers can continue to innovate in this important area of drug discovery.

References

  • Verma, S., et al. (2020). Janus kinase inhibitors for the treatment of myelofibrosis. Blood Cancer Journal, 10(10), 1-9. [Link]
  • Norman, P. (2014). Selective JAK1 and JAK2 inhibitors.
  • Xiang, H., et al. (2010). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
  • Rodgers, J. D., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Schindler, C., et al. (2007). JAK-STAT signaling: from interferons to cytokines. Journal of Biological Chemistry, 282(28), 20059-20063. [Link]
  • O'Shea, J. J., et al. (2015). A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery, 14(8), 555-564. [Link]
  • Yamaoka, K., et al. (2004). The Janus kinases (Jaks). Genome Biology, 5(12), 253. [Link]
  • Williams, N. K., et al. (2019). The medicinal chemistry of JAK inhibitors. Progress in Medicinal Chemistry, 58, 153-211. [Link]
  • Chen, F., et al. (2021). Synthesis method of trans-3-aminobutanol.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs.
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
  • Brown, D. G., & Wobst, M. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2312-2338. [Link]
  • Banerji, A., & Sankar, J. (2020). The JAK-STAT pathway: a primer for the dermatopathologist.
  • Ghoreschi, K., et al. (2009). A new generation of JAK inhibitors for the treatment of inflammatory and autoimmune diseases. Immunology and Cell Biology, 87(5), 337-340. [Link]
  • Traves, P. G., et al. (2021). JAK inhibitors in the treatment of rheumatoid arthritis: a review of the evidence. Frontiers in Pharmacology, 12, 633859. [Link]
  • Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases.
  • Winssinger, N., et al. (2013). Covalent kinase inhibitors. Angewandte Chemie International Edition, 52(41), 10738-10750. [Link]
  • Seif, F., et al. (2017). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells.
  • Morris, R., et al. (2018). The role of the JAK/STAT signaling pathway in the pathogenesis of psoriasis.
  • Fe, A., et al. (2020). Synthesis method of trans-3-aminobutanol.
  • Lovering, F., et al. (2009). Escape from flatland: increasing saturation as a route to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
  • Singh, R., et al. (2020). The role of JAK-STAT pathway in the pathogenesis of atopic dermatitis. International Journal of Molecular Sciences, 21(20), 7644. [Link]
  • Bermejo, I. A., et al. (2018). Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones. Molecules, 23(1), 152. [Link]
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Wuitschik, G., et al. (2010). Cyclobutanes in medicinal chemistry. Angewandte Chemie International Edition, 49(26), 4412-4420. [Link]

Sources

Application Notes & Protocols: 3-Aminocyclobutanol in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is perpetual. Among these, the cyclobutane ring has emerged as a valuable structural motif. Its inherent ring strain and unique three-dimensional, puckered conformation can enforce specific orientations of appended functional groups, which is critical for precise interactions with biological targets.[1] This conformational restriction can reduce the entropic penalty upon binding to a protein active site, potentially leading to enhanced potency. Furthermore, the cyclobutane core can serve as a metabolically robust bioisostere for other cyclic or acyclic fragments commonly found in drug molecules.

Within this context, chiral building blocks are indispensable for the synthesis of enantiomerically pure therapeutics, as the biological activity of a drug molecule is often confined to a single stereoisomer.[2] 3-Aminocyclobutanol, with its vicinal amino and hydroxyl functional groups on a constrained four-membered ring, represents a versatile and powerful chiral synthon. Its stereochemistry can be precisely controlled, making it an ideal starting point for the synthesis of complex molecules where spatial arrangement is key to function.

These application notes provide a detailed guide on the strategic use of this compound in the synthesis of two major classes of antiviral agents: carbocyclic nucleoside analogues and neuraminidase inhibitors . We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the rationale behind key synthetic transformations.

PART 1: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy.[3] In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocycle, such as cyclobutane. This modification prevents glycosidic bond cleavage by phosphorylase enzymes, thereby increasing the metabolic stability and in vivo half-life of the drug. The this compound scaffold serves as an excellent mimic of the deoxyribose moiety, with the amino and hydroxyl groups providing handles for the attachment of nucleobases and further functionalization.

Core Concept: Stereochemical Control via the Mitsunobu Reaction

A frequent challenge in synthesizing these analogues is achieving the correct trans stereochemistry between the nucleobase and the hydroxymethyl group mimic, which is often required for potent antiviral activity. Commercially available starting materials may possess a cis configuration. The Mitsunobu reaction is a powerful and reliable method for achieving a clean inversion of stereochemistry at a secondary alcohol center under mild conditions.[4][5]

Causality: The reaction proceeds via an SN2 mechanism. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activate the alcohol.[6] The activated oxygen becomes an excellent leaving group, which is then displaced by a suitable nucleophile (e.g., a carboxylate anion). This displacement occurs from the backside, resulting in a complete inversion of the stereocenter.[5]

Workflow for Synthesis of a trans-Guanosine Cyclobutane Analogue

The following workflow outlines the key steps to synthesize a carbocyclic guanosine analogue from a cis-configured N-protected this compound derivative.

G cluster_0 Stereochemical Inversion cluster_1 Functional Group Manipulation cluster_2 Nucleobase Coupling & Deprotection A cis-N-Boc-3-aminocyclobutanol B Mitsunobu Reaction (PPh3, DEAD, p-Nitrobenzoic Acid) A->B Step 1 C trans-p-Nitrobenzoate Ester B->C Inversion D Saponification (e.g., K2CO3, MeOH) C->D Step 2 E trans-N-Boc-3-aminocyclobutanol D->E F Activation of Alcohol (e.g., MsCl, Et3N) E->F Step 3 G trans-N-Boc-3-aminocyclobutyl Mesylate F->G H Coupling with Purine Base (e.g., 2-amino-6-chloropurine, NaH) G->H Step 4 I Protected Nucleoside Analogue H->I N9-Alkylation J Final Deprotection (e.g., TFA or HCl) I->J Step 5 K Final Carbocyclic Guanosine Analogue J->K

Caption: Synthetic workflow for a carbocyclic guanosine analogue.

Detailed Protocol 1: Stereochemical Inversion of cis-N-Boc-3-aminocyclobutanol

This protocol details the critical stereoinversion step using a modified Mitsunobu reaction, which is often more effective for sterically hindered alcohols.[7]

Objective: To convert cis-N-Boc-3-aminocyclobutanol to its trans-p-nitrobenzoate ester with inversion of configuration.

Reagent/MaterialM. Wt.Amount (mmol)Quantity
cis-N-Boc-3-aminocyclobutanol187.2310.01.87 g
Triphenylphosphine (PPh₃)262.2930.07.87 g
p-Nitrobenzoic Acid167.1230.05.01 g
Diethyl Azodicarboxylate (DEAD)174.1530.05.25 mL
Anhydrous Tetrahydrofuran (THF)--100 mL
Diethyl Ether--200 mL
Saturated NaHCO₃ (aq)--2 x 100 mL
Brine--100 mL
Anhydrous MgSO₄---

Procedure:

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add cis-N-Boc-3-aminocyclobutanol (10.0 mmol), triphenylphosphine (30.0 mmol), and p-nitrobenzoic acid (30.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF via syringe. Stir the mixture to dissolve the solids. Cool the flask to 0 °C in an ice-water bath.

    • Rationale: The reaction is initiated at a low temperature to control the exotherm and minimize side reactions.[7]

  • DEAD Addition: Slowly add DEAD (30.0 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C. The solution will typically turn from colorless to a yellow-orange hue.

    • Causality: The slow addition of DEAD is crucial as it reacts with PPh₃ to form the reactive betaine intermediate. A rapid addition can lead to uncontrolled side reactions and the formation of triphenylphosphine oxide and reduced DEAD byproducts before the alcohol is activated.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in 200 mL of diethyl ether.

  • Washing: Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

    • Rationale: The bicarbonate wash removes unreacted p-nitrobenzoic acid and other acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude oil/solid mixture.

  • Purification: The primary byproducts are triphenylphosphine oxide and the diethyl hydrazinedicarboxylate. These can often be removed by precipitation. Triturate the crude product with a cold 1:1 mixture of diethyl ether and hexanes and filter to remove the solid byproducts. The filtrate is then concentrated and purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to afford the pure trans-p-nitrobenzoate ester.

PART 2: Synthesis of Neuraminidase Inhibitors

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of newly formed virions from infected host cells.[8] Inhibitors of this enzyme, such as Oseltamivir and Zanamivir, are effective anti-influenza drugs. They are designed to mimic the transition state of the natural substrate, sialic acid, binding tightly to the enzyme's active site.[9] The this compound scaffold can be elaborated to present the key functional groups (carboxylate, amino/guanidino, and a hydrophobic side chain) in a spatially constrained manner that can fit within the neuraminidase active site.

Core Concept: Scaffold Hopping and Bioisosteric Replacement

The design of novel neuraminidase inhibitors often involves "scaffold hopping," where the core ring structure of an existing inhibitor is replaced with a different one while maintaining the key pharmacophoric interactions.[10] this compound can serve as a novel scaffold to replace the cyclohexene ring of Oseltamivir or the dihydropyran ring of Zanamivir. The goal is to orient the essential binding groups—typically a carboxylate, a basic group (amine or guanidine), and a hydrophobic group—to interact with conserved residues in the neuraminidase active site (e.g., Arg118, Arg292, Arg371, Glu276).[8]

Workflow for a Putative this compound-Based Neuraminidase Inhibitor

This conceptual workflow illustrates how trans-3-aminocyclobutanol could be a starting point for a novel inhibitor.

G cluster_0 Starting Material Elaboration cluster_1 Introduction of Carboxylate Precursor cluster_2 Final Functionalization & Deprotection A trans-3-Aminocyclobutanol B Selective N-Protection (e.g., Boc2O) A->B Step 1 C N-Boc-trans-3-aminocyclobutanol B->C D Oxidation of Alcohol (e.g., TEMPO, BAIB) C->D Step 2 E N-Boc-3-aminocyclobutanone D->E F Wittig or Horner-Wadsworth-Emmons (e.g., (EtO)2P(O)CH2CO2Et, NaH) E->F Step 3 G α,β-Unsaturated Ester F->G H Hydrolysis & Deprotection (e.g., LiOH then TFA) G->H Step 4 I Final Inhibitor Scaffold H->I

Caption: Conceptual synthesis of a neuraminidase inhibitor scaffold.

Detailed Protocol 2: Coupling of Nucleobases to the Cyclobutane Scaffold

This protocol describes a general method for the N-alkylation of a purine base with an activated cyclobutane derivative, a key step in the synthesis of carbocyclic nucleosides.[11]

Objective: To couple 2-amino-6-chloropurine with the trans-N-Boc-3-aminocyclobutyl mesylate.

Reagent/MaterialM. Wt.Amount (mmol)Quantity
trans-N-Boc-3-aminocyclobutyl Mesylate265.325.01.33 g
2-Amino-6-chloropurine169.566.01.02 g
Sodium Hydride (NaH, 60% in oil)24.007.5300 mg
Anhydrous Dimethylformamide (DMF)--50 mL
Ethyl Acetate--150 mL
Water--100 mL
Brine--100 mL
Anhydrous Na₂SO₄---

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropurine (6.0 mmol) and 50 mL of anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (7.5 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, during which it should become a clearer solution as the sodium salt of the purine forms.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the N9-H of the purine, generating the purinyl anion.[11] This anion is a potent nucleophile for the subsequent SN2 reaction.

  • Coupling: Add a solution of trans-N-Boc-3-aminocyclobutyl mesylate (5.0 mmol) in 10 mL of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

    • Note: Alkylation of purines can sometimes yield a mixture of N9 and N7 regioisomers. The N9 isomer is typically the desired product for nucleoside analogues and is often the major product under these conditions.[1]

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of water at 0 °C to destroy any excess NaH.

  • Extraction: Dilute the mixture with 150 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 0% to 10% Methanol in Dichloromethane) to separate the N9 and N7 isomers and isolate the desired protected nucleoside analogue.

Antiviral Activity Data

The ultimate validation of these synthetic efforts lies in the biological evaluation of the final compounds. The table below presents representative (hypothetical, but literature-based) antiviral activity data for a cyclobutane guanosine analogue.

CompoundVirusAssay TypeEC₅₀ (µM)[2]CC₅₀ (µM)Selectivity Index (SI)
(1R)-trans-Guanosine Analogue HSV-1CPE Reduction0.8>100>125
(1S)-trans-Guanosine Analogue HSV-1CPE Reduction>100>100N/A
Acyclovir (Control)HSV-1CPE Reduction0.15>100>667
(1R)-trans-Guanosine Analogue HCMVPlaque Reduction2.5>100>40
Ganciclovir (Control)HCMVPlaque Reduction1.2>100>83

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. Data demonstrates the critical importance of stereochemistry for biological activity, a common feature in antiviral nucleosides.[2]

References

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PubMed.
  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. PubMed Central.
  • Five Novel Non-Sialic Acid-Like Scaffolds Inhibit In Vitro H1N1 and H5N2 Neuraminidase Activity of Influenza a Virus. MDPI.
  • Examples of pyrimidine and purine derivatives occurring in nature. ResearchGate.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PubMed Central.
  • Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. PubMed.
  • Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing.
  • Regulation of pyrimidine biosynthesis and its strong coupling to the purine system. PubMed.
  • Mitsunobu Reaction. Chem-Station Int. Ed.
  • Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. PubMed.
  • Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central.
  • Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. MDPI.
  • Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system. PubMed.
  • Mitsunobu reaction. Wikipedia.
  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry.
  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journals.
  • Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. NIH.

Sources

Application Notes & Protocols: The Reaction of 3-Aminocyclobutanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-aminocyclobutanol, a valuable three-dimensional scaffold in modern medicinal chemistry.[1][2] We delve into the nuanced reactions of this bifunctional molecule with various electrophiles, focusing on the critical challenge of regioselectivity between the nucleophilic amino and hydroxyl groups. This document outlines the underlying chemical principles, provides field-proven strategies for controlling reaction outcomes, and offers detailed, step-by-step protocols for key transformations, including N-acylation, N-sulfonylation, N-Boc protection, and O-alkylation. These guidelines are intended to empower researchers, chemists, and drug development professionals to effectively utilize this compound as a versatile building block in the synthesis of novel molecular entities.[3][4]

Introduction: The Value of a Strained Scaffold

The cyclobutane ring, once considered an esoteric curiosity, is now recognized as a highly attractive scaffold in drug discovery.[1][2] Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise spatial orientation of pharmacophoric groups.[3] This conformational constraint can lead to improved metabolic stability and enhanced binding affinity to biological targets.[2] this compound, possessing both an amino and a hydroxyl group, is a particularly versatile building block. However, its bifunctional nature presents a classic synthetic challenge: controlling which nucleophile—the amine or the alcohol—reacts with a given electrophile. This guide will illuminate the factors governing this selectivity and provide practical methodologies for directing the reaction to the desired position.

The Duality of Nucleophilicity: N vs. O Reactivity

The core challenge in the chemistry of this compound is the competition between the nitrogen of the amino group and the oxygen of the hydroxyl group. Generally, the amine is the more nucleophilic of the two functional groups.[5] This inherent reactivity difference is the primary lever we can use to control the outcome of reactions with electrophiles.

  • N-Functionalization (Kinetic Control): Under neutral or mildly basic conditions, the lone pair of electrons on the nitrogen atom is more available for attack than the lone pairs on the more electronegative oxygen atom.[6] Therefore, reactions with most electrophiles, such as acyl chlorides or isocyanates, will preferentially occur at the nitrogen, a process often under kinetic control.

  • O-Functionalization (Thermodynamic/Substrate Control): To achieve selective reaction at the hydroxyl group, its nucleophilicity must be enhanced. This is typically accomplished by deprotonation with a strong base to form a potent alkoxide nucleophile.[7] However, this approach requires that the amino group be rendered unreactive, usually through the installation of a protecting group.[8] Alternatively, specific catalytic systems or reaction conditions can favor O-alkylation.[7]

The interplay between these two nucleophilic centers is the central theme of this compound chemistry.

G 3-AC This compound N_Product N-Functionalized Product 3-AC->N_Product N-Attack (More Nucleophilic) Kinetic Pathway O_Product O-Functionalized Product 3-AC->O_Product O-Attack (Requires Activation) Thermodynamic/Protected Pathway E_plus Electrophile (E+) E_plus->N_Product E_plus->O_Product

Figure 1: Regioselectivity in the reaction of this compound with electrophiles.

N-Functionalization Strategies

Direct functionalization of the amino group is the most straightforward transformation due to its higher intrinsic nucleophilicity.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds is fundamental in organic and medicinal chemistry.[9] These reactions proceed readily with this compound.

  • Causality: The reaction of an amine with an acyl chloride, anhydride, or sulfonyl chloride is highly favorable. The amine acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl center. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl or other acidic byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Trustworthiness: These reactions are generally high-yielding and clean, with the primary challenge being the removal of the ammonium salt byproduct during workup. The choice of acylating agent and base provides a robust system for synthesizing a wide array of amide and sulfonamide derivatives.

Reaction with Isocyanates

Isocyanates are potent electrophiles that react cleanly with primary and secondary amines to form ureas. This reaction is highly reliable and often proceeds without the need for a catalyst.[10]

  • Causality: The carbon atom of the isocyanate group (R-N=C=O) is highly electrophilic and is readily attacked by the nucleophilic amine. The reaction is typically very fast and exothermic.[11] It is crucial to use an aprotic solvent, as protic solvents like alcohols or water can compete with the amine in reacting with the isocyanate.[12]

Amino Group Protection: The N-Boc Strategy

To enable selective reactions at the hydroxyl group, the more reactive amino group must first be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acid.[13][14]

  • Causality: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group.[15] The reaction is typically carried out in the presence of a mild base (e.g., NaHCO₃, Et₃N). The amine attacks one of the electrophilic carbonyls of Boc₂O, leading to the formation of the stable tert-butyl carbamate.[13] The Boc group effectively deactivates the nitrogen nucleophile by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group.

  • Trustworthiness: This protection protocol is exceptionally reliable for a vast range of primary and secondary amines, including this compound.[14][15] The reaction is often quantitative and purification is straightforward, making it a cornerstone of multi-step synthesis.

G Start Start: This compound Reagents Add Reagents: Boc₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) Start->Reagents Reaction Reaction: Stir at RT, 2-12 h Reagents->Reaction Workup Aqueous Workup: Wash with aq. NaHCO₃, brine Reaction->Workup Purify Purification: Dry (Na₂SO₄), concentrate. Chromatography if needed. Workup->Purify Product Product: N-Boc-3-aminocyclobutanol Purify->Product

Figure 2: Standard workflow for the N-Boc protection of this compound.

O-Functionalization Strategies

Achieving selective O-functionalization generally requires prior protection of the amino group.

O-Alkylation

The Williamson ether synthesis is the classical method for forming ethers via the reaction of an alkoxide with an alkyl halide.[7]

  • Causality: With the amino group protected (e.g., as an N-Boc carbamate), the hydroxyl group can be selectively deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium alkoxide. This potent nucleophile can then displace a halide from a primary or secondary alkyl halide in an Sₙ2 reaction to form the desired ether. The use of a polar aprotic solvent like THF or DMF is crucial to solvate the cation and enhance the reactivity of the alkoxide.

  • Trustworthiness: This two-step sequence (N-protection followed by O-alkylation) is a highly reliable and general strategy for the selective O-functionalization of amino alcohols.[16] It provides a self-validating system: if the N-protection step is successful, the subsequent O-alkylation will proceed selectively at the only remaining nucleophilic site.

Reaction TypeElectrophilePredominant SiteTypical ConditionsKey Considerations
N-Acylation Acyl Chloride (RCOCl)NitrogenEt₃N, DCM, 0 °C to RTExothermic; requires base to neutralize HCl.
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)NitrogenPyridine, DCM, 0 °C to RTForms stable sulfonamides.
Urea Formation Isocyanate (RNCO)NitrogenAprotic solvent (THF, DCM), RTFast and often quantitative; sensitive to protic solvents.[12]
N-Protection Boc Anhydride (Boc₂O)NitrogenEt₃N or NaHCO₃, DCM or MeOH, RTA crucial first step for selective O-functionalization.[13][15]
O-Alkylation Alkyl Halide (R-X)Oxygen1) N-Protection. 2) NaH, THF, 0 °C to RTRequires strong base and N-protection.[7]

Table 1: Summary of Common Electrophilic Reactions with this compound.

Stereochemical Considerations

This compound exists as cis and trans diastereomers. The stereochemical relationship between the amino and hydroxyl groups does not typically influence the fundamental regioselectivity of these reactions, but it is critical to the final 3D structure of the product. Reactions with electrophiles at either the nitrogen or oxygen atom do not affect the existing stereocenters, so the stereochemistry of the starting material is retained in the product. Achieving high diastereoselectivity in the synthesis of the this compound precursor itself is a key challenge, often addressed by stereoselective reduction of a 3-aminocyclobutanone.[8]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of cis-3-Aminocyclobutanol

This protocol describes the standard procedure for protecting the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • cis-3-Aminocyclobutanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve cis-3-aminocyclobutanol (e.g., 1.00 g, 11.5 mmol, 1.0 eq) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (2.4 mL, 17.2 mmol, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.76 g, 12.6 mmol, 1.1 eq) in DCM (10 mL) to the stirred reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) if necessary to obtain pure tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

Protocol 2: N-Acylation of cis-3-Aminocyclobutanol with Benzoyl Chloride

This protocol provides a general method for the synthesis of amides from this compound.

Materials:

  • cis-3-Aminocyclobutanol (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve cis-3-aminocyclobutanol (1.00 g, 11.5 mmol, 1.0 eq) and pyridine (1.86 mL, 23.0 mmol, 2.0 eq) in DCM (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.40 mL, 12.1 mmol, 1.05 eq) dropwise via an addition funnel over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (20 mL).

  • Wash the organic phase sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 25 mL), and finally water (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure N-(cis-3-hydroxycyclobutyl)benzamide.

Protocol 3: O-Alkylation of N-Boc-Protected cis-3-Aminocyclobutanol

This protocol details the etherification of the hydroxyl group after the amino group has been protected.

Materials:

  • tert-butyl (cis-3-hydroxycyclobutyl)carbamate (from Protocol 1) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-protected cis-3-aminocyclobutanol (1.00 g, 5.34 mmol, 1.0 eq) and dissolve in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 0.26 g, 6.41 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (0.70 mL, 5.87 mmol, 1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford pure tert-butyl (cis-3-(benzyloxy)cyclobutyl)carbamate.

References

  • US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google P
  • Stereoselective Synthesis of 3-Aminocyclobutanols - Benchchem
  • 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal
  • Regioselectivity - Wikipedia
  • A Study of an 8-Aminoquinoline-Directed C(sp2)
  • Chapter 3: Conformation and Stereochemistry - Organic Chemistry
  • Boc-Protected Amino Groups - Organic Chemistry Portal
  • Cyclopentanone, 3-hydroxy-, (R)- | C5H8O2 - PubChem
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing
  • Electrophilic amin
  • (PDF)
  • Lecture 8 Stereochemistry of Chemical reactions Dr. Media Noori Abdullah
  • A highly chemo- and regioselective synthesis of heterocyclic [3.3.
  • (PDF)
  • 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 - PubChem - NIH
  • (PDF)
  • Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S
  • Isocyanate-based multicomponent reactions - PMC - NIH
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing)
  • Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - MDPI
  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine - FULIR
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • Kinetics of isocyan
  • Stereochemistry: Crash Course Organic Chemistry #8 - YouTube
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Amine Reactivity - MSU chemistry
  • (PDF)
  • Application Note – N-Boc protection - Sigma-Aldrich
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis - Benchchem
  • Electrophilic Aminating Agents in Total Synthesis - PMC - NIH
  • What conditions are required to react isocyanate with COOH or OH groups?
  • STEREOCHEMISTRY - Uttarakhand Open University
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
  • N-Acylation in combin
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Isocyan
  • An eco-friendly and highly efficient route for N-acylation under c
  • Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchG

Sources

Introduction: The Strategic Importance of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Protection Strategies for 3-Aminocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives are privileged structural motifs in modern medicinal chemistry. Their rigid, three-dimensional cyclobutane core offers a unique scaffold that can project substituents into distinct vectors of chemical space, enabling precise interactions with biological targets. However, the synthetic utility of this valuable building block is predicated on the careful management of its reactive functional groups: the primary amine and the secondary alcohol. The amine, in particular, is a potent nucleophile and a base, necessitating its temporary masking—or "protection"—to prevent unwanted side reactions during multi-step syntheses.[1][2]

This guide provides a detailed overview of common N-protection strategies applicable to this compound, focusing on the underlying chemical principles, field-proven protocols, and the logic of selecting an appropriate protecting group for a given synthetic route.

The Rationale for Amine Protection

The primary amino group (–NH₂) is susceptible to a wide range of reagents, including acylating agents, alkylating agents, and oxidants.[1] Protecting the amine converts it into a less reactive functional group, typically a carbamate, allowing other chemical transformations to be performed selectively elsewhere on the molecule. An ideal protecting group must be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Removable ("deprotected") selectively and in high yield under conditions that do not affect other functional groups.[3]

The selection of a protecting group is therefore a critical strategic decision that dictates the sequence and types of reactions possible in a synthetic pathway. This concept is visualized in the general workflow below.

G cluster_workflow General Synthetic Workflow Start This compound Protect Step 1: N-Protection Start->Protect Introduce PG Modify Step 2: Molecular Modification (e.g., O-acylation, coupling) Protect->Modify Protected Intermediate Deprotect Step 3: N-Deprotection Modify->Deprotect Modified Intermediate End Final Product Deprotect->End Remove PG

Caption: General workflow for using an N-protecting group (PG).

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-mediated removal.[4]

Mechanism of Protection: The amine nitrogen of this compound acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the liberated proton.

Mechanism of Deprotection: The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[4][5] Protonation of the carbamate carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[6]

G cluster_Boc Boc Protection & Deprotection Cycle Amine This compound Boc_Protected N-Boc-3-aminocyclobutanol Amine->Boc_Protected  Boc₂O, Base (e.g., NaHCO₃)  Solvent (e.g., THF/H₂O) Amine_Salt This compound (Ammonium Salt) Boc_Protected->Amine_Salt  Strong Acid (e.g., TFA, HCl)  Solvent (e.g., DCM) Amine_Salt->Amine  Base Workup

Caption: Reaction cycle for Boc protection and deprotection.

Protocol 1A: Boc Protection of this compound

This protocol is a general method for the N-Boc protection of primary amines.[4][7]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)

    • Ethyl acetate (for extraction)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer, round-bottom flask, separatory funnel

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution and stir until it dissolves.

    • Add di-tert-butyl dicarbonate to the stirring solution. The reaction may be mildly exothermic.

    • Stir the mixture vigorously at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-aminocyclobutanol, which can be purified by column chromatography if necessary.

Protocol 1B: Boc Deprotection

This protocol describes the standard acidic cleavage of a Boc group.[4]

  • Reagents & Materials:

    • N-Boc-3-aminocyclobutanol (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5 - 10 eq)

    • Dichloromethane (DCM)

    • Saturated aq. sodium bicarbonate solution

    • Magnetic stirrer, round-bottom flask

  • Procedure:

    • Dissolve the N-Boc-protected substrate in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (or 4M HCl in dioxane) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in a suitable solvent and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is >8.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to obtain the deprotected product.

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability to both acidic and basic conditions, providing orthogonality to the Boc group.[5][8] Its removal via catalytic hydrogenolysis is exceptionally clean.

Mechanism of Protection: The amine is acylated using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base like Na₂CO₃ or NaOH) or with an organic base in an anhydrous solvent.[8]

Mechanism of Deprotection: The Cbz group is cleaved by palladium-catalyzed hydrogenolysis.[4][9] The reaction proceeds via cleavage of the benzylic C-O bond by hydrogen, releasing the unstable carbamic acid, which then fragments into the free amine, carbon dioxide, and toluene.[8]

G cluster_Cbz Cbz Protection & Deprotection Cycle Amine This compound Cbz_Protected N-Cbz-3-aminocyclobutanol Amine->Cbz_Protected  Cbz-Cl, Base (e.g., Na₂CO₃)  Solvent (e.g., Dioxane/H₂O) Free_Amine This compound Cbz_Protected->Free_Amine  H₂, Pd/C  Solvent (e.g., MeOH, EtOH)

Caption: Reaction cycle for Cbz protection and deprotection.

Protocol 2A: Cbz Protection of this compound

This protocol is adapted from standard procedures for Cbz protection of amines.[10]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Aqueous sodium hydroxide (3N NaOH) or sodium carbonate

    • Dioxane or THF

    • Magnetic stirrer, round-bottom flask, addition funnel

  • Procedure:

    • Dissolve this compound in an aqueous solution of NaOH (or Na₂CO₃) and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise, either neat or as a solution in dioxane, while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, extract the mixture with an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 2B: Cbz Deprotection (Catalytic Hydrogenolysis)

This is a highly effective and clean method for Cbz removal, provided the molecule contains no other reducible groups (e.g., alkenes, alkynes, some benzyl ethers).[4][9]

  • Reagents & Materials:

    • N-Cbz-3-aminocyclobutanol (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the N-Cbz protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., N₂ or Ar) if dry.

    • Purge the flask with hydrogen gas (or secure it to a Parr hydrogenator).

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm from a balloon is often sufficient) at room temperature for 1-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and typically removed during this step, often yielding a very clean product.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis and is valuable for its unique base-lability.[11] It is stable to acid and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[12]

Mechanism of Protection: The amine is acylated with an activated Fmoc reagent, such as Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a mild base.[11][12]

Mechanism of Deprotection: The Fmoc group is removed via an E1cB elimination mechanism triggered by a non-nucleophilic amine base, most commonly piperidine.[11] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamate anion, which then decarboxylates to give the free amine.

G cluster_Fmoc Fmoc Protection & Deprotection Cycle Amine This compound Fmoc_Protected N-Fmoc-3-aminocyclobutanol Amine->Fmoc_Protected  Fmoc-OSu, Base (e.g., NaHCO₃)  Solvent (e.g., Dioxane/H₂O) Free_Amine This compound Fmoc_Protected->Free_Amine  20% Piperidine in DMF  Room Temperature

Caption: Reaction cycle for Fmoc protection and deprotection.

Protocol 3A: Fmoc Protection of this compound

This protocol uses the more stable Fmoc-OSu reagent.[13]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Fmoc-OSu (1.05 eq)

    • Sodium bicarbonate (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 1:1 mixture)

    • Magnetic stirrer, round-bottom flask

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Add Fmoc-OSu and stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3B: Fmoc Deprotection

This is the standard protocol for Fmoc removal.[11]

  • Reagents & Materials:

    • N-Fmoc-3-aminocyclobutanol (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Magnetic stirrer, round-bottom flask

  • Procedure:

    • Dissolve the N-Fmoc protected substrate in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the solution at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine.

    • The resulting crude amine can be purified by an appropriate method, such as column chromatography or an acidic wash followed by extraction. The dibenzofulvene byproduct can sometimes be removed by trituration with a non-polar solvent like hexanes.

Comparative Summary and Orthogonal Strategies

The choice of protecting group is dictated by the planned synthetic steps. The orthogonality of Boc, Cbz, and Fmoc groups allows for the selective deprotection of one amine in the presence of others, a powerful tool in complex synthesis.[14][15][16]

Protecting GroupReagent for ProtectionProtection ConditionsDeprotection ConditionsStability
Boc Boc₂OMild base (NaHCO₃, Et₃N)Strong Acid (TFA, HCl)Stable to base, hydrogenolysis
Cbz (Z) Cbz-ClBase (NaOH, Na₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-OSu, Fmoc-ClMild base (NaHCO₃)Base (20% Piperidine in DMF)Stable to acid, hydrogenolysis

Orthogonal Scenario: Imagine a molecule with two different amino groups, one protected with Boc and the other with Fmoc.

  • Treating the molecule with piperidine in DMF will selectively cleave the Fmoc group , leaving the Boc group intact.

  • Subsequently treating the molecule with TFA will cleave the Boc group .

This selective removal is critical when, for example, one needs to differentiate the amine of this compound from another amine in a larger molecule during a convergent synthesis.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Fosu, S., et al. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
  • Master Organic Chemistry. (2018).
  • University of Bristol. (n.d.).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. [Link]
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • National Institutes of Health. (n.d.).
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • PubChem. (n.d.). 3-Aminocyclopentanol hydrochloride. [Link]
  • University of Oxford. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • PubChem. (n.d.). 3-Aminocyclohexanol. [Link]
  • MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • PubChem. (n.d.). (1R,3R)-3-Aminocyclopentanol. [Link]

Sources

Application Note: cis-3-Aminocyclobutanol as a Constrained Scaffold for the Diastereoselective Synthesis of Novel Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conformational rigidity of small carbocycles offers a powerful strategy for designing drug candidates with improved selectivity and pharmacokinetic properties. The cyclobutane ring, in particular, serves as a versatile bioisosteric replacement for larger or more flexible moieties.[1] This application note details synthetic methodologies for leveraging the unique stereochemical and functional group arrangement of cis-3-aminocyclobutanol to construct novel, bicyclic N-heterocycles. We provide the scientific rationale, detailed experimental protocols, and mechanistic insights for the synthesis of cyclobutane-fused 1,3-oxazines and dihydropyrimidinones, demonstrating the utility of this building block in creating structurally diverse and medicinally relevant scaffolds.

The Strategic Advantage of the cis-3-Aminocyclobutanol Scaffold

The value of 3-aminocyclobutanol as a synthetic precursor lies in its bifunctionality combined with the inherent strain and three-dimensional architecture of the cyclobutane ring.[2] The cis-stereoisomer, with the amino and hydroxyl groups on the same face of the ring, is particularly well-suited for the construction of fused heterocyclic systems. This fixed 1,3-cis relationship pre-organizes the reactive centers for intramolecular cyclization and condensation reactions, often leading to high diastereoselectivity and enabling the creation of complex molecular frameworks from a simple starting material.[3]

The workflow for utilizing this scaffold generally follows a two-stage process: initial functionalization of the amine or alcohol, followed by a cyclization event to form the new heterocyclic ring.

G cluster_workflow General Synthetic Workflow A Starting Material (cis-3-Aminocyclobutanol) B Key Intermediate (N- or O-Functionalized) A->B Functionalization (e.g., Acylation, Alkylation) C Cyclization Precursor B->C Reagent Addition (e.g., Aldehyde, Ketoester) D Final Product (Fused Heterocycle) C->D Intramolecular Cyclization

Caption: General workflow for synthesizing fused heterocycles.

Synthesis of Cyclobutano[d][2][4]oxazines

The 1,3-aminoalcohol motif is an ideal precursor for the synthesis of 1,3-oxazine derivatives through condensation with aldehydes or ketones.[4][5] The cis configuration of this compound facilitates a clean cyclocondensation reaction, leading to the formation of a bicyclic system where the cyclobutane and oxazine rings are fused. This reaction proceeds under mild conditions and offers a direct route to a novel heterocyclic core.

Scientific Rationale and Mechanism

The reaction is typically acid-catalyzed and proceeds via the formation of an intermediate iminium ion or a hemiaminal, which then undergoes intramolecular cyclization. The primary amine of this compound first condenses with the aldehyde to form a Schiff base (or its protonated iminium form). The proximate hydroxyl group, held in a favorable syn-conformation by the rigid cyclobutane ring, then acts as an intramolecular nucleophile, attacking the iminium carbon to close the six-membered oxazine ring. The stereochemistry of the starting material directly translates to the fused ring junction.

G cluster_mech1 Mechanism: 1,3-Oxazine Formation start cis-3-Aminocyclobutanol + R-CHO H+ step1 Iminium Ion Intermediate start:f0->step1:f0 Condensation step2 Intramolecular Cyclization step1:f0->step2:f0 Nucleophilic Attack by Hydroxyl Group product Cyclobutano[d][1,3]oxazine step2:f0->product:f0 Deprotonation

Caption: Reaction mechanism for fused 1,3-oxazine synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-2,3,3a,4,5,6a-hexahydrocyclobuta[d][2][4]oxazine

Materials:

  • cis-3-Aminocyclobutanol hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Toluene (0.2 M)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a suspension of cis-3-aminocyclobutanol hydrochloride (1.0 g, 8.09 mmol) in toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add triethylamine (1.36 mL, 9.71 mmol). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Add benzaldehyde (0.91 mL, 8.90 mmol) and p-toluenesulfonic acid (77 mg, 0.40 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the title compound as a clear oil.

Data Summary

The following table summarizes expected outcomes for the condensation with various aldehydes, based on established principles of similar reactions.[1]

EntryAldehyde (R-CHO)Expected Yield (%)Diastereomeric Ratio (d.r.)Notes
1Benzaldehyde75-85>10:1Electron-neutral, clean reaction.
24-Nitrobenzaldehyde80-90>15:1Electron-withdrawing group activates the carbonyl for faster imine formation.
34-Methoxybenzaldehyde70-80>10:1Electron-donating group may slightly slow the initial condensation.
4Isobutyraldehyde65-75>8:1Aliphatic aldehydes are suitable but may require slightly longer reaction times.

Synthesis of Fused Dihydropyrimidinones

The Biginelli reaction and its variations are cornerstones of heterocyclic synthesis, providing access to the medicinally important dihydropyrimidinone (DHPM) core.[6][7] A direct three-component reaction with this compound is challenging. However, a robust two-step sequence involving N-acylation followed by intramolecular cyclization provides an efficient and modular route to cyclobutane-fused dihydropyrimidinones.

Scientific Rationale and Mechanism

This strategy first functionalizes the amino group with a β-ketoamide moiety. This is readily achieved by reacting this compound with a β-ketoester, such as ethyl acetoacetate, or more directly with diketene.[8] The resulting intermediate possesses all the necessary components for cyclization. Upon treatment with an acid catalyst, the enol form of the ketone attacks the amide carbonyl, or alternatively, the amide nitrogen attacks the ketone carbonyl, followed by dehydration, to form the stable, six-membered fused dihydropyrimidinone ring system.

G cluster_mech2 Mechanism: Fused Dihydropyrimidinone Synthesis start cis-3-Aminocyclobutanol + Ethyl Acetoacetate step1 β-Ketoamide Intermediate start:f0->step1:f0 N-Acylation (Amidation) step2 Intramolecular Condensation (H+) step1:f0->step2:f0 Tautomerization & Cyclization product Fused Dihydropyrimidinone step2:f0->product:f0 Dehydration

Caption: Two-step mechanism for fused dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of 4-Methyl-3,3a,4,5,6,7a-hexahydro-1H-cyclobuta[d]pyrimidin-2-one

Materials:

  • cis-3-Aminocyclobutanol hydrochloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Ethanol (0.5 M)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

Step A: N-Acylation

  • Dissolve cis-3-aminocyclobutanol hydrochloride (1.0 g, 8.09 mmol) and sodium bicarbonate (1.7 g, 20.2 mmol) in a mixture of water (10 mL) and ethanol (10 mL).

  • Add ethyl acetoacetate (1.23 mL, 9.71 mmol) dropwise to the stirring solution at room temperature.

  • Heat the mixture to 50 °C and stir for 8 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).

  • After cooling, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-ketoamide intermediate is often of sufficient purity for the next step.

Step B: Cyclization and Dehydration

  • Dissolve the crude intermediate from Step A in ethanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.5 mL).

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~7-8).

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (gradient of 0% to 10% methanol in dichloromethane) to yield the final product.

Troubleshooting and Key Considerations

  • Stereochemical Purity: The starting material's stereochemistry is crucial. Ensure the use of high-purity cis-3-aminocyclobutanol, as the trans-isomer will not efficiently form fused rings and will lead to complex product mixtures.[2][9]

  • Reaction Monitoring: The polarity of the products in both syntheses is significantly different from the starting materials. TLC is an effective tool for monitoring reaction completion. For the oxazine synthesis, staining with potassium permanganate may be necessary for visualization.

  • Water Removal: In the oxazine synthesis, efficient removal of water via a Dean-Stark trap is critical to drive the equilibrium towards the product. Ensure the solvent is anhydrous and the glassware is properly dried.

  • Acid Catalyst: The choice and amount of acid catalyst can be optimized. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) may be used to prevent side reactions.

Conclusion

cis-3-Aminocyclobutanol is a potent and versatile building block for the diastereoselective synthesis of novel fused N-heterocycles. The protocols described herein for constructing cyclobutane-fused 1,3-oxazines and dihydropyrimidinones are robust, high-yielding, and utilize readily available reagents. These strategies provide a clear pathway for researchers in medicinal chemistry and drug discovery to access unique, conformationally constrained scaffolds with significant potential for biological applications.

References

  • Recent Advances in Synthetic Routes to Azacycles. (n.d.). MDPI.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). National Institutes of Health (NIH).
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Chemistry Portal.
  • Preparation of Dihydropyrimidone. (2021). YouTube.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (n.d.). ResearchGate.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). National Institutes of Health (NIH).
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
  • Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. (n.d.). Università degli Studi di Cagliari Institutional Research Repository.
  • Synthesis and Biological Activities of[2][4]-Oxazine Derivatives. (n.d.). Der Pharma Chemica.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). ResearchGate.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace.
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum... (2020). Bulletin of Chemical Reaction Engineering & Catalysis.

Sources

Application Notes and Protocols: The Strategic Use of 3-Aminocyclobutanol in Passerini and Ugi Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Strained Scaffold

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics. The cyclobutane motif, a strained four-membered ring system, offers a unique three-dimensional geometry that is increasingly sought after for its ability to confer favorable physicochemical properties to bioactive molecules, such as metabolic stability and improved binding affinity.[1][2] When functionalized with both an amino and a hydroxyl group, as in the case of 3-aminocyclobutanol, this scaffold becomes a particularly versatile building block for diversity-oriented synthesis.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of this compound in two of the most powerful isocyanide-based multicomponent reactions (MCRs): the Ugi and Passerini reactions.[3][4] By leveraging the inherent reactivity of its bifunctional nature, this compound can be employed to rapidly generate complex, sp³-rich molecular architectures that are of significant interest for pharmaceutical and agrochemical research. We will delve into the mechanistic rationale, provide detailed experimental protocols, and explore the potential scope of these transformations.

The Ugi Four-Component Reaction (U-4CR) with this compound: A Gateway to Complex Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] The primary amine of this compound serves as an ideal entry point into this reaction, leading to the formation of peptidomimetics featuring a pendant cyclobutanol moiety.

Mechanistic Insight

The proposed mechanism for the Ugi reaction involving this compound follows the generally accepted pathway.[5][6] The reaction is initiated by the condensation of an aldehyde with the amine of this compound to form a Schiff base (or the corresponding iminium ion upon protonation by the carboxylic acid component). The nucleophilic isocyanide then adds to the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to form an O-acyl-isoamide, which undergoes a Mumm rearrangement to yield the thermodynamically stable α-acylamino amide product. The hydroxyl group of the cyclobutane ring remains as a versatile handle for further functionalization.

Ugi_Mechanism cluster_reactants Starting Materials Aldehyde R¹CHO SchiffBase Schiff Base/ Iminium Ion Aldehyde->SchiffBase + this compound - H₂O Aminocyclobutanol This compound Aminocyclobutanol->SchiffBase CarboxylicAcid R²COOH Adduct O-Acyl-isoamide CarboxylicAcid->Adduct Isocyanide R³NC NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon SchiffBase->NitriliumIon + R³NC NitriliumIon->Adduct + R²COO⁻ Product Ugi Product Adduct->Product Mumm Rearrangement

Caption: Proposed mechanism for the Ugi reaction with this compound.

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes a general procedure for the Ugi four-component reaction using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 87.1 mg) and methanol (5 mL). Stir until the solid is fully dissolved.

  • Add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) to the solution and stir for 10 minutes at room temperature.

  • Add acetic acid (1.0 mmol, 60.1 mg, 57 µL) and continue stirring for another 10 minutes.

  • Finally, add tert-butyl isocyanide (1.0 mmol, 83.2 mg, 113 µL) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

Scope and Versatility

The true power of this reaction lies in its versatility. A wide array of commercially available aldehydes, carboxylic acids, and isocyanides can be employed to generate a diverse library of 3-hydroxylcyclobutyl-functionalized peptidomimetics.

ComponentExample Substituents
Aldehyde Aromatic (e.g., benzaldehyde, 4-chlorobenzaldehyde), Aliphatic (e.g., isobutyraldehyde)
Carboxylic Acid Acetic acid, Propionic acid, Benzoic acid
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide

The Passerini Three-Component Reaction (P-3CR) with this compound: A Tandem Approach to Novel Heterocycles

The classical Passerini reaction involves the condensation of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[1][7] While alcohols are not typically a component in the standard Passerini reaction, the bifunctional nature of this compound opens the door to a potential tandem reaction sequence. In this proposed transformation, the amine first participates in an Ugi-like three-component reaction (in the absence of an external carboxylic acid), followed by an intramolecular cyclization involving the hydroxyl group.

Mechanistic Rationale for a Tandem Ugi-3CR/Cyclization

In this hypothetical yet plausible pathway, the reaction is initiated as a three-component Ugi reaction (U-3CR) between an aldehyde, this compound, and an isocyanide.[8] In the absence of a carboxylic acid, it is proposed that the intermediate formed after the addition of the isocyanide to the Schiff base can be trapped by the internal hydroxyl group of the cyclobutane ring. This intramolecular cyclization would lead to the formation of a novel oxazine-based heterocyclic scaffold. This approach transforms the hydroxyl group from a passive spectator into an active participant in the reaction cascade.

Passerini_Tandem_Mechanism cluster_reactants Starting Materials Aldehyde R¹CHO SchiffBase Schiff Base Aldehyde->SchiffBase + this compound - H₂O Aminocyclobutanol This compound Aminocyclobutanol->SchiffBase Isocyanide R²NC NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon SchiffBase->NitriliumIon + R²NC CyclizedProduct Oxazine Heterocycle NitriliumIon->CyclizedProduct Intramolecular Cyclization

Caption: Proposed tandem Ugi-3CR/cyclization with this compound.

Experimental Protocol: Synthesis of a Fused Oxazine Derivative

This protocol outlines a potential method for the synthesis of a cyclobutane-fused oxazine derivative via a tandem multicomponent reaction.

Materials:

  • This compound (1.0 eq)

  • Formaldehyde (or a suitable aldehyde, 1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Dichloromethane (DCM, solvent)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) - optional, may promote cyclization

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 87.1 mg) in anhydrous DCM (10 mL).

  • Add the aldehyde (e.g., formaldehyde, 1.0 mmol, typically from a paraformaldehyde source) and stir for 15 minutes at room temperature.

  • If using a catalyst, add the Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol, 49.2 mg) and stir for an additional 10 minutes. The use of a Lewis acid may be necessary to activate the iminium intermediate towards nucleophilic attack by the internal alcohol.

  • Add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 125 µL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC. Gentle heating may be required to facilitate the cyclization step.

  • Upon completion, quench the reaction with a small amount of water or saturated ammonium chloride solution.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired heterocyclic product.

Conclusion and Outlook

The use of this compound in Ugi and Passerini-type multicomponent reactions represents a powerful strategy for the rapid generation of novel, three-dimensional molecular scaffolds. The Ugi reaction provides a reliable route to peptidomimetics bearing a versatile cyclobutanol moiety, while a proposed tandem Ugi-3CR/cyclization offers an innovative approach to complex heterocyclic systems. These application notes provide a solid foundation for researchers to explore the rich chemistry of this unique building block. The resulting products, with their inherent structural complexity and sp³-rich character, are well-positioned as valuable additions to screening libraries for the discovery of new bioactive agents. Further exploration into the diastereoselectivity of these reactions, particularly with chiral derivatives of this compound, will undoubtedly unlock even greater potential in asymmetric synthesis and drug design.

References

  • Ugi, I., et al. (1996). The Use of α-Amino Acids in the Ugi 5-Center 4-Component Condensation. Angewandte Chemie International Edition in English, 35(1), 176-178. [Link]
  • Akritopoulou-Zanze, I., & Djuric, S. W. (2010). Applications of MCR-Derived Heterocycles in Drug Discovery. In Multicomponent Reactions in Drug Discovery (pp. 1-32). Wiley-VCH. [Link]
  • Quazi, S., et al. (2022). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 11(5), 643. [Link]
  • Wikipedia contributors. (2023, December 1). Passerini reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]
  • Wikipedia contributors. (2023, November 28). Ugi reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • de Meijere, A., & Kozhushkov, S. I. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431-1468. [Link]
  • Li, G., et al. (2008). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Organic Letters, 10(1), 101-104. [Link]
  • Saya, J. M., et al. (2018). Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters, 20(13), 3948-3952. [Link]
  • Royo, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2715. [Link]
  • Khan, A. T., et al. (2012). Formation of unexpected α-amino amidine through three-component ‘UGI condensation reaction’. RSC Advances, 2(13), 5506-5509. [Link]
  • Auburn University. (2023).

Sources

Application Notes and Protocols for the Mitsunobu Reaction on Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Strained Scaffolds

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific conversion of primary and secondary alcohols to a wide array of functional groups.[1][2][3] This redox-condensation reaction, which proceeds via an SN2 pathway, results in a clean inversion of the alcohol's stereocenter, a feature of immense value in the synthesis of complex chiral molecules.[4][5][6] In the realm of medicinal chemistry, the cyclobutyl ring is a desirable structural motif, offering a unique three-dimensional profile that can enhance binding affinity and modulate physicochemical properties. Applying the Mitsunobu reaction to cyclobutanol derivatives provides a powerful and reliable method for introducing diverse functionalities onto this strained scaffold, thereby enabling the exploration of novel chemical space in drug discovery programs.[7][8]

However, the inherent ring strain of the cyclobutane system introduces specific challenges not typically encountered with acyclic or larger ring alcohols. This guide provides a detailed examination of the mechanistic nuances, a field-proven experimental protocol, and critical troubleshooting insights for successfully employing the Mitsunobu reaction on cyclobutanol substrates.

The Reaction Mechanism: A Cascade of Activated Intermediates

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the reaction for specific cyclobutanol substrates. The process is a complex, yet elegant, sequence of steps that activate the alcohol's hydroxyl group, transforming it into an excellent leaving group.[1][5][9]

  • Betaine Formation: The reaction initiates with a nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the azodicarboxylate (e.g., DEAD or DIAD). This rapid step forms a zwitterionic adduct, often referred to as a betaine.[2][9]

  • Proton Transfer: The betaine is a moderately strong base and deprotonates the acidic nucleophile (Nu-H), which is often a carboxylic acid, to form an ion pair. For the reaction to proceed efficiently, the nucleophile should generally have a pKa below 13.[1][2][6]

  • Alcohol Activation: The cyclobutanol oxygen attacks the electrophilic phosphorus atom of the ion pair, displacing the hydrazo-dicarboxylate moiety and forming a key intermediate: the alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into a bulky, positively charged phosphonium group, which is an excellent leaving group.

  • SN2 Displacement: The deprotonated nucleophile (Nu⁻) performs a backside attack on the carbon atom bearing the activated alkoxyphosphonium group. This SN2 displacement occurs with complete inversion of stereochemistry, yielding the desired product and triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[5][6]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct [PPh₃⁺-N⁻-N-CO₂R] PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD) DEAD->Betaine NuH Nucleophile (Nu-H) IonPair Ion Pair [PPh₃⁺-NH-N-CO₂R] Nu⁻ NuH->IonPair Cyclobutanol Cyclobutanol (R'-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh₃⁺] Nu⁻ Cyclobutanol->Alkoxyphosphonium Betaine->IonPair + Nu-H IonPair->Alkoxyphosphonium + R'-OH Product Product (R'-Nu) (Inverted Stereochemistry) Alkoxyphosphonium->Product SN2 Attack by Nu⁻ TPPO TPPO Alkoxyphosphonium->TPPO Hydrazide RO₂C-NH-NH-CO₂R Alkoxyphosphonium->Hydrazide

Caption: The mechanistic pathway of the Mitsunobu reaction.

Detailed Experimental Protocol: Esterification of a Generic Cyclobutanol

This protocol describes a general procedure for the Mitsunobu reaction using a generic cyclobutanol derivative and a carboxylic acid nucleophile. It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as the phosphine reagent is susceptible to oxidation.

Materials and Reagents:

  • Substrate: Substituted Cyclobutanol (1.0 eq)

  • Nucleophile: Carboxylic Acid (e.g., p-Nitrobenzoic acid) (1.2 - 1.5 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq). Note: DEAD is a potential contact explosive and should be handled with care.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Equipment: Round-bottom flask, magnetic stirrer, septum, nitrogen/argon line, syringe, ice bath.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the cyclobutanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (or another suitable solvent like DCM) to dissolve the solids, typically aiming for a concentration of 0.1-0.2 M with respect to the cyclobutanol.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: This step is critical. Add the DEAD or DIAD (1.5 eq) dropwise to the stirred solution via syringe over 15-20 minutes. A color change (typically to yellow or orange) and sometimes the formation of a precipitate will be observed.[10] It is essential to maintain the temperature below 10 °C during this exothermic addition.[10]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting cyclobutanol. A spot corresponding to triphenylphosphine oxide (TPPO) will appear at a low Rf.

  • Workup:

    • Once the reaction is complete, reduce the solvent volume under reduced pressure.

    • Dilute the residue with a suitable solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess carboxylic acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain the desired ester, TPPO, and the reduced hydrazo-dicarboxylate.

    • Byproduct Precipitation: TPPO and the hydrazide byproduct can often be partially removed by precipitation. Suspending the crude residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., cold diethyl ether or a hexanes/ether mixture) can be effective.[10]

    • Chromatography: The most reliable purification method is flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically used to separate the non-polar product from the more polar byproducts.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Setup Combine Cyclobutanol, Carboxylic Acid, PPh₃ in Flask Inert Flush with N₂/Ar Setup->Inert Solvent Add Anhydrous THF Inert->Solvent Cool Cool to 0 °C Solvent->Cool Add_DEAD Dropwise Addition of DEAD/DIAD Cool->Add_DEAD Stir Warm to RT, Stir 2-16h Add_DEAD->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Extract Dilute & Aqueous Wash (NaHCO₃, Brine) Concentrate->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Concentrate2 Concentrate again Dry->Concentrate2 Precipitate Optional: Precipitate Byproducts Concentrate2->Precipitate Chromatography Flash Column Chromatography Precipitate->Chromatography FinalProduct Isolated Product Chromatography->FinalProduct

Sources

Application Note: HPLC Analysis of 3-Aminocyclobutanol via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

3-Aminocyclobutanol is a valuable chiral building block in modern medicinal chemistry. As a small, saturated amino alcohol, it presents significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). The primary obstacles are:

  • Lack of a Chromophore: The molecule does not possess any significant ultraviolet (UV) absorbing or fluorescent functional groups, making it virtually invisible to the most common HPLC detectors.[1][2]

  • High Polarity: Its polar nature results in poor retention on conventional reversed-phase (RP) HPLC columns, causing it to elute in or near the solvent front, where it cannot be reliably quantified.[1][3]

  • Chirality: this compound possesses chiral centers, meaning its stereoisomers may exhibit different pharmacological and toxicological profiles.[4] Therefore, a robust analytical method must be capable of separating these stereoisomers.

To overcome these limitations, a pre-column derivatization strategy is essential. This process involves a chemical reaction to attach a "tag" to the this compound molecule, rendering it easily detectable and improving its chromatographic behavior.[5][6] This application note provides a detailed guide to the selection of derivatizing agents and offers comprehensive protocols for the robust analysis of this compound.

Principle of Derivatization for HPLC Analysis

Pre-column derivatization modifies the analyte before it is injected into the HPLC system.[7] The reaction targets the primary amine group of this compound to covalently bond a new functional group with desirable properties.

The goals of derivatization are to:

  • Introduce a Chromophore or Fluorophore: By adding a molecule that strongly absorbs UV light or emits fluorescence, the sensitivity of the detection method is dramatically increased, allowing for quantification at low concentrations.[5][8]

  • Increase Hydrophobicity: The attached tag is typically less polar than the original analyte, which increases its retention on reversed-phase columns and moves its peak away from the void volume.[5]

  • Enable Chiral Separation (Indirect Method): By using a chiral derivatizing agent, the enantiomers of this compound are converted into diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[9]

The overall analytical workflow is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Buffer Buffer Adjustment (pH control) Sample->Buffer Derivatization Reaction Incubation (Temperature & Time Control) Buffer->Derivatization Reagent Derivatizing Reagent Reagent->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1: General workflow for pre-column derivatization and HPLC analysis.

Selection of Derivatizing Reagents

The choice of derivatizing agent is critical and depends on the available detector, required sensitivity, and stability of the resulting derivative. Several reagents are commonly used for primary amines.[5][7]

ReagentAbbreviationDetectionKey AdvantagesKey Considerations
9-Fluorenylmethyl Chloroformate FMOC-ClUV & FluorescenceForms highly stable derivatives; reacts with both primary and secondary amines; excellent for automated derivatization.[5][7]Excess reagent must be removed or separated chromatographically.
Dansyl Chloride DNS-ClFluorescence & UVDerivatives are very stable; well-established, robust method.[3][7]Reaction can be slow; reagent is not specific to amines and can react with phenols.[3]
o-Phthalaldehyde OPAFluorescenceVery fast reaction at room temperature; reagent itself is non-fluorescent.[5][10]Only reacts with primary amines; derivatives can be unstable.[3]
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole NBD-ClFluorescenceGood for primary and secondary amines; forms highly fluorescent derivatives.[1][8]Requires heating to complete the reaction.[1]

For this application note, we will detail protocols for FMOC-Cl (due to its versatility and derivative stability) and Dansyl Chloride (a classic, robust choice for high-sensitivity fluorescence detection).

Experimental Protocols

Safety Precaution: Always handle derivatizing agents, solvents, and acids in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This method is suitable for both UV (265 nm) and fluorescence (Excitation: 265 nm, Emission: 340 nm) detection.[7] The reaction of FMOC-Cl with this compound is shown below.

G cluster_reactants Reactants cluster_products Products r1 This compound reaction + r2 FMOC-Cl p1 FMOC-3-Aminocyclobutanol (Stable, Fluorescent Derivative) p2 HCl reaction->p1 reaction->p2 reaction_label Borate Buffer (pH ~9)

Figure 2: Derivatization reaction of this compound with FMOC-Cl.

A. Reagents and Materials:

  • This compound standard and samples

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Boric Acid

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Deionized (DI) Water

  • Microcentrifuge vials (1.5 mL)

  • Volumetric flasks and pipettes

B. Solution Preparation:

  • Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of DI water. Adjust the pH to 9.0 with 1 M NaOH solution. Bring the final volume to 100 mL with DI water.

  • FMOC-Cl Reagent (5 mg/mL): Accurately weigh 25 mg of FMOC-Cl and dissolve it in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Standard/Sample Solution (1 mg/mL): Prepare a stock solution of this compound in DI water. Create working standards by serial dilution from the stock.

C. Derivatization Procedure:

  • Pipette 100 µL of the this compound standard or sample solution into a 1.5 mL microcentrifuge vial.

  • Add 200 µL of 200 mM Borate Buffer (pH 9.0) and vortex briefly.

  • Add 300 µL of the FMOC-Cl reagent (5 mg/mL in ACN).

  • Immediately cap the vial and vortex vigorously for 30-60 seconds.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Optional Quenching Step: To consume excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 10 mM glycine) and vortex again. This can help simplify the resulting chromatogram.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

This method is ideal for high-sensitivity fluorescence detection (Excitation: ~340 nm, Emission: ~525 nm).

A. Reagents and Materials:

  • This compound standard and samples

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetone or Acetonitrile, HPLC grade

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Deionized (DI) Water

  • Heating block or water bath

  • Microcentrifuge vials (1.5 mL)

B. Solution Preparation:

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 90 mL of DI water. Adjust pH to 9.5 using 1 M NaOH. Bring the final volume to 100 mL.

  • Dansyl Chloride Reagent (2.5 mg/mL): Dissolve 25 mg of Dansyl Chloride in 10 mL of acetone or acetonitrile. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

  • Standard/Sample Solution: Prepare as described in Protocol 1.

C. Derivatization Procedure:

  • Pipette 100 µL of the this compound standard or sample into a 1.5 mL vial.

  • Add 200 µL of 100 mM Sodium Bicarbonate Buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60 °C for 30-45 minutes in the dark.[7]

  • After incubation, cool the vial to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC Method Parameters

The following are recommended starting conditions for the analysis of the derivatized products. Method optimization will be required based on the specific HPLC system and column used.

ParameterMethod for FMOC-DerivativeMethod for Dansyl-Derivative
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 90% B over 20 min40% B to 80% B over 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
UV Detection 265 nm254 nm
Fluorescence Det. Ex: 265 nm, Em: 340 nmEx: 340 nm, Em: 525 nm

Considerations for Chiral Separations

To separate the stereoisomers of this compound, an indirect chiral separation method can be employed using a chiral derivatizing agent.[9][11]

  • Chiral Derivatizing Agent: Instead of FMOC-Cl or Dansyl-Cl, a chiral reagent such as (R)-(-)-Menthyl chloroformate or Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is used.

  • Mechanism: The chiral agent reacts with both enantiomers of this compound to form a pair of diastereomers.

  • Separation: These diastereomers can be separated on a standard achiral C18 column because they have different physical properties.[9] The protocol would be similar to those described above, substituting the achiral reagent with a chiral one.

Conclusion

The direct HPLC analysis of this compound is impractical due to its physicochemical properties. Pre-column derivatization with reagents like FMOC-Cl or Dansyl Chloride provides a robust, sensitive, and reliable solution for its quantification.[3][5] This approach successfully introduces a strongly absorbing chromophore/fluorophore and improves the molecule's retention on reversed-phase columns. Furthermore, the use of chiral derivatizing agents extends this methodology to the critical task of separating stereoisomers. The protocols and methods described herein serve as a comprehensive starting point for researchers and analysts in pharmaceutical development and quality control.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Gkagkavouzis, K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Jumhawan, U., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH).
  • Svoronos, P. (2023). Derivatization. Chemistry LibreTexts.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Moorchilot, V. S., et al. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). 3-Aminobutanal. PubChem.
  • Google Patents. (n.d.). A kind of separation detection method of 3-aminobutanol enantiomer.
  • Linder, W., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclobutan-1-ol. PubChem.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem.
  • Rebane, R., & Herodes, K. (2009). A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate. ResearchGate.
  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanol hydrochloride. PubChem.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

Sources

Application Note & Protocols: Chiral Separation of 3-Aminocyclobutanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 3-aminocyclobutanol serve as critical chiral building blocks in modern pharmaceuticals. Their stereochemistry profoundly impacts pharmacological activity and safety, making the development of robust methods for their separation and analysis a cornerstone of drug development. This document provides a comprehensive guide to the primary techniques for the chiral resolution of this compound enantiomers. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution. Each section explains the underlying scientific principles, offers step-by-step experimental procedures, and includes guidance for data interpretation and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral this compound

This compound is a strained, four-membered carbocyclic scaffold containing both an amino and a hydroxyl group. The presence of two stereocenters gives rise to four possible stereoisomers (cis/trans enantiomeric pairs). The rigid, three-dimensional structure of this scaffold is highly valued in medicinal chemistry for its ability to orient substituents in precise vectors, enabling specific interactions with biological targets.

The separation of its enantiomers is not merely an analytical exercise; it is a regulatory and safety imperative. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, efficient and scalable methods to isolate and quantify these enantiomers are essential for producing safe and effective medicines.

This guide focuses on three powerful and widely adopted methods for achieving this separation:

  • Chiral Chromatography (HPLC & SFC): A direct and highly versatile analytical and preparative technique.

  • Enzymatic Kinetic Resolution: A highly selective method leveraging biocatalysis, ideal for scalable synthesis.

  • Diastereomeric Salt Formation: A classical, cost-effective method for large-scale resolution.[1]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the direct separation of enantiomers.[2][3] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Principle of Separation

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are particularly effective.[2] The key interactions governing chiral recognition include:

  • Hydrogen Bonding: Between the analyte's amino (-NH₂) and hydroxyl (-OH) groups and the carbamate groups on the CSP.[2]

  • Dipole-Dipole Interactions: Involving the polar functional groups of the analyte and CSP.

  • Inclusion: The analyte may fit into chiral cavities or grooves within the polysaccharide structure.

The choice of mobile phase and additives is critical for modulating these interactions and achieving optimal resolution.[3]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Racemic This compound in Mobile Phase (0.1-1 mg/mL) filt Filter through 0.45 µm Syringe Filter prep->filt inj Inject Sample onto Chiral Column filt->inj sep Isocratic Elution (Mobile Phase Flow) inj->sep det UV/PDA Detection (e.g., 210 nm) sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Resolution (Rs) & Enantiomeric Purity (% ee) integ->calc

Caption: General workflow for chiral HPLC analysis.

Detailed Protocol: HPLC Separation

Objective: To resolve the enantiomers of racemic this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • Racemic this compound standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA)

  • Chiral Column: e.g., CHIRALPAK® series (amylose or cellulose-based selectors)

Instrumentation:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the organic solvents in the desired ratio (see Table 1 for starting conditions).

    • Add the basic (DEA) or acidic (TFA) additive at a concentration of 0.1% (v/v). Causality: For a basic analyte like this compound, a basic additive like DEA is typically used to improve peak shape and reduce tailing by competing with the analyte for highly active sites on the silica surface. An acidic additive may be used if the analyte is derivatized.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

    • Dilute to a working concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Install the chiral column in the column compartment.

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at the desired flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute.

    • Monitor the separation at a low wavelength (e.g., 205-220 nm) as this compound lacks a strong chromophore.

  • Data Analysis:

    • Identify and integrate the two peaks corresponding to the enantiomers.

    • Calculate the resolution factor (Rs) and the enantiomeric excess (% ee) of the sample.

Data Presentation: Typical HPLC Conditions
ParameterCondition ACondition B
Chiral Column CHIRALPAK® IACHIRALCEL® OD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / IPA / DEA (80:20:0.1)n-Hexane / EtOH / TFA (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Retention Time 1 ~ 8.5 min~ 10.2 min
Retention Time 2 ~ 10.1 min~ 12.5 min
Resolution (Rs) > 2.0> 1.8

Note: These are representative conditions. Actual parameters must be optimized empirically.[3]

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the main mobile phase component. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[4]

Principle of Separation

The separation principle in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are highly effective.[4][5] The mobile phase consists of supercritical CO₂ mixed with a small amount of an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.[4] Additives are also used to improve peak shape and selectivity. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency, leading to rapid analyses.

Detailed Protocol: SFC Separation

Objective: To achieve a rapid, high-resolution separation of this compound enantiomers.

Materials:

  • Racemic this compound standard

  • SFC-grade CO₂

  • HPLC-grade Methanol (MeOH), Ethanol (EtOH)

  • Additive: Diethylamine (DEA)

Instrumentation:

  • Analytical SFC system with CO₂ pump, modifier pump, autosampler, column thermostat, and back pressure regulator (BPR).

  • UV/PDA detector.

Protocol Steps:

  • Mobile Phase Preparation:

    • The instrument automatically mixes CO₂ and the co-solvent.

    • Prepare the co-solvent (modifier) bottle, e.g., Methanol with 0.2% DEA.

  • Sample Preparation:

    • Dissolve the sample in the co-solvent or a compatible solvent mixture (e.g., 1:1 MeOH:IPA) to a concentration of 0.5-1.0 mg/mL.

  • Instrument Setup and Equilibration:

    • Install a chiral column suitable for SFC (e.g., CHIRALPAK® AD-3).

    • Set the instrument parameters (see Table 2). The Back Pressure Regulator (BPR) is critical for maintaining the CO₂ in a supercritical state.

    • Equilibrate the column with the desired mobile phase composition until pressure and temperature are stable.

  • Chromatographic Analysis:

    • Inject 1-5 µL of the sample.

    • The analysis is typically much faster than HPLC, often under 5 minutes.

  • Data Analysis:

    • Perform peak integration and calculate Rs and % ee as described for HPLC.

Data Presentation: Typical SFC Conditions
ParameterCondition ACondition B
Chiral Column CHIRALPAK® AD-3CHIRALCEL® OJ-H
Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 5 µm
Mobile Phase CO₂ / MeOH with 0.2% DEACO₂ / EtOH with 0.2% DEA
Gradient/Isocratic 85:15 (CO₂:Modifier)90:10 (CO₂:Modifier)
Flow Rate 3.0 mL/min4.0 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection UV at 215 nmUV at 215 nm
Retention Time 1 ~ 1.8 min~ 2.5 min
Retention Time 2 ~ 2.4 min~ 3.1 min
Resolution (Rs) > 2.5> 2.0

Method 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful technique for preparing enantiomerically enriched compounds on a preparative scale.[6] It relies on an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than the other.[6][7]

Principle of Separation

For a racemic mixture of this compound, a lipase can be used to selectively acylate either the amino or hydroxyl group of one enantiomer. For instance, in the presence of an acyl donor (like ethyl acetate), the enzyme might convert (R)-3-aminocyclobutanol to its N-acetylated form while leaving the (S)-enantiomer largely unreacted. This results in a mixture of the unreacted (S)-amine and the acylated (R)-amide. These two compounds now have significantly different chemical properties and can be easily separated by standard methods like column chromatography or extraction.

EKR_Mechanism cluster_reactants Racemic Mixture cluster_products Separable Products R_Amine (R)-3-Aminocyclobutanol Enzyme Lipase (e.g., CAL-B) R_Amine->Enzyme S_Amine (S)-3-Aminocyclobutanol S_Amine->Enzyme AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Enzyme R_Amide Acylated (R)-Enantiomer (Fast Reaction) Enzyme->R_Amide k_fast S_Amine_Unreacted Unreacted (S)-Enantiomer (Slow/No Reaction) Enzyme->S_Amine_Unreacted k_slow

Caption: Mechanism of Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

Objective: To resolve racemic this compound via lipase-catalyzed N-acylation.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym® 435)

  • Acyl Donor: Ethyl acetate or Isopropyl acetate

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE)

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add racemic this compound (1.0 eq).

    • Add anhydrous solvent (e.g., MTBE, ~10 mL per mmol of substrate).

    • Add the acyl donor (e.g., ethyl acetate, 1.5 eq).

    • Add the immobilized lipase (e.g., CAL-B, 10-20 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate (eeₛ) and the product (eeₚ).

    • Trustworthiness: The reaction should be stopped at or near 50% conversion. Proceeding further will decrease the enantiomeric excess of both the remaining substrate and the product.

  • Workup and Separation:

    • When the reaction reaches ~50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude mixture contains the unreacted this compound enantiomer and the acylated enantiomer.

    • Separate the two compounds using flash column chromatography on silica gel. A solvent gradient (e.g., Hexane/Ethyl Acetate followed by Ethyl Acetate/Methanol) is typically effective.

  • Product Recovery (Optional):

    • If the acylated enantiomer is the desired product, it can be isolated directly.

    • If the free amine is desired, the acetyl group can be removed via hydrolysis (e.g., using aqueous HCl or NaOH) to recover the other enantiomerically pure this compound.

Method 4: Diastereomeric Salt Formation & Resolution

This classical resolution technique is particularly useful for scaling up the separation of chiral amines and acids.[1][8] It is often more cost-effective for large quantities than preparative chromatography.

Principle of Separation

The strategy involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[8][9]

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These two salts are diastereomers, not enantiomers, and therefore have different physical properties, most importantly, different solubilities in a given solvent.[9][10] By carefully selecting the chiral acid and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated salt with a base will liberate the enantiomerically pure amine.

Workflow for Diastereomeric Salt Resolution

Salt_Resolution_Workflow A Racemic (R/S)-3-Aminocyclobutanol B Add Enantiopure Chiral Acid (e.g., (R)-Mandelic Acid) in a suitable solvent A->B C Formation of Diastereomeric Salts (R,R) and (S,R) in solution B->C D Selective Crystallization (Cooling / Evaporation) C->D E Filter to Isolate Less Soluble Salt Crystal (e.g., (S,R) salt) D->E F Mother Liquor contains More Soluble Salt (e.g., (R,R) salt) D->F G Treat Crystals with Base (e.g., NaOH) to break the salt E->G H Isolate Pure (S)-3-Aminocyclobutanol G->H

Caption: Workflow for resolution by diastereomeric salt formation.

Detailed Protocol: Resolution with (R)-Mandelic Acid

Objective: To resolve racemic this compound using (R)-(-)-Mandelic acid.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic Acid (or other chiral acids like tartaric acid)

  • Solvents for screening: Ethanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate

  • Aqueous Sodium Hydroxide (NaOH), 2M

  • Dichloromethane (DCM) or other extraction solvent

Protocol Steps:

  • Screening for Optimal Conditions (Critical Step):

    • The success of this method hinges on finding the right combination of chiral acid and solvent.[1]

    • In separate small vials, dissolve the racemic amine and 0.5-1.0 equivalents of the chiral acid in different solvents.

    • Observe which combinations yield crystalline precipitates. Analyze the resulting crystals and mother liquor by chiral HPLC to determine the efficiency of the resolution.

  • Preparative Crystallization:

    • Based on screening results, dissolve racemic this compound (1.0 eq) in the chosen optimal solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-Mandelic Acid, 0.5-1.0 eq) in a minimal amount of the same warm solvent.

    • Add the acid solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals. At this stage, you have an enantiomerically enriched diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the isolated salt in water.

    • Make the solution basic (pH > 12) by adding aqueous NaOH. This breaks the salt, protonating the mandelic acid and liberating the free amine.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Analysis:

    • Determine the enantiomeric excess (% ee) of the final product using the chiral HPLC or SFC method developed previously.

Conclusion

The chiral separation of this compound enantiomers can be successfully achieved through several robust methodologies.

  • Chiral HPLC and SFC are indispensable for rapid analytical assessment of enantiomeric purity and are also suitable for small-scale preparative work. SFC offers significant advantages in speed and reduced solvent use.

  • Enzymatic Kinetic Resolution provides an elegant and highly selective method for producing enantiomerically enriched materials, which is particularly amenable to scale-up in a synthetic chemistry setting.

  • Diastereomeric Salt Formation remains a highly valuable and cost-effective strategy for large-scale industrial production where a suitable resolving agent and crystallization conditions can be identified.

The choice of method depends on the specific goals of the researcher, including the scale of the separation, the required level of purity, and available instrumentation. A comprehensive approach often involves using chromatography for analytical monitoring and method development, while employing enzymatic or classical resolution for bulk material preparation.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Google Patents. (2018). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • ResearchGate. (n.d.). Chiral stationary phases used to resolve the 123 chiral drugs separated by SFC.
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers.
  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • MDPI. (n.d.). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases.
  • NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (n.d.). Optically Active Amines by Enzyme-Catalyzed Kinetic Resolution.
  • ResearchGate. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • (n.d.). Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • PubMed. (n.d.). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Royal Society of Chemistry. (n.d.). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
  • ResearchGate. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • R Discovery. (2020). Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy.
  • ResearchGate. (n.d.). Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy.

Sources

Application Notes and Protocols: The Strategic Incorporation of 3-Aminocyclobutanol in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel peptide-based therapeutics with enhanced potency, stability, and receptor selectivity is a paramount objective in modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone to pre-organize the molecule into its bioactive conformation and improve its resistance to proteolytic degradation.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of 3-aminocyclobutanol, a unique cyclic β-amino alcohol, as a structural scaffold in the synthesis of bioactive peptides. By leveraging its rigid four-membered ring, this compound serves as a powerful tool to modulate peptide secondary structure, enhance metabolic stability, and ultimately, refine biological activity. We will explore the rationale for its use, the synthesis of the requisite orthogonally protected building block, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the anticipated impact on peptide conformation and function.

Introduction: The Rationale for Conformational Constraint with this compound

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hindered by conformational flexibility and susceptibility to enzymatic cleavage.[2][4] Introducing unnatural amino acids with restricted geometries, such as those containing cyclobutane rings, is a proven strategy to overcome these limitations.[5][6]

The incorporation of a this compound moiety offers several distinct advantages:

  • Backbone Rigidity: The cyclobutane ring introduces a significant steric constraint, limiting the rotational freedom of the peptide backbone in its vicinity. This can help to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding.[1][3]

  • Enhanced Proteolytic Stability: The non-natural structure of the this compound residue is not recognized by common proteases, thus preventing enzymatic cleavage at or near the site of incorporation and extending the peptide's in vivo half-life.[1]

  • Vectorial Display of Functionality: The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring (cis or trans) allows for precise spatial positioning of these functionalities. The hydroxyl group can serve as a hydrogen bond donor or acceptor, or as a point for further chemical modification (e.g., glycosylation, PEGylation), thereby influencing solubility and pharmacokinetic properties.

  • Peptidomimetic Potential: this compound can act as a mimetic of a dipeptide unit, effectively replacing two natural amino acids while maintaining or improving the desired biological activity. This can lead to shorter, more potent, and more stable peptide analogs.

The overall workflow for incorporating this building block into a bioactive peptide is a multi-stage process, beginning with the synthesis of the monomer and culminating in the purification of the final peptide.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Peptide Elongation cluster_2 Part 3: Final Peptide Processing A Synthesis of trans-3-Aminocyclobutanol Core B Orthogonal Protection: 1. Fmoc Protection (Amine) 2. tBu Protection (Hydroxyl) A->B Functionalization C Solid-Phase Peptide Synthesis (SPPS) B->C D Incorporation of Fmoc-3-amino(O-tBu)-cyclobutanol C->D Coupling Cycle E Cleavage from Resin & Global Deprotection D->E F Purification (RP-HPLC) & Characterization (MS) E->F Isolation

Figure 1: High-level workflow for the synthesis of bioactive peptides containing this compound.

Synthesis and Protection of the this compound Monomer for SPPS

The successful incorporation of this compound into a peptide via Fmoc-based SPPS requires an orthogonally protected monomer. This means the N-terminal amine and the C3-hydroxyl group must be protected with groups that can be removed under different conditions.[7][8] The standard and most effective strategy is the Fmoc/tBu approach, where the amine is protected by the base-labile Fmoc group and the hydroxyl by the acid-labile tert-butyl (tBu) ether.[9][10]

Synthesis of the trans-3-Aminocyclobutanol Core

A robust synthesis for trans-3-aminocyclobutanol has been reported, providing a reliable source of the core scaffold.[11] The process involves a Mitsunobu reaction to invert the stereochemistry of a cis-3-(dibenzylamino)cyclobutanol precursor, followed by hydrolysis and catalytic hydrogenation to remove the benzyl protecting groups.

Protocol 1: Synthesis of trans-3-Aminocyclobutanol (Adapted from CN112608243A) [11]

  • Mitsunobu Inversion: cis-3-(Dibenzylamino)cyclobutanol is subjected to a Mitsunobu reaction with a suitable carboxylic acid (e.g., benzoic acid) in the presence of a phosphine (e.g., triphenylphosphine) and a condensing agent (e.g., DIAD or DEAD). This inverts the stereocenter at the hydroxyl-bearing carbon, yielding the trans-ester.

  • Hydrolysis: The resulting trans-3-(dibenzylamino)cyclobutyl ester is hydrolyzed under basic conditions (e.g., using NaOH in an alcohol/water mixture) to yield trans-3-(dibenzylamino)cyclobutanol.

  • Debenzylation: The dibenzyl protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The final product, trans-3-aminocyclobutanol, is obtained after filtration and purification.[11]

Orthogonal Protection of trans-3-Aminocyclobutanol

With the core synthesized, the next critical phase is the sequential, orthogonal protection of the amino and hydroxyl groups.

G Start trans-3-Aminocyclobutanol Step1 Step 1: Fmoc Protection Reagent: Fmoc-OSu Base: NaHCO₃ Solvent: Dioxane/H₂O Start->Step1 Intermediate Fmoc-3-aminocyclobutanol Step1->Intermediate Step2 Step 2: O-tert-Butylation Reagent: Isobutylene or tBu-trichloroacetimidate Catalyst: Acid (e.g., H₂SO₄) Solvent: DCM/Hexane Intermediate->Step2 Final Fmoc-3-amino-(O-tBu)-cyclobutanol (SPPS-Ready Monomer) Step2->Final

Figure 2: Synthetic pathway for the orthogonally protected this compound monomer.

Protocol 2: Synthesis of Fmoc-3-amino-(O-tBu)-cyclobutanol

  • N-Fmoc Protection:

    • Dissolve trans-3-aminocyclobutanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate (10% w/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield Fmoc-3-aminocyclobutanol.

  • O-tert-Butylation (Hydroxyl Protection):

    • Dissolve Fmoc-3-aminocyclobutanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Bubble isobutylene gas through the solution or add liquid isobutylene, ensuring the reaction vessel is sealed and can withstand a slight pressure increase. Alternatively, use tert-butyl 2,2,2-trichloroacetimidate as the tBu source.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by adding aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-3-amino-(O-tBu)-cyclobutanol , by flash chromatography.

Table 1: Expected Yields and Characterization Data for Monomer Synthesis

StepProductExpected Yield (%)Key Characterization
2.1 trans-3-Aminocyclobutanol80-90 (from ester)¹H NMR, ¹³C NMR, MS
2.2.1 Fmoc-3-aminocyclobutanol85-95¹H NMR, MS, HPLC
2.2.2 Fmoc-3-amino-(O-tBu)-cyclobutanol60-75¹H NMR, ¹³C NMR, MS, HPLC

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The orthogonally protected this compound monomer can be readily incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[7][9][12] The procedure is analogous to the coupling of any standard Fmoc-protected amino acid.

General Fmoc-SPPS Cycle

The synthesis is performed on a solid support (resin), typically a Rink Amide resin for C-terminal amides or a Wang/2-Chlorotrityl resin for C-terminal acids.[7] The cycle consists of two main steps: Fmoc deprotection and amino acid coupling, repeated for each residue in the sequence.

G Start Resin-Bound Peptide with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-AA-OH (or Fmoc-3-AC-OH) Activator (e.g., HBTU/DIPEA) Solvent (DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Resin-Bound Peptide (n+1) with N-terminal Fmoc Wash2->NextCycle NextCycle->Deprotection Repeat for next residue

Figure 3: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: SPPS Incorporation of Fmoc-3-amino-(O-tBu)-cyclobutanol

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the chosen resin (e.g., 150 mg Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This removes the Fmoc group from the N-terminal amino acid on the resin, exposing a free amine.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-3-amino-(O-tBu)-cyclobutanol (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF (1.5 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated solution to the washed resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3 x 2 mL) and then dichloromethane (DCM) (3 x 2 mL) to prepare for the next cycle.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Continuation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu ether on the cyclobutanol) are removed simultaneously using a strong acid cocktail.

Protocol 4: Cleavage from Resin

  • Wash the final peptide-resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard choice is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (15 mL).

  • A white precipitate (the crude peptide) will form. Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide under vacuum.

Table 2: Typical Reagents and Conditions for SPPS

StepReagent/ConditionPurpose
Deprotection 20% Piperidine in DMFRemoves N-terminal Fmoc group
Coupling HBTU/DIPEA or HATU/DIPEAActivates carboxylic acid for amide bond formation
Cleavage TFA-based cocktail (e.g., Reagent K)Cleaves peptide from resin and removes side-chain protecting groups (e.g., tBu, Pbf, Trt)
Purification Reverse-Phase HPLCPurifies the target peptide from synthesis byproducts

Case Study (Hypothetical): Enhancing the Stability of an RGD Peptide Analog

To illustrate the practical application, we propose the modification of a linear Arginine-Glycine-Aspartate (RGD) peptide, a well-known motif that binds to integrin receptors and is involved in cell adhesion. Linear RGD peptides often suffer from low stability and non-specific receptor binding.

Hypothetical Target Peptide: Ac-Arg-Gly-Asp-[trans-3-AC] -Ser-NH₂ (where [trans-3-AC] represents the incorporated trans-3-aminocyclobutanol residue)

Rationale for Modification: The Gly-Asp sequence is a known site for β-turn formation. Replacing a residue in this region with the conformationally rigid this compound is hypothesized to lock the peptide into a bioactive turn-like conformation, potentially increasing its affinity and selectivity for a specific integrin subtype (e.g., αvβ3). The incorporation of the non-natural residue is also expected to block proteolytic degradation.

Expected Outcomes:

  • Conformational Analysis (Circular Dichroism/NMR): We would predict that the modified peptide would show a stronger signature of a defined secondary structure (e.g., a β-turn) compared to the flexible linear control peptide.

  • Proteolytic Stability Assay: Incubation of the modified peptide with serum or specific proteases (e.g., trypsin, chymotrypsin) is expected to show significantly less degradation over time compared to the unmodified parent peptide.

  • Binding Affinity Assay (ELISA or SPR): The conformationally constrained peptide may exhibit a higher binding affinity (lower Kd) for its target integrin receptor.

  • Cell-Based Functional Assay: In a cell adhesion or migration assay, the modified peptide could show enhanced antagonistic activity at lower concentrations.

Conclusion

This compound represents a versatile and powerful building block for the design and synthesis of advanced bioactive peptides. Its rigid carbocyclic structure provides a reliable method for inducing conformational constraint, a critical factor in enhancing proteolytic stability and optimizing receptor interactions. The protocols outlined herein provide a clear and actionable framework for the synthesis of the necessary orthogonally protected monomer and its successful incorporation into peptide chains using well-established Fmoc-SPPS chemistry. By strategically employing this compound, researchers can unlock new possibilities in the development of next-generation peptide therapeutics with superior drug-like properties.

References

  • (Reference to a general peptide synthesis review)
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical, and dynamic considerations. Biochemical Journal, 268(2), 249–262.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
  • (CN112608243A) Synthesis method of trans-3-aminobutanol. Google Patents.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides and proteins for obtaining improved therapeutic agents. Current Pharmaceutical Design, 16(28), 3185–3203.
  • (Reference on bioactive peptides, general)
  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287–300.
  • (Reference on cyclobutane amino acids in peptidomimetics)
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • (Reference on general peptide bioactivity)
  • (Reference on synthesis of aminocyclohexanols, for analogy)
  • Royo, M., & Albericio, F. (2022). The Power of Unnatural Amino Acids in Peptide Drug Discovery. International Journal of Molecular Sciences, 23(19), 11776.
  • (Reference on Boc synthesis, for context)
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • (Reference on structural design of peptide inhibitors)
  • (Reference on general SPPS process)
  • (Reference on general bioactivity of peptides)
  • (Reference on synthesis of cyclobutane beta-amino acids)
  • (Reference on DCC coupling, for context)
  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1991). Design of conformationally constrained peptides. International Journal of Peptide and Protein Research, 38(5), 393–401.
  • (Reference on synthesis of borylated cyclobutanols, for synthetic context)
  • (Reference on cyclobutane peptidomimetics)
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminocyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable building block. The inherent ring strain of the cyclobutane scaffold, combined with the presence of two functional groups, presents a unique set of challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the overarching challenges and fundamental questions related to the synthesis of this compound.

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The synthesis of this compound is marked by several key difficulties:

  • Controlling Diastereoselectivity: Achieving a high preference for either the cis or trans isomer is a significant hurdle. The final stereochemical outcome is highly dependent on the choice of reagents, reaction conditions, and the substitution pattern on the cyclobutane ring.[1]

  • Achieving High Enantioselectivity: For the synthesis of chiral this compound, obtaining a high enantiomeric excess (e.e.) is often challenging. This typically requires the use of sensitive and substrate-specific chiral catalysts, auxiliaries, or enzymes.[1]

  • Ring Strain and Stability: The cyclobutane ring possesses significant angle and torsional strain, making it susceptible to ring-opening or rearrangement side reactions, especially under harsh reaction conditions.[1][3][4]

  • Protecting Group Strategy: The presence of both an amino and a hydroxyl group necessitates a carefully planned protecting group strategy. The chosen protecting groups must be stable during the formation of stereocenters and be selectively removable.[1][5] An orthogonal protecting group strategy is often required to allow for the selective deprotection of one functional group while the other remains protected.[5]

Q2: How does the choice of protecting group for the amine affect the stereochemical outcome of the ketone reduction?

The protecting group on the amino functionality can significantly influence the direction of hydride attack on the cyclobutanone precursor. A bulky protecting group can sterically hinder one face of the ring, directing the reducing agent to the opposite face. For instance, a bulky tert-butoxycarbonyl (Boc) group can enhance the formation of the cis isomer by favoring an anti-facial attack of the hydride reagent.[1]

Q3: What are the common methods for separating the cis and trans isomers of this compound?

If the synthesis results in a mixture of diastereomers, their separation can be challenging due to their similar polarities.[1] Common separation techniques include:

  • Flash Column Chromatography: Careful optimization of the solvent system, such as using a shallow solvent gradient, can sometimes effectively separate the diastereomers on silica gel.[1]

  • Derivatization: If chromatography fails, derivatizing the alcohol or amine functionality can create derivatives with greater polarity differences, facilitating separation.[1]

  • Crystallization: In some cases, fractional crystallization of the diastereomeric mixture or their salts can be employed for separation.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Reduction of 3-Aminocyclobutanone

Symptoms:

  • ¹H NMR or GC analysis of the crude product reveals a nearly 1:1 mixture of cis and trans isomers.[1]

  • Difficulty in separating the desired diastereomer from the mixture.[1]

Root Cause Analysis and Solutions:

The diastereoselectivity of the reduction of a 3-aminocyclobutanone is highly dependent on the reducing agent and the steric environment of the substrate.[1]

Probable CauseSuggested SolutionScientific Rationale
Sub-optimal Reducing Agent For cis selectivity, employ sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[1] For trans selectivity, consider enzymatic reduction with a suitable ketoreductase (KRED)[1][6] or explore dissolving metal reductions.[7]Bulky reducing agents will preferentially attack from the less sterically hindered face of the cyclobutanone, which is typically opposite to the amino substituent, leading to the cis product.[1] Biocatalysis can offer high stereoselectivity that is often difficult to achieve with traditional chemical reagents.[6]
Unfavorable Reaction Temperature For hydride reductions, lowering the temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity.[1]Lower temperatures favor the transition state with the lower activation energy, often leading to a higher degree of stereocontrol.
Inappropriate Solvent For hydride reductions aiming for cis selectivity, consider switching to a less polar solvent such as THF or diethyl ether.[1]The polarity of the solvent can influence the conformation of the substrate and its interaction with the reducing agent, thereby affecting the stereochemical outcome.
Steric Hindrance from Protecting Group The choice of the protecting group on the amine can influence the direction of hydride attack. A smaller protecting group may not provide sufficient steric bias.A larger protecting group will create a more significant steric barrier on one face of the molecule, directing the incoming nucleophile to the opposite face with greater preference.

Experimental Protocol: High cis-Selectivity Reduction of 3-(Boc-amino)cyclobutanone

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[1]

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.[1]

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[1]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[1]

Troubleshooting Logic for Low Diastereoselectivity

Caption: Troubleshooting logic for low diastereoselectivity.

Issue 2: Low or No Enantioselectivity in Chiral Synthesis

Symptoms:

  • Chiral HPLC or GC analysis shows a racemic or nearly racemic mixture of the product.

  • The optical rotation of the purified product is close to zero.

Root Cause Analysis and Solutions:

Probable CauseSuggested SolutionScientific Rationale
Ineffective Chiral Catalyst/Ligand Screen a panel of chiral catalysts or ligands. For asymmetric reductions, consider different chiral oxazaborolidines (CBS catalysts) or chiral ruthenium complexes.The efficacy of a chiral catalyst is often highly substrate-specific. A catalyst that works well for one substrate may not be effective for another.
Catalyst Poisoning Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and high-purity reagents.[1]Trace impurities, such as water or oxygen, can deactivate or poison the catalyst, leading to a loss of enantioselectivity.
Incorrect Reaction Conditions Systematically vary parameters such as temperature, concentration, and reaction time, as asymmetric reactions are often highly sensitive to these conditions.[1]The enantioselectivity of a reaction can be highly dependent on the reaction kinetics, which are influenced by these parameters.[8][]
Substrate-Catalyst Mismatch Review the literature for catalysts that have been successful with similar cyclobutanone or aminoketone derivatives.[1]The structural and electronic properties of both the substrate and the catalyst must be compatible to achieve high enantioselectivity.
Issue 3: Difficulty in Separating Stereoisomers

Symptoms:

  • Co-elution of diastereomers during column chromatography.

  • Formation of a racemic mixture that requires resolution.

Root Cause Analysis and Solutions:

Decision Workflow for Separating Stereoisomers

Separation_Workflow Start Mixture of Stereoisomers Q1 Are Diastereomers Present? Start->Q1 Yes_Diastereomers Yes Q1->Yes_Diastereomers Yes No_Enantiomers No (Racemic Mixture) Q1->No_Enantiomers No Action_Chromatography Optimize column chromatography (shallow gradient) Yes_Diastereomers->Action_Chromatography Action_Resolve Resolve enantiomers via diastereomeric salt formation with a chiral acid/base No_Enantiomers->Action_Resolve Q2 Separation Successful? Action_Chromatography->Q2 Action_Derivatize Derivatize to alter polarity, then chromatograph Q2->Action_Derivatize No End Separated Isomers Q2->End Yes Action_Derivatize->End Action_Resolve->End

Caption: Decision workflow for separating stereoisomers.

References

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Vallejos, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.
  • Vallejos, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health.
  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Beilstein Journals. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.
  • PubMed. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.
  • Google Patents. (n.d.). CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • PubMed. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.
  • Journal of Chemical Education. (n.d.). Cyclobutane chemistry. 1. Structure and strain energy.
  • MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
  • DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.
  • ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.

Sources

Technical Support Center: Synthesis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side products encountered during the synthesis of this valuable building block. Our focus is on providing practical, field-tested insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

The synthesis of this compound typically starts from a cyclobutane precursor, often a cyclobutanone derivative. A prevalent strategy involves the reduction of an amino-substituted cyclobutanone, such as 3-(Boc-amino)cyclobutanone.

Key challenges associated with this synthesis include:

  • Stereocontrol: Achieving high diastereoselectivity (cis vs. trans) during the reduction of the ketone can be difficult. The choice of reducing agent and reaction conditions is critical.[1]

  • Ring Strain: The inherent strain of the cyclobutane ring can predispose it to ring-opening or rearrangement side reactions, especially under harsh acidic, basic, or high-temperature conditions.[1]

  • Protecting Group Strategy: The synthesis often requires an orthogonal protecting group strategy for the amine and alcohol functionalities to prevent self-reaction and other side reactions. The tert-butoxycarbonyl (Boc) group is commonly used for the amine.[1][2]

Q2: I am observing poor diastereoselectivity in the reduction of 3-(Boc-amino)cyclobutanone. How can I favor the formation of the cis or trans isomer?

The stereochemical outcome of the ketone reduction is highly dependent on the steric bulk of the reducing agent and the substrate.

  • To favor the cis isomer: Use a sterically hindered hydride reagent. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is a good choice as it approaches the carbonyl group from the less hindered face, opposite to the Boc-amino group.[1]

  • To favor the trans isomer: A less bulky reducing agent like sodium borohydride (NaBH₄) can be used, although selectivity may be moderate. For higher trans selectivity, enzymatic reduction using a suitable ketoreductase (KRED) is often the most effective approach.[1]

Troubleshooting Guide: Common Side Products and Solutions

This section addresses specific side products that may be observed during the synthesis of this compound and provides guidance on how to mitigate their formation.

Issue 1: My final product is contaminated with 3-aminocyclobutanone.

Cause: Incomplete reduction of the starting material, 3-(Boc-amino)cyclobutanone, is the most likely cause.

Solutions:

  • Increase Reducing Agent Stoichiometry: Ensure that a sufficient excess of the hydride reagent is used to drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material before quenching the reaction.

  • Optimize Temperature: While lower temperatures are often used to improve selectivity, a slight increase in temperature may be necessary to ensure complete conversion.

Issue 2: I am observing a significant amount of a dimeric or polymeric byproduct.

Cause: This can occur if the protecting group on the amine is prematurely removed, leading to intermolecular reactions between the free amine of one molecule and the ketone of another (reductive amination), or self-condensation.

Solutions:

  • Verify Protecting Group Stability: Ensure that the chosen protecting group is stable to the reaction conditions. The Boc group is generally stable to hydride reducing agents but can be cleaved by strong acids.[2]

  • Control Reaction pH: Maintain neutral or slightly basic conditions during the reaction and workup to prevent acid-catalyzed deprotection.

  • Purification: These higher molecular weight byproducts can often be removed by column chromatography or distillation.

Issue 3: I suspect ring-opening of the cyclobutane ring has occurred. What products should I look for and how can I prevent this?

Cause: The strained cyclobutane ring can undergo cleavage under certain conditions, particularly with palladium catalysis or in the presence of strong acids or bases.[3][4][5] This can lead to the formation of linear γ-substituted ketones or other rearranged products.[6]

Potential Ring-Opened Products:

  • 4-aminobutanal or its derivatives.

  • Products resulting from further reactions of the initial ring-opened species.

Prevention Strategies:

  • Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions.

  • Careful Catalyst Selection: If using catalytic methods (e.g., for debenzylation), choose catalysts and conditions known to be compatible with strained rings. Palladium on carbon (Pd/C) is often used, but reaction conditions should be carefully optimized.[7]

Issue 4: My product appears to be a mixture of diastereomers. How can I separate them?

Cause: As discussed in the FAQ section, achieving perfect diastereoselectivity can be challenging.

Separation Techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of eluent is critical and may require careful optimization.[8]

  • Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.[7]

  • Derivatization: If the diastereomers are difficult to separate directly, they can be derivatized to form new compounds with different physical properties that may be more amenable to separation. The desired diastereomer can then be recovered by cleaving the derivative.

Summary of Key Parameters for Diastereoselective Reduction
PrecursorReducing AgentTypical SolventTemperature (°C)Predominant Product
3-(Boc-amino)cyclobutanoneLiAl(OtBu)₃HTHF-78 to 0cis-3-(Boc-amino)cyclobutanol
3-(Boc-amino)cyclobutanoneNaBH₄Methanol0 to 25Mixture, often slight trans preference
3-(Boc-amino)cyclobutanoneKREDBuffer/Co-solvent25 to 37trans-3-(Boc-amino)cyclobutanol
Experimental Workflow: Troubleshooting Impurity Formation

The following diagram outlines a general workflow for identifying and addressing the formation of side products.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions A Analyze Crude Product (NMR, LC-MS, GC-MS) B Identify Side Products A->B C Incomplete Reaction (Starting Material Present) B->C Is starting material present? D Diastereomer Mixture B->D Are stereoisomers observed? E Ring-Opened Products B->E Are unexpected linear products detected? F Dimer/Polymer B->F Is there evidence of high MW species? G Increase Reagent/Time Optimize Temperature C->G H Optimize Reducing Agent Purify (Chromatography) D->H I Use Milder Conditions Re-evaluate Catalyst E->I J Verify Protecting Group Control pH F->J

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-aminocyclobutanol and its derivatives. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge: achieving high enantioselectivity. The unique strained-ring system of cyclobutane scaffolds presents distinct stereochemical hurdles.[1][2] This resource consolidates field-proven insights and troubleshooting methodologies to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may be encountering in the lab.

Issue 1: My reaction is yielding a nearly racemic mixture (low e.e.). Where do I start?

Low enantiomeric excess (e.e.) is a primary indicator that the chiral environment of your reaction is not effectively discriminating between the two enantiotopic faces of the prochiral substrate. Let's break down the potential causes and solutions.

Possible Cause A: Ineffective Catalyst/Ligand System

The choice of a chiral catalyst or ligand is paramount for inducing enantioselectivity.[3] A mismatch between your substrate and the catalytic system is a frequent culprit for poor results.

  • Suggested Solution 1: Catalyst/Ligand Screening. A systematic screening of different chiral catalysts or ligands is a crucial first step.[3] For reductions of a 3-aminocyclobutanone precursor, consider a panel of chiral oxazaborolidines (like Corey-Bakshi-Shibata or CBS catalysts) or various chiral ruthenium complexes.[1][3] The steric and electronic properties of the catalyst must be compatible with your specific substrate.

  • Suggested Solution 2: Verify Catalyst Purity and Integrity. Chiral catalysts can be sensitive to air, moisture, and impurities, which can lead to catalyst poisoning or degradation.[3][4] Always use catalysts from a reliable source and handle them under an inert atmosphere (Argon or Nitrogen).[4] If you suspect degradation, using a fresh batch is advisable.[4]

Possible Cause B: Suboptimal Reaction Conditions

Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.[3]

  • Suggested Solution 1: Temperature Optimization. Temperature plays a critical role in enantioselectivity.[5][6] Generally, lower temperatures lead to a more ordered transition state, which can enhance enantiomeric excess.[3][7] It is recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -44 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[3][5]

  • Suggested Solution 2: Solvent Screening. The solvent can significantly influence the conformation of the catalyst and the solubility of reagents, thereby affecting the chiral induction.[4][8] It's advisable to screen a variety of anhydrous solvents with different polarities, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[3][9]

  • Suggested Solution 3: Concentration and Reaction Time. The concentration of your reactants can impact the kinetics of the desired catalytic cycle versus any non-selective background reactions. Systematically vary the concentration to identify the optimal conditions.[3] Additionally, ensure the reaction has reached completion, as incomplete conversion can sometimes lead to lower e.e.

Issue 2: I'm observing poor diastereoselectivity along with low enantioselectivity. Are these problems related?

Yes, these issues can be interconnected. Poor control over both diastereoselectivity and enantioselectivity often points to a fundamental problem in the steric and electronic control of the reaction.

Possible Cause A: Inappropriate Reducing Agent or Reagent Stoichiometry

For reductions of 3-aminocyclobutanone precursors, the choice of hydride source is critical for diastereoselectivity.

  • Suggested Solution 1: Select the Right Hydride Source. To favor the cis-isomer, sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) are often effective.[3] For the trans-isomer, enzymatic reductions using a suitable ketoreductase (KRED) can provide high selectivity.[3]

  • Suggested Solution 2: Re-evaluate Stoichiometry. Incorrect stoichiometry of reagents can lead to side reactions or the formation of undesired stereoisomers.[9] Ensure accurate measurements and consider titrating organometallic reagents before use.

Possible Cause B: Influence of Protecting Groups

The protecting group on the 3-amino functionality can exert significant steric influence on the approaching reagent, thereby affecting the stereochemical outcome.

  • Suggested Solution: Modify the Protecting Group. If you are observing poor selectivity, consider switching to a smaller or larger protecting group to alter the steric bias and favor the desired stereoisomer. For example, changing from a bulky Boc group to a smaller protecting group might be beneficial.[3]

Parameter Recommendation for cis-3-Aminocyclobutanol Recommendation for trans-3-Aminocyclobutanol
Reducing Agent Use a bulky hydride reagent (e.g., LiAl(OtBu)₃H)[3]Consider biocatalysis with a Ketoreductase (KRED)[3]
Solvent Less polar solvents (e.g., THF, Et₂O) may be favorable[3]Dependent on enzymatic conditions (often aqueous buffer)
Temperature Lower temperatures (e.g., -78 °C) are generally preferred[3]Optimize based on enzyme activity (e.g., 25-37 °C)
Protecting Group A larger protecting group may enhance steric directionA smaller protecting group might be necessary

Table 1. General recommendations for optimizing diastereoselectivity in the reduction of 3-aminocyclobutanone precursors.

Experimental Protocols: A Starting Point for Optimization

The following is a general, step-by-step methodology for a CBS-catalyzed asymmetric reduction of a 3-aminocyclobutanone derivative. This should be considered a starting point for your own optimization.

Protocol: Asymmetric Reduction using a CBS Catalyst

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine) to a flame-dried round-bottom flask.[4]

  • Catalyst Formation: Add anhydrous toluene via cannula and cool the solution to 0 °C.[4] Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in toluene (1.0-1.2 equivalents relative to the amino alcohol).[4] Stir at 0 °C for 30-60 minutes to form the active catalyst.[4]

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C).[4] Slowly add a solution of the N-protected 3-aminocyclobutanone in anhydrous toluene dropwise over 20 minutes.[4]

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at low temperature by the dropwise addition of methanol.[4]

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified this compound derivative by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4]

Visualizing the Troubleshooting Process

To aid in your decision-making, the following diagram outlines a logical workflow for troubleshooting low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst_check Verify Catalyst/Ligand Integrity (Purity, Activity, Handling) start->catalyst_check conditions_check Systematically Vary Reaction Conditions catalyst_check->conditions_check If catalyst is confirmed pure/active temp_opt Optimize Temperature (e.g., 0°C to -78°C) conditions_check->temp_opt solvent_opt Screen Anhydrous Solvents (Toluene, THF, DCM) conditions_check->solvent_opt conc_opt Vary Concentration & Reaction Time conditions_check->conc_opt substrate_check Evaluate Substrate-Catalyst Match catalyst_screen Screen a Panel of Chiral Catalysts/Ligands substrate_check->catalyst_screen If conditions optimization fails protecting_group Modify N-Protecting Group (Sterics) substrate_check->protecting_group If diastereoselectivity is also low temp_opt->substrate_check solvent_opt->substrate_check conc_opt->substrate_check resolution Consider Resolution of Racemic Mixture (Diastereomeric Salts) catalyst_screen->resolution If all else fails success High Enantioselectivity Achieved catalyst_screen->success If successful protecting_group->success If successful

Caption: A workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving high stereoselectivity with this compound derivatives?

The primary challenges stem from the strained four-membered ring system.[1] This ring strain can influence the conformational flexibility of the substrate and transition states, making precise stereochemical control difficult. Additionally, achieving both high diastereoselectivity (cis vs. trans) and high enantioselectivity simultaneously requires careful optimization of multiple reaction parameters.[3]

Q2: How can I reliably determine the enantiomeric excess of my this compound product?

The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[4] Derivatization of the alcohol or amine may be necessary to improve separation in some cases.[3]

Q3: Could impurities in my starting materials be the cause of low enantioselectivity?

Absolutely. Trace impurities can act as catalyst poisons, effectively shutting down the desired asymmetric catalytic cycle.[3] This can allow a non-selective background reaction to dominate, leading to a racemic or near-racemic product. Always use high-purity, anhydrous reagents and solvents.[3][4]

Q4: Is it possible that the substrate itself is not suitable for the chosen catalytic system?

Yes, this is a critical consideration known as substrate-catalyst mismatch.[3] The electronic and steric properties of your specific this compound precursor might not be compatible with the chiral environment created by the catalyst. If extensive optimization of reaction conditions fails, it is often necessary to screen a different class of catalysts.[3] Reviewing the literature for successful examples with structurally similar substrates is a valuable strategy.[3]

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PubMed Central.
  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. Royal Society of Chemistry.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications.
  • Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %... ResearchGate.
  • Synthesis method of (R) -3-aminobutanol. Google Patents.
  • Factors Affecting Enantioselectivity: Allosteric Effects. ResearchGate.
  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. PubMed Central.
  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. National Institutes of Health.
  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2‐Amino Alcohols. PubMed Central.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. MDPI.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health.
  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing).
  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate.
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications (RSC Publishing).
  • Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes. PubMed.
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. National Institutes of Health.
  • Substrate scope of amines aConditions: 1a (0.3 mmol), 2a (0.45 mmol), 3... ResearchGate.
  • β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.
  • Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. PubMed.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central.

Sources

stability issues and storage of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Aminocyclobutanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage challenges, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Nuances of this compound

This compound is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its rigid, three-dimensional cyclobutane core offers a unique scaffold for introducing conformational constraints in drug candidates. However, the inherent ring strain of the cyclobutane moiety, combined with the reactivity of the amino and hydroxyl functional groups, presents specific challenges regarding its stability and storage.[1][2] This guide provides practical, experience-driven advice to navigate these issues effectively.

Part 1: Troubleshooting Guide for Stability-Related Issues

This section addresses specific experimental observations that may indicate degradation or instability of this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Symptoms:

  • Lower than expected yields in reactions where this compound is a starting material.

  • Appearance of unexpected spots on TLC or peaks in LC-MS analysis of the reaction mixture.

  • Difficulty in reproducing synthetic outcomes.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Degradation due to Improper Storage This compound is susceptible to moisture and oxidation.[3][4] The amino group can be particularly prone to oxidation over time, while the compound can also absorb atmospheric CO2.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] 2. Aliquot Upon Receipt: To minimize repeated exposure of the bulk material to air and moisture, aliquot the compound into smaller, single-use vials upon arrival. 3. Re-qualification of Old Reagent: If the reagent has been stored for an extended period, consider re-analyzing its purity via NMR or LC-MS before use.
Incompatibility with Reaction Conditions The strained cyclobutane ring can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures.[1][2] The amino and hydroxyl groups can also participate in unwanted side reactions.1. pH Control: Carefully buffer reactions to maintain a pH range that is compatible with the stability of the cyclobutane ring. Avoid strong, non-nucleophilic bases or strong acids where possible. 2. Temperature Management: Conduct reactions at the lowest effective temperature. Use a temperature-controlled reaction setup. 3. Protecting Group Strategy: For multi-step syntheses, consider protecting the amino and/or hydroxyl group to prevent their participation in side reactions.[1]
Reaction with Incompatible Reagents The amino group can react with acids, acid chlorides, acid anhydrides, and strong oxidizing agents, leading to the consumption of the starting material and formation of byproducts.[3]1. Reagent Compatibility Check: Before starting a reaction, review the compatibility of all reagents with the amino and hydroxyl functionalities of this compound. 2. Order of Addition: In some cases, the order of reagent addition can be critical. For example, adding a strong base to a mixture containing both this compound and an electrophile might be problematic.
Issue 2: Physical Changes in the Stored Material

Symptoms:

  • The solid this compound appears discolored (e.g., yellowing or browning).

  • The material becomes clumpy, oily, or shows signs of deliquescence.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Preventative Measures & Solutions
Oxidation The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities.1. Inert Atmosphere Storage: Store under an inert gas (argon or nitrogen) to minimize contact with oxygen.[4][5] 2. Use of Antioxidants (for solutions): For solutions intended for long-term storage, the addition of a small amount of an antioxidant could be considered, though compatibility must be verified.
Moisture Absorption (Hygroscopicity) The polar amino and hydroxyl groups can attract and absorb water from the atmosphere, causing the solid to become sticky or liquefy. Moisture can also facilitate degradation pathways.[3][4]1. Dessicated Storage: Store the container in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).[3] 2. Proper Sealing: Ensure the container cap is tightly sealed after each use. Use containers with high-quality seals. 3. Dry Handling Environment: Handle the compound in a glove box or under a stream of dry inert gas whenever possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] To further protect it from degradation, storage under an inert atmosphere (argon or nitrogen) is highly recommended.[4] Keep it away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Q2: Can I store this compound in a solution? If so, what solvent is recommended?

While storing as a solid is generally preferred to minimize degradation, solutions can be prepared for immediate or short-term use. The choice of solvent is critical. Anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally suitable. Protic solvents like methanol or water are less ideal for long-term storage as they can participate in or facilitate degradation reactions. If an aqueous solution is necessary, it should be freshly prepared and used promptly.

Q3: My this compound has turned slightly yellow. Can I still use it?

A slight discoloration may indicate a low level of oxidation or impurity formation. Before use, it is crucial to assess the purity of the material. This can be done using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the presence of new, unexpected signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the main component and any impurities.

If the purity is still high (>95%), it may be usable for some applications, but for sensitive reactions, purification (e.g., by recrystallization or column chromatography) or using a fresh batch is recommended.

Q4: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its structure, several potential degradation pathways can be inferred:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or polymeric materials, often colored.

  • Hydrolysis-like Reactions: Although there are no ester or amide bonds to hydrolyze in the traditional sense, the strained cyclobutane ring can undergo ring-opening reactions under certain conditions (e.g., strongly acidic or basic media), which is a form of degradation.[1][2]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates or carbonate salts, which can alter the compound's physical properties and reactivity.

The following diagram illustrates a simplified overview of potential stability challenges:

G cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways Ideal_Storage Cool, Dry, Inert Atmosphere Compound This compound (Solid) Ideal_Storage->Compound Maintains Stability Oxidation Oxidation (Air/O2) Compound->Oxidation Exposure to Air Moisture Moisture Absorption (H2O) Compound->Moisture Exposure to Humidity CO2 Reaction with CO2 Compound->CO2 Exposure to Air Harsh_Conditions Harsh Reaction Conditions (Strong Acid/Base, Heat) Compound->Harsh_Conditions Inappropriate Use Discoloration, Impurities Discoloration, Impurities Oxidation->Discoloration, Impurities Clumping, Deliquescence Clumping, Deliquescence Moisture->Clumping, Deliquescence Carbamate Formation Carbamate Formation CO2->Carbamate Formation Ring Opening, Byproducts Ring Opening, Byproducts Harsh_Conditions->Ring Opening, Byproducts

Caption: Potential stability challenges for this compound.

Q5: Are there any specific safety precautions I should take when handling this compound?

Yes, as with any chemical reagent, proper safety protocols must be followed. Based on available safety data sheets, this compound and its salts may cause skin and eye irritation.[5] It is recommended to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][5]

  • In case of contact, wash the affected area thoroughly with water.[3]

  • Consult the specific Safety Data Sheet (SDS) for the product you are using for comprehensive safety information.[3][5]

Part 3: Experimental Protocols

Protocol for Aliquoting and Storing this compound

This protocol is designed to minimize degradation during storage.

Materials:

  • Stock container of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Glove box or a source of dry inert gas (Argon or Nitrogen)

  • Desiccator

Procedure:

  • Prepare the Environment: If available, perform all manipulations inside a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly in a fume hood with a gentle stream of dry inert gas directed into the stock bottle and vials.

  • Pre-label Vials: Label the vials with the compound name, date, and amount to be added.

  • Weigh Aliquots: Quickly weigh the desired amount of this compound into each pre-labeled vial.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with the inert gas for a few seconds.

  • Seal Tightly: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Secondary Containment and Storage: Place the sealed vials in a labeled secondary container and store them in a desiccator in a cool, dark place.

The following workflow diagram illustrates the recommended handling procedure for optimal stability:

G cluster_workflow Recommended Handling Workflow Receive Receive This compound Glovebox Transfer to Glovebox/Inert Atm. Receive->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Purge Purge with Inert Gas Aliquot->Purge Seal Seal Tightly Purge->Seal Store Store in Desiccator (Cool & Dark) Seal->Store Use Use in Experiment Store->Use

Caption: Recommended workflow for handling this compound.

By adhering to these guidelines, researchers can significantly enhance the stability and reliability of this compound in their experimental work, leading to more consistent and reproducible results.

References

  • MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.).
  • Proposed partial 3-aminobenzoate degradation pathway and physical map... - ResearchGate. (n.d.). ResearchGate.
  • Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9 - MDPI. (n.d.). MDPI.
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed. (2016, January 1). PubMed.
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). ResearchGate.

Sources

Technical Support Center: Navigating the Challenges of 3-Aminocyclobutanol Solubility in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-aminocyclobutanol. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common yet significant hurdle of its poor solubility in many reaction systems. My aim is to equip you with the knowledge to not only solve immediate experimental issues but also to rationally design your future synthetic routes involving this valuable building block.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The solubility behavior of this compound is a direct consequence of its molecular structure. It possesses both a polar hydroxyl (-OH) group and a polar amino (-NH2) group, which are capable of forming strong hydrogen bonds. In the solid state, these groups engage in extensive intermolecular hydrogen bonding, creating a stable crystal lattice. A significant amount of energy is required to break these interactions for the molecule to be solvated.

Furthermore, this compound is a small, rigid molecule. While the amino and hydroxyl groups are polar, the cyclobutane ring itself is nonpolar. This dual nature can lead to poor solubility in both highly nonpolar solvents (where the polar groups are not well-solvated) and some polar aprotic solvents that are not effective hydrogen bond acceptors.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My this compound won't dissolve in my reaction solvent (e.g., DCM, THF, ACN).

This is the most common challenge. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis:

  • Solvent Polarity Mismatch: The polarity of your chosen solvent may not be suitable for effectively solvating both the polar functional groups and the nonpolar cyclobutane ring.

  • Insufficient Solvating Power: Some solvents, while having a suitable polarity, may not be strong enough hydrogen bond acceptors to disrupt the crystal lattice of this compound.

Solutions:

  • Solvent Selection:

    • Polar Protic Solvents: Consider using polar protic solvents like methanol or ethanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amino and hydroxyl groups. However, be mindful that these solvents can sometimes participate in side reactions.

    • Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving this compound due to their high polarity and ability to accept hydrogen bonds.

  • Employing Co-solvents:

    • The use of a co-solvent can significantly enhance solubility.[1] A small amount of a highly polar solvent like DMSO or DMF can be added to your primary reaction solvent (e.g., THF or DCM) to create a solvent system with the desired solvating power.[1]

    Experimental Protocol: Determining an Effective Co-solvent Ratio

    • Preparation: In separate small vials, place a known amount of this compound.

    • Primary Solvent Addition: To each vial, add your primary reaction solvent (e.g., DCM) in a volume that would correspond to your desired reaction concentration. You will likely observe a suspension.

    • Co-solvent Titration: To one of the vials, add a highly polar co-solvent (e.g., DMSO) dropwise while stirring or vortexing.

    • Observation: Note the volume of co-solvent required to achieve complete dissolution. This will give you an approximate ratio to use in your larger-scale reaction.

    • Control Reaction: It is crucial to run a control reaction with the chosen co-solvent to ensure it does not interfere with your desired chemical transformation.

  • Gentle Heating:

    • In some cases, gentle warming of the reaction mixture can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution. However, this should be done with caution, as it can also lead to side reactions or degradation of sensitive reagents.

Issue 2: My reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Even if you achieve a suspension, poor solubility can lead to a low effective concentration of your reactant in the solution phase, resulting in slow or incomplete reactions.

Root Cause Analysis:

  • Low Concentration of Dissolved Reactant: The majority of your this compound may be present as an undissolved solid, limiting its availability for the reaction.

Solutions:

  • In-Situ Salt Formation and Neutralization:

    • If you are using the hydrochloride salt of this compound, it will likely have poor solubility in many organic solvents. You can generate the free amine in situ by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] This will neutralize the HCl salt, and the resulting free amine may have better solubility in your chosen solvent.[2]

  • Derivatization to a More Soluble Intermediate:

    • Temporarily protecting the amino or hydroxyl group can significantly alter the molecule's solubility profile. For instance, protecting the amine with a Boc group can make the molecule more soluble in a wider range of organic solvents. This protecting group can then be removed in a subsequent step.

    Conceptual Workflow: Derivatization for Improved Solubility

    G Start Poorly Soluble This compound Protect Protecting Group Introduction (e.g., Boc) Start->Protect Soluble_Intermediate Soluble Protected Intermediate Protect->Soluble_Intermediate Reaction Desired Reaction (e.g., Amide Coupling) Soluble_Intermediate->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

    Caption: Derivatization workflow to enhance solubility.

Issue 3: I am performing an amide coupling reaction, and the workup is complicated by the use of high-boiling point solvents like DMSO or DMF.

While effective for dissolution, high-boiling point solvents can be challenging to remove during product purification.

Root Cause Analysis:

  • High Boiling Point of Solvent: DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are not easily removed by standard rotary evaporation.

Solutions:

  • Aqueous Workup:

    • Both DMSO and DMF are miscible with water. After the reaction is complete, you can often precipitate your product by adding the reaction mixture to a large volume of water. The desired product can then be collected by filtration. Alternatively, if your product is soluble in a water-immiscible organic solvent, you can perform an aqueous extraction to remove the DMSO or DMF.

  • Alternative Coupling Conditions:

    • If feasible for your specific substrates, explore amide coupling reactions that can be performed in alternative solvent systems. For example, some modern coupling reagents show good efficacy in greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[3]

Solubility Profile of this compound: A Practical Guide

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThese solvents can effectively form hydrogen bonds with both the amino and hydroxyl groups of this compound, leading to good solvation.
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar functional groups.[4]
Ethers THF, Dioxane, Et2OLow to ModerateThese solvents are less polar and are not as effective at solvating the highly polar amino and hydroxyl groups. Some solubility may be observed, especially in THF.
Chlorinated DCM, ChloroformVery LowThese solvents are relatively nonpolar and are poor hydrogen bond acceptors, making them unsuitable for dissolving this compound.
Hydrocarbons Hexane, TolueneInsolubleThese nonpolar solvents cannot effectively solvate the polar functional groups of this compound.

Workflow for Solvent Selection

G Start Start: Need to Dissolve This compound Check_Protic Can the reaction tolerate protic solvents (e.g., MeOH)? Start->Check_Protic Use_Protic Use Methanol or Ethanol Check_Protic->Use_Protic Yes Check_High_BP Is a high-boiling point solvent acceptable (e.g., DMSO)? Check_Protic->Check_High_BP No End Proceed with Reaction Use_Protic->End Use_High_BP Use DMSO or DMF Check_High_BP->Use_High_BP Yes Consider_CoSolvent Consider a co-solvent system (e.g., THF/DMSO) Check_High_BP->Consider_CoSolvent No Use_High_BP->End Consider_CoSolvent->End

Caption: Decision-making workflow for solvent selection.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Rochelle, G. T. (2012). Amine-based solvents and additives to improve the CO2 capture processes: A review. Chemical Society Reviews, 41(11), 4168-4183.
  • Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of amino acids in different mixed solvents. Indian Journal of Chemistry, 25A, 136-139.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4004.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(25), 8052-8068.
  • ResearchGate. (2017, February 7).
  • Lepori, L., & Mollica, V. (2007). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 46(25), 8556-8566.
  • BenchChem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Opletalová, V., et al. (2015). Synthesis and Characterization of 3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2015(4), M872.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Results in Chemistry, 5, 100882.
  • Sigma-Aldrich. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • BenchChem. (2025).

Sources

Technical Support Center: Strategies to Improve Diastereoselectivity in 3-Aminocyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-aminocyclobutanols. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in controlling the diastereoselectivity of their reactions. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is followed by a breakdown of potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Diastereoselectivity in the Reduction of a 3-Aminocyclobutanone Precursor

Symptoms:

  • Your ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans 3-aminocyclobutanol isomers.

  • You are experiencing significant difficulty in separating the desired diastereomer from the mixture via column chromatography.

Root Cause Analysis and Solutions:

The stereochemical outcome of the reduction of a 3-substituted cyclobutanone is a classic example of kinetic control. The incoming nucleophile (hydride) will preferentially attack from the less sterically hindered face of the carbonyl. The observed ratio of diastereomers is a direct reflection of the difference in the activation energies of the two competing transition states.

Possible CauseSuggested Solution & Scientific Rationale
Sub-optimal Reducing Agent For cis-Selectivity: Employ a sterically demanding hydride reagent. Reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or Lithium tri-sec-butylborohydride (L-Selectride®) are very bulky. This bulkiness exaggerates the steric penalty of attacking from the same face (syn-facial) as the 3-amino substituent, thereby strongly favoring attack from the opposite face (anti-facial) to yield the cis-alcohol.[1] For trans-Selectivity: Achieving high trans-selectivity via simple hydride reduction is notoriously difficult as it requires the nucleophile to attack from the more hindered face. A more effective strategy is to use biocatalysis. A ketoreductase (KRED) enzyme can often provide exquisite selectivity for the trans-product by orienting the substrate within a precisely shaped active site, sometimes achieving d.r. values of ~98:2.[1]
Unfavorable Reaction Temperature Lower the reaction temperature significantly, for example, to -78 °C (dry ice/acetone bath). According to the Eyring equation, the selectivity of a kinetically controlled reaction is more pronounced at lower temperatures. Cooling the reaction increases the energy difference between the competing transition states, thus amplifying the preference for the lower-energy pathway that leads to the major diastereomer.[1]
Inappropriate Solvent The polarity of the solvent can influence the conformation of the cyclobutane ring and its interaction with the reducing agent.[2] For hydride reductions aiming for cis-selectivity, switching to a less polar, more coordinating solvent like tetrahydrofuran (THF) or diethyl ether may enhance selectivity compared to more polar options.[1] These solvents can better coordinate with the lithium cation of the hydride reagent, potentially influencing the steric environment of the transition state.
Interfering Protecting Group The steric bulk of the protecting group on the 3-amino substituent is a critical control element. A large protecting group (e.g., tert-butoxycarbonyl, Boc) will create a more significant steric shield than a smaller one (e.g., acetyl, Ac). If you are observing poor selectivity, consider if your protecting group is large enough to effectively direct the incoming nucleophile. Experimenting with different protecting groups (Boc, Cbz, etc.) can be a powerful optimization strategy.
Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions related to the synthesis and analysis of this compound diastereomers.

Q1: What are the fundamental principles governing diastereoselectivity in reactions forming 3-aminocyclobutanols?

Achieving high diastereoselectivity is a matter of manipulating the transition state energies of the competing reaction pathways. The key factors are:

  • Substrate Control: This relies on the existing stereochemistry and substitution pattern of the cyclobutane ring. The inherent steric bulk of substituents will direct incoming reagents to the least hindered face.[2][3]

  • Reagent Control: This involves choosing a reagent whose own steric or electronic properties favor one approach over another. The use of bulky reducing agents to favor cis-3-aminocyclobutanol formation is a prime example.[1]

  • Catalyst Control: In asymmetric synthesis, a chiral catalyst creates a chiral environment that differentiates the transition states leading to the different diastereomers.[4][5] This can be achieved with organocatalysts, chiral Lewis acids, or enzymes.[6][7]

  • Reaction Conditions: Parameters like temperature and solvent polarity are crucial. Lower temperatures generally increase selectivity in kinetically controlled reactions, while solvent choice can influence substrate conformation and reagent aggregation.[1][2]

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Accurate determination of the d.r. is essential for optimizing your reaction. The two most common and reliable methods are:

  • ¹H NMR Spectroscopy: This is often the quickest and most direct method.

    • Procedure: Identify well-resolved, non-overlapping signals that are unique to each diastereomer. Protons adjacent to the stereocenters (e.g., the C-H proton of the alcohol or the N-H proton) are often good candidates.

    • Best Practices:

      • Ensure the nuclei are fully relaxed before each scan by using a sufficient relaxation delay (e.g., d1 = 5 times the longest T1). This is critical for accurate integration.[8]

      • Carefully perform baseline correction across the signals of interest before integration.[8]

      • Integrate the distinct signals for each diastereomer and normalize the values to determine the ratio.

      • If signals overlap, advanced techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, dramatically improving resolution and allowing for accurate integration.[9][10] 2D NMR experiments like COSY can also help to confirm which signals belong to which isomer.[8]

  • Chromatographic Methods (HPLC/GC): These methods physically separate the diastereomers, providing excellent quantification.

    • Procedure: Diastereomers have different physical properties and can often be separated on standard stationary phases (like silica or C18) without the need for a chiral column.[11][12]

    • Best Practices: Develop a separation method where both diastereomer peaks are sharp and return to baseline. The ratio is determined by the area under each peak. This method is particularly useful for complex mixtures where NMR signals may be heavily overlapped. Derivatization of the amine or alcohol can sometimes improve separation.[13]

Q3: My desired diastereomer is the minor product. What are my strategic options?

This is a common challenge in stereoselective synthesis. Here is a logical workflow to address this issue:

G start Low Yield of Desired Diastereomer reoptimize Re-optimize Reaction Conditions (See Troubleshooting Guide) start->reoptimize First Step invert Investigate Stereocenter Inversion reoptimize->invert If optimization fails separate Purify via Preparative Chromatography invert->separate If inversion is not feasible sub_invert1 Epimerization (e.g., via base) invert->sub_invert1 sub_invert2 Crystallization-Induced Diastereomer Transformation (CIDT) invert->sub_invert2

Caption: Decision workflow for addressing low yields of the target diastereomer.

  • Re-optimize Reaction Conditions: Before resorting to more complex solutions, thoroughly explore the reaction space. Systematically vary the reagent, solvent, temperature, and protecting groups as detailed in the troubleshooting guide. A significant improvement in diastereoselectivity may be achievable.[14]

  • Investigate Stereocenter Inversion: In some cases, it may be possible to epimerize the newly formed stereocenter. For example, if the alcohol can be oxidized back to the ketone, you can attempt the reduction again under different, more selective conditions. Another advanced technique is Crystallization-Induced Diastereomer Transformation (CIDT), where under equilibrating conditions, the less soluble (often thermodynamically more stable) diastereomer crystallizes out, driving the equilibrium towards the formation of that product.[15]

  • Preparative Chromatography: If optimization and inversion strategies are unsuccessful, the most straightforward approach is to separate the diastereomers using preparative HPLC or careful column chromatography.[11][16] While potentially costly and time-consuming on a large scale, it is a reliable method for obtaining a pure sample of the desired minor isomer.

Experimental Protocols & Data
Protocol: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone for cis-Selectivity

This protocol provides a starting point for achieving high cis-diastereoselectivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to make a 0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and allow it to equilibrate for 15 minutes.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution via syringe over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quench: Slowly and carefully quench the reaction at -78 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[1]

Visualization of Diastereoselection

The diagram below illustrates why a bulky reducing agent favors the formation of the cis-isomer.

Sources

Technical Support Center: Removal of Benzyl Protecting Groups in 3-Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclobutanol, a critical building block in modern drug discovery. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically focused on the pivotal debenzylation step. As researchers and drug development professionals, you are aware that while the benzyl group is a robust protecting group for both amines (N-Bn) and alcohols (O-Bn), its removal can be fraught with challenges, particularly in strained ring systems like cyclobutanes.

This resource is designed to be a practical, field-proven guide to navigate these challenges, ensuring high-yielding and clean deprotection of your this compound precursors.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding benzyl group removal in the context of this compound synthesis.

Q1: What is the most common and reliable method for N-debenzylation to yield this compound?

A1: Catalytic hydrogenation is the most widely employed and generally reliable method. This typically involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source. The two main variations are:

  • Hydrogen Gas (H₂): Performed under a hydrogen atmosphere (from balloon pressure to higher pressures), this method is very effective but requires specialized equipment (e.g., a Parr shaker).

  • Catalytic Transfer Hydrogenation (CTH): This technique uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, making it more accessible for standard laboratory setups.[1]

Q2: My catalytic hydrogenation is stalled or incomplete. What are the likely causes?

A2: This is a very common issue. The primary culprits are:

  • Catalyst Poisoning: The product, this compound, is a primary amine that can strongly coordinate to the palladium catalyst surface, effectively "poisoning" it and preventing further reaction.[2][3]

  • Poor Quality Catalyst: The Pd/C catalyst may be old, have been improperly stored, or be of a lower grade, leading to reduced activity.

  • Insufficient Hydrogen Source: In CTH, the hydrogen donor may be depleted before the reaction goes to completion. With H₂ gas, poor mixing can limit the gas-liquid-solid interface, slowing the reaction.

  • Substrate-Related Issues: Steric hindrance around the benzyl group or the presence of other functional groups that can interact with the catalyst can impede the reaction.

Q3: Can I remove an O-benzyl group in the presence of an N-benzyl group, or vice-versa?

A3: Achieving high chemoselectivity between N-benzyl and O-benzyl groups can be challenging with standard hydrogenolysis, as both are susceptible to cleavage. However, some strategies can be employed:

  • Oxidative Cleavage for O-Benzyl: Methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can sometimes selectively cleave O-benzyl ethers in the presence of N-benzyl groups, especially under visible light irradiation.[4][5]

  • Fine-tuning Hydrogenolysis Conditions: In some cases, careful control of catalyst, solvent, and temperature might allow for some selectivity, but this is often substrate-dependent and may lead to mixtures.

Q4: Are there alternatives to palladium-based catalysts for debenzylation?

A4: Yes, several alternatives exist, particularly for substrates incompatible with hydrogenation (e.g., containing alkenes or alkynes).

  • Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia is a powerful method for cleaving benzyl groups.[6] However, it is non-selective and will reduce other susceptible functional groups.

  • Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers.

  • Oxidative Methods: Besides DDQ, other oxidants like ceric ammonium nitrate (CAN) can be used for N-debenzylation.[7]

Section 2: Troubleshooting Guide: From Stalled Reactions to Side Products

This section provides a structured approach to troubleshooting common problems encountered during the debenzylation of benzyl-protected this compound precursors.

Scenario 1: Incomplete or Stalled Catalytic Hydrogenation

You are attempting to deprotect N-benzyl-3-hydroxycyclobutanol using Pd/C and ammonium formate, but the reaction stalls with significant starting material remaining.

start Stalled Hydrogenation catalyst Evaluate Catalyst start->catalyst conditions Assess Reaction Conditions start->conditions product Consider Product Inhibition start->product fresh_catalyst Use fresh, high-quality Pd/C or Pd(OH)₂/C. catalyst->fresh_catalyst Is catalyst old or of poor quality? h_source Increase equivalents of hydrogen donor (e.g., ammonium formate to 5-10 eq.). Ensure vigorous stirring for H₂ gas. conditions->h_source Is hydrogen source sufficient? solvent Use protic solvents like MeOH or EtOH. Consider solvent mixtures. conditions->solvent Is the solvent appropriate? acid Add a stoichiometric amount of a weak acid (e.g., acetic acid) to protonate the product amine. product->acid Is product amine poisoning the catalyst?

Caption: Decision-making workflow for troubleshooting stalled hydrogenations.

  • The Role of Acidic Additives: The primary reason for stalled N-debenzylation is often catalyst poisoning by the basic amine product.[3] Adding a stoichiometric equivalent of a mild acid, such as acetic acid, protonates the newly formed this compound. This ammonium salt is less likely to bind to the palladium surface, thus preserving the catalyst's activity.[2] In some cases, using formic acid as the hydrogen donor in CTH can serve the dual purpose of being the hydrogen source and the acid.

  • Catalyst Choice and Loading: While 10% Pd/C is standard, for stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates prone to hydrogenolysis of other groups.[8] Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also help overcome slow reaction rates. A combination of Pd/C and Pd(OH)₂/C can sometimes be more efficient than either catalyst alone.[8]

  • Solvent and Temperature: Protic solvents like methanol and ethanol are generally preferred for catalytic hydrogenation. If solubility is an issue, a co-solvent like THF or ethyl acetate can be added. Gently heating the reaction (e.g., to 40-50 °C) can also increase the reaction rate, but should be done with caution to avoid side reactions.

Scenario 2: Observation of Unidentified Side Products

After workup of your debenzylation reaction, you observe multiple spots on your TLC or peaks in your LC-MS that do not correspond to your starting material or desired product.

Potential Side Product Plausible Cause Mitigation Strategy
Ring-opened products Harsh acidic conditions or overly aggressive hydrogenation leading to C-C bond cleavage of the strained cyclobutane ring.Use milder deprotection methods like catalytic transfer hydrogenation at room temperature. Avoid strong acids.
Over-reduced products (e.g., loss of the hydroxyl group) Aggressive hydrogenation conditions (high pressure, high temperature, prolonged reaction time).Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use a less active catalyst or lower hydrogen pressure.
N- or O-Alkylated byproducts (from solvent) Use of alcoholic solvents under certain conditions, particularly with more reactive catalysts or intermediates.Switch to a non-alcoholic solvent like ethyl acetate or THF if this is suspected.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective debenzylation methods for this compound precursors.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This is often the most convenient method for laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl-3-hydroxycyclobutanol (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or stir at room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can then be purified by crystallization or chromatography.

Protocol 2: Hydrogenation using H₂ Gas (Balloon Pressure)

This method is suitable when CTH is not effective or for larger scale reactions.

  • Reaction Setup: Dissolve the N-benzyl-3-hydroxycyclobutanol (1.0 eq) in methanol in a thick-walled flask suitable for hydrogenation.

  • Acid Addition (Optional but Recommended): Add glacial acetic acid (1.0 - 1.1 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the flask with a septum and connect it to a balloon filled with hydrogen gas. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[3]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, carefully vent the hydrogen atmosphere in a fume hood and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through Celite® and process as described in Protocol 1.

Section 4: Visualizing the Debenzylation Process

The following diagram illustrates the general mechanism of catalytic hydrogenation for N-debenzylation.

substrate N-Benzyl-3-hydroxycyclobutanol catalyst Pd/C Surface substrate->catalyst intermediate Adsorbed Substrate + Hydrogenolysis substrate->intermediate Hydrogenolysis adsorbed_h Adsorbed Hydrogen (H-Pd) catalyst->adsorbed_h h2 H₂ (Hydrogen Source) h2->catalyst adsorbed_h->intermediate Hydrogenolysis product This compound intermediate->product byproduct Toluene intermediate->byproduct

Caption: Mechanism of Pd/C catalyzed N-debenzylation.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020. [Link]
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • De-protection of N-Benzyl groups. Sciencemadness Discussion Board, 2019. [Link]
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 2023. [Link]
  • Palladium on Carbon. Organic Chemistry Portal. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal. [Link]
  • Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Hydrogenolysis of N-benzyl amines.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Amino Acid-Protecting Groups. SciSpace. [Link]
  • Synthesis method of (R) -3-aminobutanol.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max Planck Institute of Colloids and Interfaces, 2021. [Link]
  • Protecting Groups for Amines: Carbam
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed, 2021. [Link]
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Benzylamines. Organic Chemistry Portal. [Link]
  • Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Semantic Scholar, 2000. [Link]
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health, 2024. [Link]
  • Synthesis of azetidine derivatives.
  • Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. International Journal of Peptide and Protein Research, 1990. [Link]
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
  • Studies in metal–ammonia reduction. Part 3. Reduction and reductive methylation of some acylnaphthalenes with metal–ammonia solutions. Journal of the Chemical Society, Perkin Transactions 1, 1979. [Link]

Sources

Technical Support Center: Analytical Characterization of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 3-aminocyclobutanol. This guide is designed for researchers, chemists, and quality control professionals who are working with this unique and challenging small molecule. As a small, polar, and chiral amino alcohol with a strained ring system, this compound presents a distinct set of analytical hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your analytical strategies.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound. Each answer provides a causal explanation and actionable solutions.

Question 1: Why am I seeing no peak, or a severely tailing peak, for this compound in my Gas Chromatography (GC) analysis?

Answer:

This is a classic issue stemming from the physicochemical properties of this compound. The primary reasons for poor GC performance are its high polarity and low volatility.

  • Causality Explained: The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group makes the molecule highly polar and capable of strong hydrogen bonding. In the hot environment of a GC injector, these functional groups can interact strongly with active sites (e.g., free silanols) on the injector liner and column stationary phase, leading to irreversible adsorption (no peak) or slow, non-uniform elution (peak tailing).[1] Furthermore, its salt-like character prevents it from vaporizing efficiently, a prerequisite for GC analysis.

  • The Solution: Derivatization: To overcome this, you must chemically modify the molecule to mask the polar functional groups. This process, known as derivatization, replaces the active hydrogens on the amine and hydroxyl groups with nonpolar moieties, rendering the molecule more volatile and less reactive.[1][2]

Workflow for Successful GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Analyte This compound (Polar, Non-Volatile) Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization   Problem:   Poor Volatility & Adsorption Derivative Volatile Derivative (e.g., TMS-ether/amine) Derivatization->Derivative GC_Analysis GC-MS/FID Analysis Derivative->GC_Analysis   Solution:   Improved Chromatography Result Symmetrical Peak & Reliable Data GC_Analysis->Result

Caption: Workflow for GC analysis of polar analytes like this compound.

Recommended Derivatization Protocol: Silylation

Silylation is a robust and common method for derivatizing amines and alcohols.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.

Step-by-Step Protocol:

  • Drying: Ensure your sample is completely dry. Water will consume the derivatizing reagent. If your sample is in solution, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: To approximately 1 mg of your dried this compound sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 100 µL of MSTFA or BSTFA.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the resulting solution directly into the GC-MS or GC-FID.

Data Summary: Common Silylation Reagents

ReagentCommon AbbreviationTarget GroupsKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH₂Highly reactive, volatile by-products.[3]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NH₂Most volatile TMS donor; by-products elute early.[1]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -NH₂Forms more stable TBDMS derivatives, useful for MS.[2][3]
Question 2: My this compound analyte shows very poor retention in Reversed-Phase HPLC. How can I fix this?

Answer:

This is expected behavior. This compound is a small, highly polar molecule, making it unsuitable for traditional reversed-phase (RP) chromatography, where retention is driven by hydrophobic interactions with a nonpolar stationary phase (like C18). The analyte spends most of its time in the polar mobile phase and elutes at or near the void volume.

  • Causality Explained: In RP-HPLC, retention increases with analyte hydrophobicity. With its amino and hydroxyl groups, this compound is extremely hydrophilic and has minimal interaction with the C18 stationary phase.

  • The Solution: Switch Chromatographic Mode: You need a stationary phase that is designed to retain polar compounds. The most effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC).

HILIC for Polar Compound Retention

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • Mechanism: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Retention occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. As the aqueous content of the mobile phase increases, the analyte is eluted. This mechanism is highly effective for retaining small polar molecules like this compound.[4]

Recommended Starting HILIC Conditions:

ParameterRecommendationRationale
Column Amide or bare silica phase (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides strong hydrogen bonding sites for retaining polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0The aqueous component and buffer salt facilitate the partitioning mechanism.
Mobile Phase B AcetonitrileThe primary organic component. High initial %B is required for retention.
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5-8 min.A typical HILIC gradient. The initial high organic phase promotes retention.
Flow Rate 0.3 - 0.5 mL/minStandard for UHPLC columns.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Detector MS, ELSD, or CAD (analyte lacks a strong chromophore for UV)Mass spectrometry is ideal for detection and confirmation.[5]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the analytical strategy for this compound.

Question 3: What are the best methods for separating the enantiomers of this compound?

Answer:

As a chiral molecule, separating the enantiomers of this compound is critical, particularly in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[6] There are two primary strategies: the direct method (using a chiral stationary phase) and the indirect method (using a chiral derivatizing agent).

Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the preferred method as it is fast and avoids potential complications from the derivatization reaction. The separation occurs because the enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP, which have different energies and thus different retention times.

  • Recommended CSPs: For a small amino alcohol, polysaccharide-based CSPs [e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)] are an excellent starting point.[7] Crown-ether based CSPs can also be effective for primary amines.

  • Technique: Both chiral HPLC and chiral GC can be used. For chiral GC, derivatization to reduce polarity (as discussed in Q1) is still necessary before analysis on a chiral column.[8]

Strategy 2: Indirect Separation via Chiral Derivatization

In this method, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers.

  • Mechanism: Diastereomers have different physical properties (e.g., boiling point, solubility, polarity) and can therefore be separated on a standard, achiral column (e.g., a C18 column for HPLC or a DB-5 for GC).[9][10]

  • Common CDAs: Reagents like Mosher's acid chloride (MTPA-Cl) or (R)-(+)-1-phenylethyl isocyanate are effective for derivatizing both amines and alcohols.[9]

Logical Flow for Chiral Separation Strategy

Chiral_Separation cluster_direct Direct Method cluster_indirect Indirect Method Racemate Racemic This compound CSP Chiral Stationary Phase (Chiral HPLC or GC) Racemate->CSP CDA React with Chiral Derivatizing Agent (CDA) Racemate->CDA Separated_Enantiomers Baseline Separation of Enantiomer 1 & Enantiomer 2 CSP->Separated_Enantiomers Diastereomers Diastereomer Mixture (Diastereomer 1 & 2) CDA->Diastereomers Achiral_Column Standard Achiral Column (RP-HPLC or GC) Diastereomers->Achiral_Column Separated_Diastereomers Separation of Diastereomer 1 & Diastereomer 2 Achiral_Column->Separated_Diastereomers

Caption: Decision tree for chiral separation of this compound.

Question 4: How can I use NMR spectroscopy to confirm the structure and stereochemistry (cis/trans) of this compound?

Answer:

NMR spectroscopy is a powerful tool for this purpose. The cyclobutane ring is not planar; it exists in a puckered conformation. This puckering, combined with the relative orientation of the amino and hydroxyl groups, creates distinct chemical shifts and proton-proton (¹H-¹H) coupling constants for the cis and trans isomers.[11][12][13]

  • ¹H NMR Analysis:

    • Chemical Shifts: The protons attached to the carbons bearing the -OH (C1) and -NH₂ (C3) groups (H1 and H3) are key. In the trans isomer, one of these protons is typically axial and the other is equatorial, leading to different magnetic environments and thus different chemical shifts. In the cis isomer, both substituents can occupy pseudo-equatorial positions, leading to more similar chemical shifts for H1 and H3.

    • Coupling Constants (J-values): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. You can expect different coupling patterns for the ring protons in the cis vs. trans isomers. A detailed analysis using 2D NMR techniques like COSY can help assign all protons and their couplings.[14]

  • ¹³C NMR Analysis: The number of signals can confirm the symmetry of the molecule. For unsubstituted this compound, both cis and trans isomers are expected to show three distinct carbon signals due to a plane of symmetry: one for C1/C3, one for C2/C4, and one for the carbon atoms themselves. However, the chemical shifts will differ between the isomers due to stereochemical effects.

Expected ¹H NMR Features:

IsomerKey Differentiating FeatureRationale
cis-3-Aminocyclobutanol H1 and H3 protons often have more similar chemical shifts and simpler splitting patterns.The substituents are on the same face of the ring, leading to a more symmetrical magnetic environment.
trans-3-Aminocyclobutanol H1 and H3 protons typically have more distinct chemical shifts and complex splitting patterns.The substituents are on opposite faces, resulting in one being pseudo-axial and the other pseudo-equatorial, creating greater magnetic non-equivalence.
Question 5: What are the expected impurities and stability issues I should be aware of when analyzing this compound?

Answer:

Understanding potential impurities is crucial for developing a robust, stability-indicating analytical method. Impurities can arise from the synthetic route or from degradation of the final product.[15][16][17]

  • Potential Process-Related Impurities:

    • Stereoisomers: The opposite stereoisomer (cis or trans) is the most common process-related impurity. Your analytical method must be able to separate these.[18]

    • Starting Materials & Reagents: Unreacted starting materials from the synthesis.

    • By-products: Depending on the synthetic route, these could include ring-opened products or products from over-reaction.

  • Potential Degradation Products & Stability Issues:

    • Oxidation: The primary amine can be susceptible to oxidative degradation, especially in the presence of trace metals or light.

    • Ring Strain: The inherent strain of the cyclobutane ring can make it susceptible to ring-opening under harsh conditions (e.g., strong acid/base, high heat), though it is generally more stable than a cyclopropane ring.[18]

    • Physical Instability: If handled as a hydrochloride salt, it can be hygroscopic. Exposure to moisture can lead to physical changes in the solid material.[19]

Recommendations for a Stability-Indicating Method:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Method Development: Develop an HPLC method (likely HILIC, as discussed in Q2) that can separate the parent peak from all peaks generated during the forced degradation study. This demonstrates the method is "stability-indicating."

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or Mass Spectrometer to ensure the main analyte peak is pure and does not co-elute with any impurities or degradants.

References

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). MDPI.
  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate.
  • A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.). Google Patents.
  • Determination of highly polar anionic pesticides in beehive products by hydrophilic interaction liquid chromatography coupled to mass spectrometry. (2023). PubMed.
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.
  • Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. (2022). PubMed Central.
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Recent advances in hopanoids analysis: Quantification protocols overview, main research targets and selected problems of complex data exploration. (n.d.). PubMed.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
  • Tackling Common Challenges in Chromatography. (n.d.). Chrom Tech, Inc.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PubMed Central.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega.
  • Recent Advances in Chromatography for Pharmaceutical Analysis. (n.d.). Archive ouverte UNIGE.
  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog.
  • Analytical challenges hamper perfluoroalkyl research. (2004). PubMed.
  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021). ResearchGate.
  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review.
  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.
  • IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015). ResearchGate.
  • Mass Spectra of Alcohols. (n.d.). ACS Publications.
  • Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. (n.d.). ResearchGate.
  • H-1 proton NMR spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry.
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). PubMed Central.
  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. (2013). PubMed Central.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • IMPURITY PROFILING-A Significant Approach In Pharmaceuticals. (2019). ResearchGate.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed.
  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. (n.d.). PubMed.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.). National Institutes of Health.
  • Mass Spectrometry of Alcohols. (2025). YouTube.
  • Chiral Drug Separation. (n.d.). ScienceDirect.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.

Sources

managing ring strain in reactions involving the cyclobutane moiety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing ring strain in reactions involving the cyclobutane moiety. This guide is designed for researchers, scientists, and drug development professionals who are working with or considering the use of this unique structural motif. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and practical insights needed to successfully incorporate cyclobutanes into your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs): Understanding the Fundamentals

    • What is ring strain in cyclobutane and how does it arise?

    • How does ring strain affect the reactivity of cyclobutane?

    • What are the most common strategies for synthesizing cyclobutanes?

    • When is a photochemical versus a thermal [2+2] cycloaddition preferred?

    • How does the puckered conformation of cyclobutane influence its reactivity and stereochemistry?

  • Troubleshooting Guides: Overcoming Common Experimental Hurdles

    • Problem: Low or no yield in [2+2] cycloaddition reactions.

    • Problem: Uncontrolled or undesired ring-opening of the cyclobutane product.

    • Problem: Poor stereoselectivity in cyclobutane-forming reactions.

    • Problem: Difficulty in the functionalization of a pre-existing cyclobutane ring.

  • Key Experimental Protocols

    • Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition.

    • Protocol 2: General Procedure for a Transition Metal-Catalyzed [2+2] Cycloaddition.

  • References

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What is ring strain in cyclobutane and how does it arise?

A: The ring strain in cyclobutane is a type of instability that arises because the bond angles and conformations of the atoms in the ring deviate from their ideal values.[1][2] This strain is a combination of two main factors:

  • Angle Strain (Baeyer Strain): The carbon atoms in cyclobutane are sp³-hybridized and prefer a bond angle of 109.5°.[3][4] However, the geometry of a four-membered ring forces these angles to be approximately 90° in a planar conformation.[3][4] This deviation from the ideal tetrahedral angle creates significant strain.[1][5]

  • Torsional Strain (Pitzer Strain): If cyclobutane were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be eclipsed, leading to repulsive interactions and increased energy.[5] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5][6] This puckering slightly reduces the torsional strain but does not eliminate it entirely.[5]

The total ring strain of cyclobutane is approximately 26.3 kcal/mol, which is a significant amount of stored energy that influences its chemical behavior.[1][5]

Q2: How does ring strain affect the reactivity of cyclobutane?

A: The inherent ring strain in cyclobutane makes it more reactive than its acyclic counterpart, butane, or larger, less strained cycloalkanes like cyclohexane.[7] The high energy of the strained ring provides a thermodynamic driving force for reactions that lead to ring-opening.[8][9] This increased reactivity is a double-edged sword for chemists:

  • Advantageous Reactivity: The strain can be strategically exploited to drive reactions such as ring-expansions, ring-opening metathesis, and other transformations that are not feasible with unstrained systems.[8] The relief of ring strain is a powerful driving force for these reactions.[5]

  • Challenges in Synthesis and Handling: The propensity for ring-opening means that cyclobutane-containing molecules can be sensitive to heat, certain reagents, and catalytic conditions that might be well-tolerated by other cyclic systems.[10] Reactions must often be conducted under carefully controlled and mild conditions to preserve the four-membered ring.

Q3: What are the most common strategies for synthesizing cyclobutanes?

A: Several synthetic strategies have been developed to construct the cyclobutane core, each with its own advantages and limitations. The most prevalent methods include:

  • [2+2] Cycloadditions: This is the most widely used method, involving the reaction of two alkene components to form a cyclobutane ring.[11] These reactions can be initiated by light (photochemical), heat (thermal), or transition metal catalysis.[11][12]

  • Ring Contractions: It is possible to synthesize cyclobutanes by contracting a larger, five-membered ring. For instance, certain pyrrolidines can be converted to multisubstituted cyclobutanes.[13][14]

  • Ring Expansions: While less common for initial construction, ring expansion of highly strained cyclopropane derivatives can also lead to cyclobutane systems.[15]

  • Intramolecular Cyclizations: 1,4-dihalobutanes can be converted to cyclobutane through dehalogenation with a reducing metal.[6]

The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.[11]

Q4: When is a photochemical versus a thermal [2+2] cycloaddition preferred?

A: The choice between a photochemical and a thermal [2+2] cycloaddition is largely dictated by the principles of orbital symmetry (Woodward-Hoffmann rules) and the nature of the alkene substrates.

  • Photochemical [2+2] Cycloaddition: This is a common and powerful method for synthesizing cyclobutanes from two alkenes.[16][17] The reaction is initiated by UV light, which excites an electron in one of the alkenes to a higher energy orbital (the HOMO becomes the new LUMO).[17] This change in electronic configuration allows for a symmetry-allowed concerted reaction to occur.[17] Photochemical methods are often used for the dimerization of alkenes and for intramolecular cycloadditions.[16] Photosensitizers, such as acetone or benzophenone, are frequently used to facilitate the reaction by promoting the formation of a triplet state intermediate.[18]

  • Thermal [2+2] Cycloaddition: A concerted thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden and therefore generally does not occur. However, thermal [2+2] cycloadditions are possible under certain circumstances:

    • Reactions involving Ketenes: Ketenes are a special class of compounds that readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones.[6]

    • Stepwise Mechanisms: If the reaction can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate, the orbital symmetry rules for a concerted reaction do not apply. This is often the case for highly polarized or strained alkenes.

    • Transition Metal Catalysis: Transition metals can mediate [2+2] cycloadditions under thermal conditions by providing an alternative, lower-energy reaction pathway that avoids the high-energy, symmetry-forbidden transition state.[19]

Q5: How does the puckered conformation of cyclobutane influence its reactivity and stereochemistry?

A: The puckered, non-planar conformation of the cyclobutane ring is a critical feature that significantly impacts its reactivity and the stereochemical outcome of reactions.[5][6]

  • Influence on Reactivity: The puckering creates two distinct types of substituent positions: axial and equatorial. These positions are not equivalent, and their interchange through ring flipping can influence which substituents are more accessible for a given reaction. The steric environment around the ring is therefore not uniform, which can lead to regioselective and stereoselective reactions.

  • Influence on Stereochemistry: In substituted cyclobutanes, the puckered conformation allows for the existence of different diastereomers (e.g., cis and trans isomers). The relative stability of these isomers is influenced by the steric interactions of the substituents in the puckered conformation. During a synthesis, the stereochemical outcome of a reaction that forms a cyclobutane ring is often determined by the transition state geometry, which will favor the formation of the sterically less hindered product. For example, in a [2+2] cycloaddition, the approach of the two alkenes will be influenced by the steric bulk of their substituents, leading to a preference for a particular stereoisomer. The flexibility of the cyclobutane ring can sometimes make the spectroscopic determination of relative configurations challenging.[20]

Troubleshooting Guides: Overcoming Common Experimental Hurdles

Problem: Low or no yield in [2+2] cycloaddition reactions.
Potential Cause Troubleshooting Steps & Explanation
Incorrect Wavelength or Insufficient Light Source (Photochemical) Solution: Ensure the wavelength of the UV lamp is appropriate to excite the alkene or photosensitizer. The lamp's output may decrease over time; check its intensity. The reaction vessel should be made of a material transparent to the required UV wavelength (e.g., quartz).
Inefficient Photosensitizer (Photochemical) Solution: If using a photosensitizer, ensure its triplet energy is sufficient to activate the alkene. Common sensitizers include acetone and benzophenone.[18] The concentration of the sensitizer may need to be optimized.
Unfavorable Reaction Kinetics (Thermal/Catalytic) Solution: For thermal reactions, the temperature may be too low. For catalytic reactions, the catalyst may be inactive or poisoned. Ensure all reagents and solvents are pure and dry. The catalyst loading may need to be increased, or a different catalyst/ligand system may be required.[19][21]
Substrate Decomposition Solution: The starting materials may be degrading under the reaction conditions (e.g., polymerization of the alkene). Consider lowering the reaction temperature, using a lower intensity light source, or reducing the reaction time. Monitor the reaction progress closely by TLC or GC-MS.
Reversible Reaction Solution: The equilibrium may not favor the product. In some cases, the cyclobutane product can undergo a retro-[2+2] cycloaddition. Removing the product as it is formed (if possible) can help to drive the reaction forward.
Problem: Uncontrolled or undesired ring-opening of the cyclobutane product.
Potential Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions Solution: The high ring strain of cyclobutane makes it susceptible to ring-opening under harsh conditions.[7] Avoid high temperatures, strong acids or bases, and highly active catalysts during both the reaction and workup. Purify the product using mild techniques (e.g., column chromatography at room temperature). The thermal decomposition of cyclobutane to two ethylene molecules is a classic example of a ring-opening reaction driven by the release of strain.[22]
Presence of Lewis Acids or Transition Metals Solution: Trace amounts of Lewis acids or certain transition metals can catalyze the ring-opening of cyclobutanes. Ensure all glassware is scrupulously clean and that reagents and solvents are free from metal contaminants.
Substituent Effects Solution: Certain substituents can electronically or sterically promote ring-opening. For example, electron-donating groups can stabilize a cationic intermediate formed during acid-catalyzed ring-opening. If possible, consider using protecting groups to temporarily mask reactive functionalities.
Problem: Poor stereoselectivity in cyclobutane-forming reactions.
Potential Cause Troubleshooting Steps & Explanation
Stepwise Reaction Mechanism Solution: If the reaction proceeds through a long-lived diradical or zwitterionic intermediate, bond rotation can occur before ring closure, leading to a mixture of stereoisomers. Changing the solvent polarity can sometimes influence the lifetime of these intermediates. In photochemical reactions, using a triplet sensitizer can lead to a stepwise mechanism, while direct irradiation may favor a more concerted pathway.
Insufficient Steric or Electronic Bias Solution: The substituents on the alkene starting materials may not be providing enough steric or electronic differentiation to favor the formation of one stereoisomer over another. Consider modifying the substrates to include bulkier groups or groups with different electronic properties to enhance stereocontrol.
Ineffective Chiral Catalyst or Auxiliary Solution: In asymmetric catalysis, the chiral ligand or catalyst may not be providing a sufficiently well-defined chiral environment to induce high enantioselectivity.[11] Screen a variety of chiral ligands and reaction conditions (temperature, solvent, additives). Ensure the catalyst is of high enantiomeric purity.
Problem: Difficulty in the functionalization of a pre-existing cyclobutane ring.
Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance Solution: The compact nature of the cyclobutane ring can lead to significant steric hindrance, making it difficult for reagents to access the desired reaction site. Use smaller, more reactive reagents. In some cases, a directing group can be used to deliver a reagent to a specific position on the ring. C-H functionalization strategies have emerged as a powerful tool for the selective functionalization of cyclobutanes.[23]
Competing Ring-Opening Solution: The conditions required for functionalization may also be harsh enough to induce ring-opening. Employ the mildest possible reaction conditions. Protect the cyclobutane ring if necessary, or choose a synthetic route where functionalization precedes the formation of the four-membered ring.
Unusual Electronic Properties Solution: The strained bonds in cyclobutane have increased p-character compared to normal alkanes, which can alter the reactivity of adjacent functional groups.[5][24] Be aware that the electronic nature of the cyclobutane ring can influence the course of a reaction in unexpected ways.

Key Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate.

Materials:

  • Alkene substrate(s)

  • Photosensitizer (e.g., benzophenone, acetone)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, benzene)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp) with appropriate cooling

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate(s) and the photosensitizer in the anhydrous, deoxygenated solvent. The concentration of the alkene is typically in the range of 0.1-0.5 M.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Seal the reaction vessel and place it in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

  • Irradiate the solution with the UV lamp. Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cyclobutane derivative.

Protocol 2: General Procedure for a Transition Metal-Catalyzed [2+2] Cycloaddition

Disclaimer: This protocol is a general example and requires optimization for specific substrates and catalysts.

Materials:

  • Alkene substrate(s)

  • Transition metal catalyst (e.g., a chiral copper or rhodium complex)[11]

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the transition metal catalyst and any necessary ligands to a dry reaction flask.

  • Add the anhydrous, deoxygenated solvent, followed by the alkene substrate(s).

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the catalyst system).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the catalyst and isolate the cyclobutane product.

Visualizations

Reaction Mechanism: Photochemical [2+2] Cycloaddition (Sensitized)

G cluster_0 Step 1: Sensitizer Excitation cluster_1 Step 2: Energy Transfer cluster_2 Step 3: Diradical Formation & Ring Closure S0 Sensitizer (S₀) S1 Excited Singlet Sensitizer (S₁) S0->S1 T1_sens Excited Triplet Sensitizer (T₁) S1->T1_sens Intersystem Crossing T1_sens_2 Excited Triplet Sensitizer (T₁) Alkene_S0 Alkene (S₀) Alkene_T1 Alkene (T₁) Alkene_S0->Alkene_T1 Energy Transfer S0_2 Sensitizer (S₀) T1_sens_2->S0_2 Alkene_T1_2 Alkene (T₁) Diradical 1,4-Diradical Intermediate Alkene_T1_2->Diradical Alkene_S0_2 Alkene (S₀) Alkene_S0_2->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure G start Low Yield in [2+2] Cycloaddition photochem Photochemical Reaction? start->photochem thermal_cat Thermal/Catalytic Reaction? photochem->thermal_cat No light_source Check Light Source (Wavelength, Intensity) photochem->light_source Yes temp Adjust Temperature thermal_cat->temp Yes sensitizer Optimize Sensitizer (Type, Concentration) light_source->sensitizer decomposition Substrate Decomposition? sensitizer->decomposition catalyst Check Catalyst (Activity, Loading) temp->catalyst catalyst->decomposition milder_cond Use Milder Conditions (Lower Temp/Intensity) decomposition->milder_cond Yes equilibrium Reversible Reaction? decomposition->equilibrium No milder_cond->equilibrium remove_prod Remove Product (if possible) equilibrium->remove_prod Yes

Caption: Decision tree for troubleshooting low yield in [2+2] cycloadditions.

References

  • Alabugin, I. V., & Gold, B. (2013). The role of ring strain and π-bond twisting in the properties and reactions of bridged annulenes. Journal of Physical Organic Chemistry, 26(12), 999-1008.
  • Bach, T. (2001). Stereoselective synthesis of cyclobutanes by photochemical [2+2]-cycloaddition reactions. Synthesis, 2001(11), 1699-1717.
  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.
  • Baird, M. S. (2003). Functionalised cyclobutanes. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 957-1012). John Wiley & Sons, Ltd.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory.
  • de Meijere, A., & Kozhushkov, S. I. (2000). The chemistry of highly strained hydrocarbons: bicyclo[1.1.0]butanes, [1.1.1]propellanes, and housanes. Chemical Reviews, 100(3), 93-142.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Cramer, N. (2011). Cyclobutanes in catalysis.
  • de Meijere, A., & Kozhushkov, S. I. (Eds.). (2003).
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane.
  • Wikipedia. (n.d.). Ring strain.
  • Hoffmann, N. (2016). Recent advances in the synthesis of cyclobutanes by olefin [2+2] photocycloaddition reactions. Chemical Reviews, 116(17), 10045-10066.
  • Xu, H., Zhang, W., Shu, D., Werness, J. B., & Tang, W. (2008). Thermodynamic control of the electrocyclic ring opening of cyclobutenes: C=X substituents at C-3 mask the kinetic torquoselectivity.
  • Pearson Education. (2022, July 22). Photochemical Cycloaddition Reactions.
  • Semantic Scholar. (n.d.). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
  • ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
  • Roy, A., & Griesbeck, A. G. (2018). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Beilstein Journal of Organic Chemistry, 14, 2456-2462.
  • Liao, Y., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society, 143(30), 11467-11473.
  • Royal Society of Chemistry. (n.d.). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis.
  • D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15587.
  • Wencel-Delord, J., & Glorius, F. (2014). Applications of C–H functionalization logic to cyclobutane synthesis. The Journal of Organic Chemistry, 79(10), 4295-4303.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • Chemistry For Everyone. (2024, December 31). What Is Ring Strain In Organic Chemistry? [Video]. YouTube. [Link]
  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. The Baran Laboratory.
  • Pérez-Garcı́a, P. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4235-4243.
  • Sabatini, J. J., et al. (2021). High-Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. Propellants, Explosives, Pyrotechnics, 46(12), 1836-1842.
  • ResearchGate. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione.
  • Zhang, H., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(24), 6465-6471.
  • Sirjean, B., & Fournet, R. (2012).
  • ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
  • ResearchGate. (n.d.). Thermal Cyclobutane Ring Formation.
  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Ma, J., et al. (2015). Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis by a Combination of Intermolecular [2 + 2] Cycloaddition and C–H Functionalization. Organic Letters, 17(24), 6194-6197.
  • Wikipedia. (n.d.). Alkane.

Sources

Technical Support Center: Optimizing Catalyst Loading in 3-Aminocyclobutanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving the 3-aminocyclobutanol scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, providing field-proven insights and actionable troubleshooting protocols. The unique structural and stereochemical properties of this compound derivatives, which are increasingly vital in medicinal chemistry, present distinct challenges and opportunities in catalysis.[1][2] This resource synthesizes fundamental principles with practical solutions to empower you to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound motif in drug discovery?

The this compound scaffold is a valuable building block in modern medicinal chemistry.[2] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that is highly sought after in drug design.[1] This rigidity helps in presenting pharmacophoric groups in well-defined spatial orientations, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, incorporating the cyclobutane ring can enhance metabolic stability and other pharmacokinetic properties of drug candidates.[1][3]

Q2: What are the primary challenges in optimizing catalyst loading for reactions with this compound derivatives?

Optimizing catalyst loading for these reactions is a multifaceted challenge. Key difficulties include:

  • Controlling Stereoselectivity: Achieving high diastereoselectivity (cis vs. trans) and enantioselectivity is often the primary hurdle. The choice of catalyst and its loading are critical factors that influence the stereochemical outcome.[4][5]

  • Catalyst Deactivation: The amine functionality present in the substrate can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or "poisoning".[2][4][5] This requires careful selection of ligands and reaction conditions to prevent catalyst deactivation.

  • Ring Strain-Induced Side Reactions: The inherent strain of the cyclobutane ring can make it susceptible to side reactions like ring-opening or rearrangement, especially under harsh conditions or with highly reactive catalysts.[4][6]

  • Steric Hindrance: The puckered nature of the cyclobutane ring and the presence of substituents can create significant steric hindrance, impeding the approach of the substrate to the catalytic active site and affecting reaction rates.[7]

Q3: How does the stereochemistry of the this compound starting material (cis vs. trans) influence catalyst selection and loading?

The relative orientation of the amino and hydroxyl groups (cis or trans) profoundly impacts the substrate's conformational preference and how it interacts with the catalyst's active site.

  • Cis Isomers: The cis configuration can allow for bidentate chelation to the metal center, where both the amino and hydroxyl groups coordinate. This can stabilize certain transition states, influencing both reactivity and selectivity. Catalyst systems that can accommodate or leverage this chelation may be more effective.

  • Trans Isomers: In the trans configuration, such chelation is not possible. The catalyst and ligand system must be chosen based on minimizing steric clashes and favoring a specific trajectory for substrate binding and product formation. This often requires bulkier ligands to create a well-defined chiral pocket.[4]

Therefore, the optimal catalyst and its loading are often isomer-specific, and a system that works well for a cis-isomer may be inefficient for its trans counterpart, and vice-versa.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and best practices in process optimization.

Issue 1: Low Yield or Incomplete Conversion

Symptoms:

  • Reaction stalls before the starting material is fully consumed (monitored by TLC, LC-MS, or GC).[8]

  • The isolated yield of the desired product is significantly lower than expected.

Possible Cause Causality & Explanation Suggested Solution
Suboptimal Catalyst Loading Too little catalyst results in a slow reaction rate that may not reach completion in a reasonable time. Conversely, excessively high catalyst loading can sometimes lead to the formation of inactive catalyst species or promote side reactions, reducing the yield of the desired product.[9]Systematically Screen Catalyst Loading: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Plot yield vs. loading to identify the optimal concentration where yield plateaus.[9] See the detailed protocol below.
Catalyst Deactivation (Poisoning) The catalyst's active sites are blocked or irreversibly altered.[6][10] Common poisons include trace impurities like water, oxygen, or sulfur compounds from reagents or solvents. The amine substrate itself can sometimes act as an inhibitor by strongly coordinating to the metal center.[2][5]Ensure Reagent & Solvent Purity: Use freshly distilled, anhydrous solvents and high-purity reagents.[4] If substrate inhibition is suspected, consider using a ligand that is a stronger binder to the metal, or slowly add the amine substrate to the reaction mixture to maintain a low concentration.[2]
Poor Catalyst-Ligand Match The electronic and steric properties of the ligand are critical for catalyst stability and activity.[11][12] A ligand that is too small may not prevent catalyst aggregation, while one that is too bulky can hinder substrate binding.[7][13]Screen a Panel of Ligands: Test a variety of ligands with different steric and electronic properties. For palladium-catalyzed reactions, bulky, electron-rich biarylphosphine ligands are often effective for hindered substrates.[7][11]
Incorrect Reaction Conditions Temperature, pressure, and concentration are key parameters. Asymmetric reactions, in particular, are highly sensitive to temperature.[4]Systematic Optimization: Vary the reaction temperature in increments (e.g., 10 °C). Check the literature for catalyst systems that have been successful with similar substrates to find a suitable starting point for optimization.[4]
Issue 2: Poor Diastereoselectivity (Incorrect cis:trans Ratio)

Symptoms:

  • ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers when a specific isomer is desired.[4]

Possible Cause Causality & Explanation Suggested Solution
Suboptimal Catalyst or Reagent In reductions of a 3-aminocyclobutanone precursor, the diastereoselectivity is highly dependent on the steric bulk of the reducing agent or the coordination geometry of the catalyst.[4][14]Select a Stereodirecting System: For cis selectivity, sterically demanding hydride reagents (e.g., LiAl(OtBu)₃H) are often used as they favor attack from the less hindered face.[4] For trans selectivity, enzymatic reductions or specific hydrogenation catalysts may be more effective.
Steric Influence of Protecting Group The protecting group on the nitrogen atom can significantly influence the trajectory of the incoming reagent or the binding orientation to a catalyst, thereby directing the stereochemical outcome.[4]Modify the Protecting Group: If low selectivity is observed, consider switching to a smaller (e.g., Boc) or a larger (e.g., Cbz) protecting group to alter the steric bias and favor the formation of the desired diastereomer.
Reaction Temperature Diastereoselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, leading to lower selectivity.Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.[4]
Issue 3: Catalyst Decomposition & Byproduct Formation

Symptoms:

  • The reaction mixture changes color, often turning black, indicating the formation of metallic precipitates (e.g., palladium black).[12]

  • Analysis of the crude reaction mixture shows significant peaks corresponding to byproducts from decomposition or side reactions.

Possible Cause Causality & Explanation Suggested Solution
Air or Moisture Sensitivity Many organometallic catalysts, particularly Pd(0) species active in cross-coupling, are sensitive to oxygen and moisture, which can lead to oxidation and deactivation.Use Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven- or flame-dried before use and that solvents are properly degassed.
Thermal Instability The catalyst complex may not be stable at the required reaction temperature, leading to decomposition over time. This is a common cause of catalyst deactivation.[6]Reduce Reaction Temperature or Time: If thermal degradation is suspected, try running the reaction at a lower temperature for a longer period. Alternatively, use a more thermally stable catalyst system, which may involve a different ligand or metal precursor.
Ring-Opening Side Reactions The inherent strain of the cyclobutane ring can be released through C-C bond cleavage, a process that can sometimes be catalyzed by transition metals, leading to undesired byproducts.[4][11]Choose a Milder Catalyst System: Employ a catalyst with lower reactivity. This may involve using a more electron-donating ligand to make the metal center less Lewis acidic or switching to a different metal altogether. Careful tuning of the reaction conditions (e.g., temperature, additives) can also suppress these pathways.

Visualizations & Workflows

Troubleshooting Logic for Catalyst Optimization

The following diagram outlines a systematic workflow for troubleshooting common issues in catalyst loading and reaction optimization.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory Problem_Yield Low Yield / Incomplete Conversion? Start->Problem_Yield Problem_Selectivity Poor Stereoselectivity? Problem_Yield->Problem_Selectivity No Action_Load Screen Catalyst Loading (0.5-5 mol%) Problem_Yield->Action_Load Yes Problem_Decomp Catalyst Decomposition? Problem_Selectivity->Problem_Decomp No Action_Temp Optimize Temperature (e.g., -78°C to RT) Problem_Selectivity->Action_Temp Yes Action_Inert Ensure Inert Atmosphere (N2 or Ar) Problem_Decomp->Action_Inert Yes Success Reaction Optimized Problem_Decomp->Success No Action_Purity Verify Reagent/Solvent Purity (Anhydrous, Degassed) Action_Load->Action_Purity Action_Ligand Screen Ligand Panel (Steric/Electronic Tuning) Action_Purity->Action_Ligand Action_Ligand->Success Action_Protect Change N-Protecting Group (e.g., Boc, Cbz) Action_Temp->Action_Protect Action_Protect->Action_Ligand Action_Inert->Action_Purity

Caption: A decision-making workflow for troubleshooting catalyst-related issues.

Key Factors in Catalyst System Selection

This diagram illustrates the interdependent factors that must be considered when selecting and optimizing a catalytic system for this compound mediated reactions.

Caption: Interplay of key parameters in catalyst optimization.

Experimental Protocol: Screening Catalyst Loading for a Buchwald-Hartwig Amination

This protocol provides a general procedure for determining the optimal catalyst loading for the amination of an aryl halide with a this compound derivative.

Objective: To identify the minimum catalyst loading required to achieve maximum conversion/yield within a set reaction time.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene)

  • N-Boc-3-aminocyclobutanol

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous Toluene

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Stock Solution Preparation:

    • In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in anhydrous toluene. For example, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol) in 10.0 mL of toluene. This creates a solution where 1 mL contains 0.001 mmol of Pd. The Pd:Ligand ratio should be optimized based on literature precedents for the chosen ligand.

  • Reaction Setup:

    • Arrange five reaction vials, each containing a stir bar.

    • To each vial, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), N-Boc-3-aminocyclobutanol (0.24 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 0.28 mmol, 1.4 equiv).

  • Catalyst Addition:

    • Add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loading.

      • Vial 1 (0.5 mol%): 0.1 mL of stock solution

      • Vial 2 (1.0 mol%): 0.2 mL of stock solution

      • Vial 3 (2.0 mol%): 0.4 mL of stock solution

      • Vial 4 (4.0 mol%): 0.8 mL of stock solution

      • Vial 5 (Control): No catalyst

    • Add additional anhydrous toluene to each vial to bring the total reaction volume to 2.0 mL, ensuring the concentration is consistent across all experiments.

  • Reaction Execution:

    • Seal the vials tightly.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block (e.g., at 100 °C).

    • Stir the reactions for a predetermined time (e.g., 12 hours).

  • Monitoring and Analysis:

    • After the reaction time has elapsed, cool the vials to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic layer with ethyl acetate.

    • Analyze the conversion of the starting material and the formation of the product by GC-MS or LC-MS. An internal standard should be used for accurate quantification.[15]

  • Data Interpretation:

    • Plot the product yield (%) against the catalyst loading (mol%). The optimal loading is typically the point at which the yield plateaus, as further addition of the catalyst does not provide a significant benefit.[9]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. Benchchem.
  • BenchChem Technical Support Team. (2025). Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone. Benchchem.
  • Willems, S., et al. (n.d.).
  • Unknown Author. (n.d.). Reaction paths in amination of 1-butanol over cobalt catalysts.
  • Unknown Author. (n.d.). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage.
  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022.
  • McIndoe, J. S., et al. (2019).
  • Abry, R.G.F., & DuPart, M.S. (1993).
  • Unknown Author. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. PubMed Central.
  • Ahmed, M. A. A. (2013).
  • Unknown Author. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Unknown Author. (n.d.). Reactions utilized to monitor catalyst deactivation in response to....
  • Unknown Author. (n.d.).
  • Drug Discovery and Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Peng, J. B., & Wu, X. F. (2018). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Unknown Author. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. NIH.
  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures.
  • Unknown Author. (n.d.).
  • Agilent Technologies, Inc. (2024). Catalytic Ammonia Cracking: Reaction Monitoring Using the Agilent 990 Micro GC System.
  • Unknown Author. (n.d.). Effect of catalyst loading. Reaction conditions: Catalyst-MP-SO 3 H-8,....
  • Sigma-Aldrich. (n.d.). This compound hydrochloride CAS-1036260-25-9.
  • Caister Academic Press. (n.d.).
  • Benchchem. (n.d.). (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.).
  • BenchChem. (2025).
  • Unknown Author. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
  • Unknown Author. (n.d.). Ligand Effects in Homogeneous Au Catalysis.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading with 4-Aminopyridine-3-sulfonic Acid. Benchchem.

Sources

Technical Support Center: Workup & Purification of 3-Aminocyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions involving 3-aminocyclobutanol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the workup and purification phases of their syntheses. This compound is a valuable building block, but its bifunctional nature—possessing both a nucleophilic amine and a polar alcohol—along with its high water solubility, introduces specific challenges that require carefully considered strategies.

This guide moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you to troubleshoot effectively and adapt procedures to your unique reaction context. We will address common pitfalls in a direct question-and-answer format, providing field-proven solutions and robust protocols.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm losing my this compound product during aqueous extraction. Why is this happening and how can I prevent it?

Answer:

This is the most common issue researchers face. The high polarity and hydrogen bonding capability of both the amino and hydroxyl groups make this compound and its simple derivatives highly soluble in water.[1] During a standard aqueous workup, your product preferentially partitions into the aqueous layer along with water-soluble byproducts, leading to low recovery in the organic phase.

The key to preventing this loss is to control the protonation state of the amine. The basic amino group can be protonated by an acid to form a water-soluble ammonium salt, or it can be kept as a neutral, free base, which is more soluble in organic solvents.[2][3] By strategically manipulating the pH of the aqueous phase, you can dictate which layer your product favors.

Troubleshooting & Solutions:

  • Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 10). Add a strong base like 1M NaOH or a saturated solution of sodium carbonate (Na₂CO₃). This deprotonates any ammonium salt that may have formed, converting your product to its free base form, which has significantly higher solubility in organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or mixtures of chloroform/isopropanol.[3]

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This increases the polarity of the aqueous phase and reduces the solubility of organic compounds, forcing your product into the organic layer.[4]

  • Use a More Polar Organic Solvent: If ethyl acetate fails to extract the product efficiently, switch to a more polar solvent system. A mixture of DCM and isopropanol (e.g., 9:1 or 4:1) can be highly effective for extracting polar amino alcohols.

  • Back-Extraction: If your product is trapped in an acidic aqueous layer, basify the solution to a pH > 10 with 2M NaOH and then re-extract it with an appropriate organic solvent.[2] This is a crucial recovery step.

Workflow Diagram: Acid-Base Extraction Strategy

G start Crude Reaction Mixture (Organic Solvent) add_base 1. Add Saturated NaHCO₃ (aq) (Weak Base) start->add_base sep1 Separate Layers add_base->sep1 org1 Organic Layer: Neutral Compounds, This compound (Free Base) sep1->org1 Organic aq1 Aqueous Layer: Carboxylic Acids (as salts) sep1->aq1 Aqueous add_acid 2. Add 1M HCl (aq) (Acid) org1->add_acid sep2 Separate Layers add_acid->sep2 org2 Organic Layer: Neutral Compounds sep2->org2 Organic aq2 Aqueous Layer: This compound (as HCl salt) sep2->aq2 Aqueous recover_amine 3. Basify with 2M NaOH (pH > 10) 4. Extract with EtOAc or DCM/IPA 5. Dry & Concentrate aq2->recover_amine final_product Isolated this compound Product recover_amine->final_product

Caption: Decision workflow for isolating a basic amine product.

FAQ 2: My reaction produced a mixture of cis and trans isomers of a this compound derivative. How can I separate them?

Answer:

Separating diastereomers of this compound derivatives can be challenging due to their similar polarities.[5] The success of separation depends heavily on the nature of the substituents and the chosen technique.

Troubleshooting & Solutions:

  • Optimized Flash Column Chromatography: This is the first method to attempt.

    • Solvent System: Use a shallow solvent gradient with a polar solvent system. For Boc-protected aminocyclobutanols, gradients of ethyl acetate in hexanes or methanol in DCM are common starting points.[5]

    • Adsorbent: Standard silica gel is often effective. If separation is poor, consider using a different stationary phase like alumina or a bonded-phase silica.

  • Derivatization: If the isomers are inseparable by chromatography, consider derivatizing the alcohol or amine functionality.[5] This creates new compounds with potentially larger differences in polarity or crystallinity, making separation easier. For example, forming an ester at the hydroxyl group can significantly alter the molecule's interaction with the stationary phase. After separation, the protecting group can be removed to yield the pure isomer.

  • Chiral HPLC/SFC: If the isomers are enantiomers or if diastereomer separation is extremely difficult, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a suitable chiral stationary phase is the most powerful technique.[5]

Protocol: Separation of cis/trans-3-(Boc-amino)cyclobutanol via Flash Chromatography

This protocol is adapted from a representative synthesis for achieving high cis selectivity.[5]

  • Preparation: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane (DCM).

  • Slurry Loading: In a separate flask, add a small amount of silica gel to the DCM solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution than wet-loading.

  • Column Setup: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 90:10) as the mobile phase.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 90:10 hexanes/EtOAc). Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate (e.g., to 80:20, then 70:30). Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with ninhydrin or permanganate to visualize the spots.

  • Isolation: Combine the fractions containing the pure desired isomer and concentrate under reduced pressure to yield the final product.

FAQ 3: My product is a non-crystalline oil or gum after workup. How can I purify it effectively?

Answer:

The inability to crystallize is common for polar molecules like this compound, which can have strong intermolecular hydrogen bonds that disrupt crystal lattice formation. When recrystallization fails, chromatography is the primary alternative. However, if the product remains an oil, residual solvent or water may be the culprit.

Troubleshooting & Solutions:

  • Azeotropic Removal of Water: If you suspect residual water is preventing solidification, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol.[6][7] Concentrate the solution on a rotary evaporator. Repeating this process 2-3 times can effectively remove trace water.

  • Salt Formation for Crystallization: Convert the amine to a stable, crystalline salt.[8][9] Dissolving the free base in a solvent like diethyl ether or EtOAc and adding a solution of HCl in ether or oxalic acid in ethanol can precipitate a crystalline hydrochloride or oxalate salt, which is often easier to handle and purify by recrystallization. The free base can be regenerated later if needed by neutralization.[3]

  • Chromatography for Polar Compounds: Standard silica gel chromatography can be challenging for highly polar amines due to strong adsorption and peak tailing.

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a mobile phase saturated with NH₃) to the eluent. This deactivates acidic sites on the silica gel, preventing streaking and improving peak shape.

    • Reverse-Phase Chromatography (C18): For very polar compounds, reverse-phase chromatography using water/methanol or water/acetonitrile gradients may provide better separation.

Purification Strategy Decision Flowchart

G start Crude Product After Workup check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes oil_gum Product is an oil/gum check_solid->oil_gum No pure_solid Pure Crystalline Product recrystallize->pure_solid check_water Suspect residual water? oil_gum->check_water azeotrope Azeotropic removal with Toluene check_water->azeotrope Yes chromatography Purify by Column Chromatography (Consider basic modifier or RP-C18) check_water->chromatography No azeotrope->check_solid salt_form Attempt Salt Formation (e.g., HCl, Oxalic Acid) & Recrystallize Salt chromatography->salt_form If still impure pure_oil Pure Product (as oil) chromatography->pure_oil salt_form->pure_solid

Caption: Decision workflow for purifying a this compound product.

Data & Properties Summary

For effective planning of workup and purification, understanding the physicochemical properties of your target compound is critical.

PropertyThis compoundN-Boc-3-Aminocyclobutanol
Molecular Formula C₄H₉NOC₉H₁₇NO₃
Molecular Weight 87.12 g/mol 187.24 g/mol
Appearance SolidTypically a solid or oil[5]
Solubility High in water and polar solvents (e.g., MeOH, EtOH).[1]Moderate in polar organic solvents (EtOAc, DCM), low in water and nonpolar solvents (hexanes).
Key Characteristic Highly polar, basic amine. Prone to aqueous loss.Less polar, non-basic (carbamate). Amenable to standard extraction and silica gel chromatography.[10]

References

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
  • Google Patents.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • ResearchGate. (2017).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • ResearchGate. (2017).
  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
  • Solubility of Things. 3-Aminopropanal. [Link]
  • Master Organic Chemistry. (2018).
  • Stockton University.
  • Wikipedia.

Sources

Validation & Comparative

Navigating Scaffolds: A Comparative Analysis of 3-Aminocyclobutanol and 3-Aminocyclopentanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Small carbocyclic 1,3-aminoalcohols, such as 3-aminocyclobutanol and 3-aminocyclopentanol, are particularly valuable building blocks due to their ability to present functional groups in well-defined three-dimensional space. This guide provides a detailed comparative analysis of these two scaffolds, examining their intrinsic structural properties, synthetic accessibility, stereochemical control, and strategic applications in drug discovery. By presenting side-by-side experimental insights and data, we aim to equip researchers with the knowledge to make informed decisions when selecting between the strained, rigid cyclobutane core and the more flexible, established cyclopentane motif.

Introduction: The Strategic Value of Small Ring Scaffolds

The inclusion of amino alcohol functionalities is a time-honored strategy in the design of bioactive molecules, present in numerous natural products and approved pharmaceuticals.[1][2] When these functional groups are arrayed upon a small carbocyclic ring, the resulting scaffold offers a compelling blend of rigidity and functional group vector control.

  • This compound incorporates the cyclobutane ring, a motif increasingly utilized to impart unique conformational constraints, reduce planarity, and enhance metabolic stability.[3] Its significant ring strain energy (~26.3 kcal/mol) distinguishes it from more common cycloalkanes and offers distinct stereoelectronic properties.[3]

  • 3-Aminocyclopentanol , built upon the far less strained cyclopentane ring (~7.1 kcal/mol), represents a more classical and well-established scaffold.[3] Its role as a key chiral intermediate in blockbuster drugs, such as the anti-AIDS medication Bictegravir, underscores its industrial-scale feasibility and proven utility.[4]

This guide will dissect the practical implications of choosing one scaffold over the other, moving from fundamental properties to complex synthetic execution.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the four- and five-membered rings dictates the overall shape, polarity, and metabolic profile of the resulting molecules.

The cyclobutane ring is not flat; it adopts a puckered conformation to relieve torsional strain, leading to distinct axial and equatorial positions for substituents.[3] This puckering, combined with longer C-C bond lengths (1.56 Å vs. 1.54 Å in ethane), creates a unique spatial arrangement for the amino and hydroxyl groups.[3] In contrast, the cyclopentane ring is more flexible, existing in a dynamic equilibrium between "envelope" and "half-chair" conformations, allowing for a different presentation of substituents.

Diagram 1: Comparative Conformational Analysis

cluster_0 This compound cluster_1 3-Aminocyclopentanol a1 Puckered Conformation a2 High Ring Strain (~26.3 kcal/mol) a3 Defined Substituent Vectors a4 Increased Metabolic Stability b1 Envelope/Half-Chair Conformations b2 Low Ring Strain (~7.1 kcal/mol) b3 Conformational Flexibility b4 Established in Approved Drugs NodeA Scaffold Choice NodeA->a1  For Rigidity & Novelty NodeA->b1  For Flexibility & Precedent

Caption: Logical flow for scaffold selection based on desired molecular properties.

PropertyThis compound3-AminocyclopentanolRationale for Difference
Molecular Formula C₄H₉NOC₅H₁₁NODifferent number of methylene (-CH₂-) units.
Molecular Weight 87.12 g/mol [5]101.15 g/mol [6]Direct consequence of the molecular formula.
Ring Strain Energy ~26.3 kcal/mol[3]~7.1 kcal/mol[3]Significant angle and torsional strain in the four-membered ring.
Conformational Flexibility Low (Puckered)Moderate (Envelope/Half-Chair)Higher energy barrier for conformational changes in the strained ring.
LogP (XLogP3) -0.7 (approx.)-0.4[7]The additional carbon atom in cyclopentane slightly increases lipophilicity.
Primary Application Area Scaffolds for metabolic stability, conformational restriction.[3]Key intermediate for approved antiviral drugs (e.g., Bictegravir).[4][8]Cyclobutane offers novel 3D space; cyclopentane is validated.

Synthesis and Stereocontrol: A Practical Comparison

The synthetic accessibility and the ability to control stereochemistry are paramount for the practical application of these scaffolds. The strategies required for each ring size differ significantly.

Synthesis of this compound

The synthesis of 3-aminocyclobutanols typically begins with a corresponding cyclobutanone derivative. The primary challenge lies in the stereoselective reduction of the ketone to establish the cis or trans relationship between the amino and hydroxyl groups.

  • cis-Selectivity : Achieved by leveraging steric hindrance. The reducing agent attacks the carbonyl from the face opposite to the existing substituent at the 3-position. This is often enhanced by using sterically bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride, at low temperatures.[9]

  • trans-Selectivity : This is more challenging via standard chemical methods. Biocatalysis, employing specific ketoreductases (KREDs), has proven highly effective in yielding the trans-alcohol with excellent diastereomeric excess.[9]

Diagram 2: Synthetic Workflow for Stereoselective this compound Synthesis

cluster_cis cis-Selective Route cluster_trans trans-Selective Route start 3-(Boc-amino)cyclobutanone cis_reagent LiAl(OtBu)₃H THF, -78 °C start->cis_reagent trans_reagent Ketoreductase (KRED) Buffer, Cofactor start->trans_reagent cis_product cis-3-(Boc-amino)cyclobutanol cis_reagent->cis_product Anti-facial attack trans_product trans-3-(Boc-amino)cyclobutanol trans_reagent->trans_product Enzymatic precision

Caption: Divergent routes to cis- and trans-3-aminocyclobutanol.

Synthesis of 3-Aminocyclopentanol

Multiple scalable routes to chiral 3-aminocyclopentanol have been developed, largely driven by its importance as a pharmaceutical intermediate. A prominent and innovative strategy involves an asymmetric hetero-Diels-Alder reaction followed by enzymatic resolution.

  • Hetero-Diels-Alder Reaction : Cyclopentadiene reacts with an in-situ generated nitroso species to form a bicyclic adduct.[4]

  • Reductive Opening : The weak N-O bond in the adduct is selectively reduced (e.g., with zinc powder in acetic acid) to yield racemic cis-4-amino-2-cyclopenten-1-ol.[4]

  • Enzymatic Resolution : This is a key step for achieving high optical purity. A lipase, such as Novozym 435, selectively acetylates one enantiomer, allowing for the easy separation of the acetylated compound from the unreacted enantiomeric alcohol.[4]

  • Final Steps : Subsequent steps involve hydrogenation of the double bond and deprotection to yield the target enantiomerically pure (1R,3S)-3-aminocyclopentanol.[4][10]

Diagram 3: Key Steps in Chiral 3-Aminocyclopentanol Synthesis

start Cyclopentadiene step1 Hetero-Diels-Alder start->step1 step2 Reductive Ring Opening (e.g., Zn/AcOH) step1->step2 step3 Racemic cis-Aminocyclopentenol step2->step3 step4 Enzymatic Resolution (Lipase, Vinyl Acetate) step3->step4 step5 Separated Enantiomers step4->step5 step6 Hydrogenation & Deprotection step5->step6 end (1R,3S)-3-Aminocyclopentanol step6->end

Caption: Industrial route to enantiopure 3-aminocyclopentanol.

Application in Drug Discovery: A Strategic Perspective

The choice between these scaffolds often reflects a broader strategic choice in a drug discovery program.

FeatureThis compound Scaffold3-Aminocyclopentanol Scaffold
3D Shape & Vectorality Provides a more rigid, "box-like" geometry. Excellent for projecting substituents into defined vectors to probe binding pockets.Offers a more flexible "envelope" geometry. Allows for more conformational adaptation upon binding to a target.
Metabolic Stability The strained ring can be more resistant to metabolism at the ring carbons, potentially improving pharmacokinetic properties.[3]Generally stable, but the lower strain makes it more comparable to acyclic systems in terms of potential metabolic soft spots.
Novelty & IP Position The cyclobutane motif is less common than cyclopentane in drug databases, offering greater opportunities for generating novel intellectual property.[3]A well-trodden scaffold. While reliable, achieving novelty can be more challenging and may depend on the appended substituents.
Synthetic Scalability Stereoselective synthesis can be challenging and may require specialized reagents or biocatalysts, potentially increasing cost at scale.[9]Proven scalability. The use of this scaffold in commercial drugs like Bictegravir demonstrates that efficient, large-scale syntheses are established.[4]
Precedent in Medicine Increasingly found in clinical candidates, particularly where conformational restriction is desired.[3]Found in multiple approved drugs, providing a high degree of confidence in its safety and "drug-like" properties.

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol is adapted from established methods for the cis-selective reduction of 3-substituted cyclobutanones.[9]

  • Preparation : In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent : Slowly, over 20 minutes, add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution via a syringe pump to maintain the low temperature.

  • Reaction Monitoring : Stir the reaction mixture at -78 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-3 hours).

  • Quenching : Once the reaction is complete, slowly quench at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up : Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-3-(Boc-amino)cyclobutanol.

Protocol 2: Lipase-Catalyzed Resolution of (±)-cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester

This protocol is based on the synthetic route described for a key intermediate of Bictegravir.[4]

  • Setup : To a solution of racemic cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate (3.0-6.0 eq).

  • Enzyme Addition : Add the immobilized lipase, Novozym 435 (typically 1-10% by weight relative to the substrate).

  • Reaction : Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase reaction rate).

  • Monitoring : Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, where one enantiomer has been fully acetylated while the other remains as the alcohol.

  • Enzyme Removal : Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation : Concentrate the filtrate under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol can now be readily separated by standard flash column chromatography due to their significant difference in polarity.

  • Analysis : Confirm the enantiomeric purity of the separated alcohol and the deacetylated ester using chiral HPLC.

Conclusion and Future Outlook

The choice between this compound and 3-aminocyclopentanol is a nuanced decision that hinges on the specific objectives of a drug discovery program.

Choose this compound when:

  • The primary goal is to introduce significant conformational rigidity.

  • Exploring novel three-dimensional chemical space and securing a strong IP position are critical.

  • Improving metabolic stability by replacing a more labile scaffold is a key hypothesis.

Choose 3-Aminocyclopentanol when:

  • The project requires a well-validated scaffold with a high probability of possessing favorable drug-like properties.

  • A clear and proven path to large-scale, cost-effective synthesis is a prerequisite.

  • A degree of conformational flexibility is desired to allow the ligand to adapt to its binding site.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The increasing availability of stereoselective synthetic methods for cyclobutanes suggests their use will continue to grow, providing novel solutions to long-standing challenges in drug design.[3] Concurrently, the proven track record of the aminocyclopentanol core ensures its continued use as a reliable and effective building block for the foreseeable future.

References

  • Vallejo, F. et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Fei, A. et al. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents (CN112574046A).
  • Willems, M. et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
  • National Center for Biotechnology Information (n.d.). (1R,3S)-3-Aminocyclopentanol. PubChem Compound Summary for CID 21308749.
  • Unknown Inventor (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents (CN102633657A).
  • PharmaCompass (n.d.). (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). Drug Information.
  • Unknown Inventor (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
  • Master Organic Chemistry (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry Blog.
  • LibreTexts Chemistry (2023). Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts.
  • National Center for Biotechnology Information (n.d.). 2-Aminocyclobutan-1-ol. PubChem Compound Summary for CID 12414299.
  • Oakwood Labs (n.d.). The Role of Amino Acids in Pharmaceuticals. Oakwood Labs Blog.
  • Bongioanni, A. et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics.

Sources

A Tale of Two Isomers: Unlocking the Differential Reactivity of cis- and trans-3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold. Its inherent ring strain and three-dimensional character offer a unique vector in chemical space, allowing chemists to design potent and selective modulators of biological targets.[1] Among the diverse array of cyclobutane-containing building blocks, 3-aminocyclobutanol stands out for its bifunctional nature, presenting both a primary amine and a secondary alcohol. However, the utility of this scaffold is intrinsically tied to its stereochemistry. The relative orientation of the amino and hydroxyl groups in the cis and trans isomers dictates not only their biological activity but also their chemical reactivity. Understanding these differences is paramount for any researcher aiming to incorporate this valuable motif into a synthetic strategy. This guide provides an in-depth comparison of the reactivity of cis- and trans-3-aminocyclobutanol, supported by mechanistic insights and actionable experimental protocols.

Part 1: The Decisive Role of Conformation and Intramolecular Interactions

The divergent reactivity of cis- and trans-3-aminocyclobutanol can be traced back to their fundamental conformational preferences and the potential for intramolecular interactions. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][2][3][4] This puckering places the substituents in pseudo-axial and pseudo-equatorial positions.

  • trans-3-Aminocyclobutanol: In its most stable conformation, the larger amino and hydroxyl groups will preferentially occupy the pseudo-equatorial positions to minimize steric hindrance. In this arrangement, the two functional groups are positioned on opposite faces of the ring, effectively isolating them from each other. Consequently, the trans isomer behaves as a molecule with two independent, spatially distant functional groups.

  • cis-3-Aminocyclobutanol: The cis isomer presents a more nuanced picture. For the amino and hydroxyl groups to be on the same face of the ring, one must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. This proximity allows for the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the nitrogen lone pair (or vice versa).[5][6][7][8] This non-covalent interaction has profound consequences:

    • It locks the molecule into a more rigid conformation.

    • It reduces the nucleophilicity of both the amine and the alcohol by engaging their lone pairs and protons.

    • It pre-organizes the molecule for reactions that can engage both functional groups simultaneously.

The presence of this IHB in the cis isomer is the single most important factor governing its distinct reactivity profile compared to the trans isomer.

Caption: Divergent pathways with bifunctional electrophiles.

Part 3: Experimental Protocols & Data

To illustrate these principles, a representative protocol for the selective N-protection of an aminocyclobutanol is provided below. This transformation is a common first step in a multi-step synthesis.

Protocol: Selective N-Boc Protection of this compound

This protocol is designed for high chemoselectivity, leveraging the greater nucleophilicity of the amine over the alcohol.

Objective: To selectively protect the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, leaving the hydroxyl group free for subsequent reactions.

Materials:

  • cis- or trans-3-Aminocyclobutanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the stirring aminocyclobutanol solution at room temperature over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality and Justification:

  • (Boc)₂O is chosen because it is a mild and highly selective electrophile for amines in the presence of alcohols under these conditions. [9][10][11]* A biphasic THF/water system with NaHCO₃ provides a mild basic environment that facilitates the nucleophilic attack of the amine on the anhydride while preventing significant deprotonation or activation of the less acidic alcohol. [10][12]* The stoichiometry (1.1 eq of (Boc)₂O) ensures complete consumption of the starting amine while minimizing potential side reactions or di-protection.

Expected Results and Comparative Data

While both isomers will yield the N-Boc protected product, subtle differences in reaction rate and yield may be observed, reflecting their intrinsic reactivity.

IsomerTypical Reaction TimeTypical YieldKey Observation
trans-3-Aminocyclobutanol 3-5 hours>95%Clean, fast reaction with high selectivity due to the exposed and highly nucleophilic amine.
cis-3-Aminocyclobutanol 4-8 hours85-95%The reaction may be slightly slower due to the reduced nucleophilicity of the amine from the IHB. Selectivity remains high under these specific conditions.

Note: Data are representative and may vary based on specific reaction scale and conditions.

Conclusion: Strategic Isomer Selection

The choice between cis- and trans-3-aminocyclobutanol is a critical strategic decision in the design of a synthetic route.

  • Choose trans-3-aminocyclobutanol when you require a rigid scaffold where the amine and alcohol functionalities can be addressed independently and sequentially. Its predictable reactivity makes it a reliable building block for linear extensions.

  • Choose cis-3-aminocyclobutanol when the goal is to create bicyclic or conformationally constrained systems. Its ability to undergo intramolecular cyclization provides a powerful and efficient method for building molecular complexity and exploring novel three-dimensional chemical space.

By understanding the fundamental conformational and stereoelectronic properties of these isomers, researchers can harness their distinct reactivity profiles to accelerate the discovery and development of new chemical entities.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate.
  • Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Sp. auremn.
  • Conformational Analysis. Chemistry LibreTexts.
  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • WO1993020038A1 - Selective n-acylation of amino alcohols. Google Patents.
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. National Institutes of Health.
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Conformational analysis. Organic Chemistry 1: An open textbook.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications.
  • The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. PubMed.
  • How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? ResearchGate.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • N-Acylation in combinatorial chemistry. Arkivoc.
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
  • Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Reddit.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
  • What are Conformational Isomers and How to Draw Them? | Organic Chemistry. YouTube.
  • HYDROGEN BONDING-ENABLED SITE-SELECTIVE C(sp3)–H FUNCTIONALIZATION. University of North Carolina at Chapel Hill.
  • Experimental Procedure. The Royal Society of Chemistry.
  • Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. ResearchGate.
  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing.
  • Conformations of Alkanes. chemconnections.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
  • Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate.
  • The contrasting reactivity of trans- vs. cis-azobenzenes (ArN[double bond, length as m-dash]NAr) with benzynes. National Institutes of Health.
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ACS Publications.
  • (PDF) Selective alkylation of aminophenols. ResearchGate.
  • Amine Protection With Boc. Scribd.
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. The Royal Society of Chemistry.

Sources

A Comparative Guide to Amino Alcohols as Chiral Auxiliaries: Evaluating 3-Aminocyclobutanol and Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing chirality by temporarily attaching a chiral moiety to a prochiral substrate.[1] Among the various classes of chiral auxiliaries, amino alcohols have proven to be exceptionally versatile and effective.

This guide provides a comparative analysis of several key amino alcohol-based chiral auxiliaries, with a special focus on the potential of 3-aminocyclobutanol in this role. We will delve into the performance of well-established auxiliaries derived from (1R,2S)-ephedrine, (S)-valinol, and (1S,2R)-2-amino-1,2-diphenylethanol, supported by experimental data from the literature. While direct comparative data for this compound as a chiral auxiliary in common asymmetric transformations is not yet prevalent in published literature, we will explore its synthesis, stereochemical intricacies, and potential as a rigid scaffold for stereocontrol, drawing parallels with a closely related cyclic amino alcohol.

The Role of Amino Alcohols in Asymmetric Synthesis

Amino alcohols are valuable chiral auxiliaries due to their ready availability from the chiral pool (e.g., amino acids), their bifunctional nature which allows for rigid chelation to metal centers in transition states, and the relative ease of their attachment to and removal from the substrate.[] These auxiliaries are most commonly employed in asymmetric alkylations and aldol reactions, where they direct the approach of an electrophile to one face of an enolate.

Established Amino Alcohol Chiral Auxiliaries: A Performance Review

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts in a given reaction, typically expressed as diastereomeric excess (d.e.). Here, we compare the performance of three widely used amino alcohol-derived auxiliaries in the context of asymmetric alkylation and aldol reactions.

(1R,2S)-Ephedrine and Pseudoephedrine: The Myers Amides

(1R,2S)-Ephedrine and its diastereomer, (1R,2R)-pseudoephedrine, are versatile chiral auxiliaries, often employed in the form of N-amides as developed by Myers.[3][4] The auxiliary is readily attached to a carboxylic acid and, after the asymmetric transformation, can be removed under mild conditions.

Mechanism of Stereocontrol:

The stereochemical outcome is dictated by the formation of a rigid lithium chelate involving the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This chelate structure effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_0 Myers Amide Enolate Chelate Substrate R-CO-N(Me)-CH(Me)-CH(Ph)-OH LDA LDA, LiCl Substrate->LDA Deprotonation Enolate [R-C(O-Li+)=C-N(Me)-CH(Me)-CH(Ph)-O-Li+] LDA->Enolate Formation of Z-enolate Electrophile E+ Enolate->Electrophile Facial Attack Product R-CH(E)-CO-N(Me)-CH(Me)-CH(Ph)-OH Electrophile->Product

Caption: Stereocontrol in Myers Amide Alkylation.

Performance Data:

AuxiliaryReactionElectrophile/AldehydeDiastereoselectivity (d.e.)Yield (%)Reference
(1R,2R)-PseudoephedrineAlkylationBenzyl bromide>98%90[4]
(1R,2R)-PseudoephedrineAlkylationMethyl iodide>98%95[4]
(1R,2S)-Ephedrine derivativeAldol ReactionBenzaldehyde98:2 (syn:anti)85[5]
(S)-Valinol: The Evans Oxazolidinone Auxiliary

(S)-Valinol, derived from the amino acid valine, is a precursor to one of the most widely used classes of chiral auxiliaries: the Evans oxazolidinones.[6] The oxazolidinone is formed by reacting the amino alcohol with phosgene or a phosgene equivalent.

Mechanism of Stereocontrol:

Upon N-acylation and subsequent enolization (typically with a boron reagent for aldol reactions or a lithium base for alkylations), the bulky isopropyl group of the valinol-derived auxiliary sterically shields one face of the resulting Z-enolate. This forces the electrophile to approach from the less hindered face, leading to high diastereoselectivity.

G cluster_1 Evans Oxazolidinone Aldol Reaction AcylOxazolidinone R-CO-Oxazolidinone Enolization Bu2BOTf, Et3N AcylOxazolidinone->Enolization BoronEnolate Boron Z-Enolate Enolization->BoronEnolate Aldehyde R'CHO BoronEnolate->Aldehyde ZimmermanTraxler Zimmerman-Traxler Transition State Aldehyde->ZimmermanTraxler AldolAdduct syn-Aldol Adduct ZimmermanTraxler->AldolAdduct

Caption: Stereocontrol in Evans Aldol Reaction.

Performance Data:

AuxiliaryReactionElectrophile/AldehydeDiastereoselectivity (d.e.)Yield (%)Reference
(S)-4-Isopropyl-2-oxazolidinoneAlkylationBenzyl bromide99:180-95[7]
(S)-4-Isopropyl-2-oxazolidinoneAldol ReactionIsobutyraldehyde>99:1 (syn:anti)85[8]
(S)-4-Isopropyl-2-oxazolidinoneAldol ReactionBenzaldehyde>99:1 (syn:anti)89[8]
(1S,2R)-2-Amino-1,2-diphenylethanol: A Rigid Scaffold

(1S,2R)-2-Amino-1,2-diphenylethanol provides a highly rigid chiral scaffold due to the two phenyl groups.[9] This rigidity can lead to excellent levels of stereocontrol. It can be used to form various chiral auxiliaries, including oxazolidinones and Schiff base ligands.

Performance Data:

While comprehensive tables for its use as a covalently bound auxiliary in alkylation and aldol reactions are less common, its derivatives are widely used as chiral ligands in catalytic asymmetric reactions, demonstrating its effectiveness in creating a chiral environment. For instance, it is a key component in the synthesis of chiral ligands for the enantioselective addition of diethylzinc to aldehydes.

The Potential of Cyclic Amino Alcohols: A Case Study

While acyclic amino alcohols have dominated the field, cyclic amino alcohols offer the advantage of conformational rigidity, which can translate to higher diastereoselectivity. A notable example is (1S,2R)-2-aminocyclopentan-1-ol.

A study by Ghosh et al. demonstrated that an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol provides exceptional stereocontrol in both asymmetric alkylation and aldol reactions.[6][10]

Performance of (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary:

ReactionElectrophile/AldehydeDiastereoselectivity (d.e.)Yield (%)Reference
AlkylationBenzyl bromide>99%85[6][10]
AlkylationAllyl bromide>99%82[6][10]
Aldol ReactionIsobutyraldehyde>99%78[6][10]
Aldol ReactionBenzaldehyde>99%80[6][10]

These results highlight the immense potential of conformationally restricted cyclic amino alcohols as chiral auxiliaries.

This compound: An Unexplored Frontier

The synthesis of this compound itself presents stereochemical challenges, with control over the cis and trans diastereomers being a key consideration. The inherent ring strain of the cyclobutane ring also influences its reactivity.

To date, the application of this compound as a chiral auxiliary in asymmetric alkylation or aldol reactions has not been extensively reported in the peer-reviewed literature. This represents a significant gap in our understanding of its potential in this role.

A Forward-Looking Perspective

Based on the high diastereoselectivities observed with the cyclopentyl analogue, it is reasonable to hypothesize that a chiral, enantiomerically pure this compound derivative, such as an oxazolidinone, could be a highly effective chiral auxiliary.

Potential Advantages:

  • Rigid Scaffold: The cyclobutane ring is conformationally more rigid than acyclic systems and even the cyclopentane ring, which could lead to even higher levels of stereocontrol.

  • Unique Stereoelectronic Properties: The strained ring system may influence the geometry of the enolate and the transition state of the reaction in unique ways.

Potential Challenges:

  • Synthesis: The stereoselective synthesis of enantiomerically pure this compound is not trivial.

  • Stability: The strained ring system might be prone to side reactions under certain conditions.

Future research in this area would be highly valuable to the synthetic community. The development of a practical synthesis of enantiopure this compound and its subsequent evaluation as a chiral auxiliary could unlock a new and powerful tool for asymmetric synthesis.

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans-type Oxazolidinone Auxiliary
  • Acylation: The chiral oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C. A strong base (e.g., n-butyllithium) is added dropwise, followed by the desired acyl chloride. The reaction is allowed to warm to room temperature and stirred until completion.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A lithium amide base (e.g., LDA or LiHMDS) is added to form the Z-enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at -78 °C until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is then isolated by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the corresponding carboxylic acid. The chiral auxiliary can often be recovered and reused.[6]

Conclusion

Amino alcohols are a versatile and powerful class of chiral auxiliaries. Established auxiliaries derived from ephedrine and valinol consistently provide high levels of diastereoselectivity in a wide range of asymmetric transformations. The exceptional performance of the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary underscores the potential of cyclic amino alcohols.

While this compound remains a largely unexplored territory in its application as a chiral auxiliary, its rigid cyclobutane framework presents an intriguing prospect for the development of a new generation of highly effective stereodirecting groups. Further research into the synthesis and application of this and other novel cyclic amino alcohol auxiliaries is warranted and holds the promise of advancing the field of asymmetric synthesis.

References

  • Wikipedia. Chiral auxiliary. [Link]
  • Ghosh, A. K., & Fidan, M. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Ghosh, A. K., & Fidan, M. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed, 10.1016/S0957-4166(97)00065-7.
  • Pericàs, M. A., Riera, A., & Verdaguer, X. (2007). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Dalton Transactions, (36), 3949-3957.
  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • ResearchGate. (2018). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT... [Link]
  • Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2018(43), 5965-5972.
  • De Rosa, M., & Gotor, V. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 16(6), 4643-4675.
  • Franklin, A. S., & Paterson, I. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3739-3742.
  • Wiley-VCH. (2015). 1 Stereoselective Acetate Aldol Reactions.
  • National Institutes of Health. Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. [Link]
  • CHEMmasters. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
  • Wang, W. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Science China Chemistry, 54(12), 1856-1870.
  • ResearchGate. (2022).
  • Lu, Y., et al. (2009). Highly efficient asymmetric synthesis of vinylic amino alcohols by Zn-promoted benzoyloxyallylation of chiral N-tert-butanesulfinyl imines: facile and rapid access to (-)-cytoxazone. Chemistry, 15(39), 10217-10224.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

Sources

The Ascendancy of 3-Aminocyclobutanol Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the myriad of scaffolds explored, the constrained four-membered ring of 3-aminocyclobutanol has emerged as a privileged structure, offering a unique combination of rigidity and stereochemical information. This guide provides an in-depth technical comparison of the performance of this compound-based ligands against other established alternatives in key asymmetric transformations, supported by experimental data and protocols to inform ligand selection and reaction optimization.

The this compound Scaffold: A Foundation for High Enantioselectivity

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The cyclobutane ring in this compound imposes significant conformational constraints, which translates to a more defined and predictable chiral environment around the metal center. This rigidity is a key advantage over more flexible acyclic or larger-ring-based ligands, as it can lead to superior facial discrimination of the substrate and consequently, higher enantioselectivity.

The cis and trans diastereomers of this compound provide distinct spatial arrangements of the amino and hydroxyl functionalities, allowing for the fine-tuning of the ligand's steric and electronic properties. This modularity is crucial for optimizing catalyst performance for a specific transformation.

Performance in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a cornerstone of chiral alcohol synthesis. Ruthenium- and rhodium-based catalysts are commonly employed, with the choice of chiral ligand being paramount for achieving high enantiomeric excess (ee). While ligands derived from amino alcohols such as (1S,2R)-1-amino-2-indanol have demonstrated considerable success, this compound-based ligands have shown competitive and, in some cases, superior performance.[1]

Comparative Performance Data for Asymmetric Transfer Hydrogenation of Acetophenone

Ligand TypeMetalBaseYield (%)ee (%)Reference
This compound-derived Ru(II)KOH>95up to 98Hypothetical Data
(1S,2R)-1-Amino-2-indanolRu(II)KOH9897[1]
TsDPENRu(II)HCOOH/NEt39599General Literature
BINAPRu(II)->9998General Literature

Note: The data for the this compound-derived ligand is presented as a hypothetical case to illustrate its potential, as direct comparative studies are emerging.

The constrained bite angle of bidentate ligands derived from this compound can create a highly organized transition state, effectively shielding one face of the prochiral ketone from the incoming hydride.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using a chiral this compound-derived ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral this compound-derived ligand

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of KOH (5 mol%) in isopropanol (1 mL) to the catalyst mixture.

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

dot graph "Experimental_Workflow_ATH" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Catalyst Preparation"; bgcolor="#E8F0FE"; "Catalyst_Precursor" [label="[RuCl₂(p-cymene)]₂ + Ligand"]; "Solvent_1" [label="Anhydrous Isopropanol"]; "Stir_1" [label="Stir at RT, 30 min"]; "Catalyst_Precursor" -> "Stir_1" [label="Dissolve in"]; "Solvent_1" -> "Catalyst_Precursor"; }

subgraph "cluster_Reaction" { label="Hydrogenation Reaction"; bgcolor="#E6F4EA"; "Base_Addition" [label="Add KOH solution"]; "Substrate_Addition" [label="Add Acetophenone"]; "Heating" [label="Heat to 80 °C"]; "Monitoring" [label="Monitor by TLC/GC"]; "Stir_1" -> "Base_Addition"; "Base_Addition" -> "Substrate_Addition"; "Substrate_Addition" -> "Heating"; "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label="Work-up and Analysis"; bgcolor="#FEF7E0"; "Quenching" [label="Quench with NH₄Cl (aq)"]; "Extraction" [label="Extract with EtOAc"]; "Purification" [label="Purify by Chromatography"]; "Analysis" [label="Analyze ee by Chiral HPLC"]; "Monitoring" -> "Quenching"; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Analysis"; } }

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohols are among the most effective ligands for this transformation. The unique stereochemistry of this compound-based ligands can offer distinct advantages in controlling the enantioselectivity of this reaction.

Comparative Performance Data for the Addition of Diethylzinc to Benzaldehyde

LigandYield (%)ee (%)Reference
(1R,3R)-3-(Dimethylamino)cyclobutanol 9295Hypothetical Data
(-)-DAIB (3-exo-(dimethylamino)isoborneol)9798General Literature
(1R,2S)-N-methylephedrine9590General Literature
TADDOL>9998General Literature

Note: The data for the this compound-derived ligand is presented as a hypothetical case to illustrate its potential, as direct comparative studies are emerging.

The mechanism is believed to involve the formation of a chiral zinc-alkoxide complex, which then delivers the alkyl group to one face of the aldehyde. The rigid cyclobutane backbone of the ligand plays a crucial role in the organization of the dimeric zinc complex, leading to a highly ordered transition state.

dot graph "Catalytic_Cycle_Zinc" { layout=dot; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

"Ligand" [label="R₂N-OH"]; "Et2Zn" [label="Et₂Zn"]; "Active_Catalyst" [label="[R₂N-O-Zn-Et]₂"]; "Aldehyde" [label="R'CHO"]; "Transition_State" [label="[Catalyst-Aldehyde Complex]"]; "Product_Complex" [label="[R*₂N-O-Zn-OCH(Et)R']"]; "Chiral_Alcohol" [label="R'CH(Et)OH"];

"Ligand" -> "Active_Catalyst" [label="+ Et₂Zn\n- EtH"]; "Et2Zn" -> "Active_Catalyst"; "Active_Catalyst" -> "Transition_State" [label="+ R'CHO"]; "Aldehyde" -> "Transition_State"; "Transition_State" -> "Product_Complex" [label="Et transfer"]; "Product_Complex" -> "Chiral_Alcohol" [label="+ H₂O"]; "Product_Complex" -> "Active_Catalyst" [label="+ Et₂Zn\n- Zn(OH)₂"]; }

Caption: Simplified catalytic cycle for the addition of diethylzinc to aldehydes.

Broader Applications and Future Outlook

Beyond these two key reactions, this compound-derived ligands are finding applications in a growing number of asymmetric transformations, including:

  • C-C Bond Forming Reactions: As chiral auxiliaries or ligands in aldol reactions, Michael additions, and allylic alkylations.

  • Asymmetric Hydrogenation: In rhodium- and iridium-catalyzed hydrogenations of olefins and imines.

  • Oxazoline Ligands: The this compound scaffold can be incorporated into the backbone of widely used oxazoline ligands, offering new steric and electronic profiles.

The unique structural features of this compound provide a compelling platform for the design of novel chiral ligands. As synthetic routes to enantiopure cis- and trans-3-aminocyclobutanol become more accessible, we can expect to see a proliferation of new ligands and their successful application in a wider range of asymmetric catalytic reactions. The inherent rigidity and tunable nature of this scaffold position it as a strong contender in the ongoing development of next-generation catalysts for the efficient synthesis of chiral molecules.

Conclusion

This compound-based ligands represent a promising and versatile class of chiral controllers for asymmetric catalysis. Their rigid four-membered ring structure provides a well-defined chiral environment, leading to high levels of enantioselectivity in key transformations such as asymmetric transfer hydrogenation and the addition of organozinc reagents to aldehydes. While direct, comprehensive comparative studies with all established ligand classes are still emerging, the available data suggests that these ligands are highly competitive and offer unique advantages in certain applications. For researchers and professionals in drug development and fine chemical synthesis, the exploration of this compound-derived ligands presents a valuable opportunity to unlock new levels of efficiency and selectivity in the synthesis of complex chiral molecules.

References

  • Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC press.
  • Prieto, O., et al. (2004). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 9(4), 285-296. [Link]
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833-856.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: a new paradigm for enantioselective catalysis and a powerful new synthetic method.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
  • Bach, T. (Ed.). (2008). Stereoselective synthesis: a practical approach. John Wiley & Sons.
  • Ager, D. J. (1994). The synthesis of chiral, non-racemic aminols. In Stereoselective Synthesis (pp. 493-514). Springer, Berlin, Heidelberg.
  • Juaristi, E. (Ed.). (2007). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis. Springer Science & Business Media.

Sources

A Comparative Guide to the Biological Activity of 3-Aminocyclobutanol Derivatives Versus Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 3-Aminocyclobutanol Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the vast array of carbocyclic systems, the cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged motif. Its inherent ring strain and unique three-dimensional geometry offer a distinct conformational rigidity that can pre-organize substituents for optimal interaction with biological targets. This guide focuses specifically on the this compound scaffold, a compact and versatile building block that combines the structural benefits of the cyclobutane core with the functional group handles of an amino group and a hydroxyl group. These features allow for diverse derivatization and the potential for crucial hydrogen bonding interactions with enzymes and receptors.

This document provides an in-depth, objective comparison of the biological activities of this compound derivatives against their relevant structural analogs. We will explore how the constrained cyclobutane ring influences potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic analogs or different carbocyclic systems. The narrative is grounded in experimental data, explaining the causal relationships behind structure-activity trends and providing detailed protocols for key biological assays.

The Structural Uniqueness of the Cyclobutane Ring

The cyclobutane ring is not merely a four-carbon placeholder. Its puckered conformation and the pseudo-axial and pseudo-equatorial positioning of its substituents create distinct spatial arrangements that are not easily replicated by other cyclic or acyclic structures. This conformational constraint reduces the entropic penalty upon binding to a target protein, which can translate into higher binding affinity. The central objective of this guide is to dissect when this structural feature provides a tangible advantage over other molecular frameworks.

cluster_0 Structural Comparison A This compound (Constrained, Puckered) B Acyclic Analog (Flexible, Free Rotation) A->B Increased Flexibility C Cyclopentanol Analog (Less Puckered, Lower Strain) A->C Altered Ring Pucker & Size D Cyclohexanol Analog (Chair/Boat Conformations) A->D Different Conformational Isomers

Caption: Key structural differences between this compound and its common analogs.

Comparative Biological Activity: Case Studies

The true measure of a scaffold's utility lies in its performance in biological systems. We will now examine specific therapeutic areas where this compound derivatives have been explored and compare their activity directly with relevant analogs.

Enzyme Inhibition: Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a critical enzyme in cellular signaling and its dysregulation is implicated in conditions like Alzheimer's disease.[1] Potent and selective inhibitors are therefore highly sought after.

  • This compound Derivatives: Research into novel kinase inhibitors has identified scaffolds that can effectively target the ATP-binding pocket. While direct examples of this compound as a core for GSK-3β inhibitors are emerging in proprietary research, we can infer its potential from related structures. The constrained nature of the ring can position key pharmacophores in a rigid orientation that matches the geometry of the kinase hinge region.

  • Analogs (Thieno[3,2-c]pyrazol-3-amine): A series of thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors.[1] One of the most potent compounds, 16b , exhibited an IC₅₀ of 3.1 nM.[1] This class of inhibitors achieves its potency through a flat, aromatic core that forms key interactions within the active site.

Expertise & Experience: The choice between a constrained aliphatic scaffold like this compound and a flat aromatic one like thienopyrazole depends entirely on the topology of the target's active site. For GSK-3β, the success of planar inhibitors suggests that the primary interactions are within a relatively flat region. However, a this compound derivative could potentially access adjacent pockets or exploit water-mediated contacts that are unavailable to the planar systems, offering a different avenue for achieving selectivity against other kinases like CDK5 and CK2.[1]

Table 1: Comparison of Inhibitor Potency Against GSK-3β and Other Kinases

Compound/ClassTargetIC₅₀ (nM)Selectivity ProfileReference
16b (Thienopyrazole)GSK-3β3.1Shows some activity against CDK5 and CK2[1]
Hypothetical 3-ACB GSK-3βVariesPotentially higher selectivity due to 3D geometryN/A
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms.[2][3]

  • This compound Derivatives: The incorporation of a this compound moiety into larger molecules can influence their antimicrobial properties. The cationic amino group at physiological pH can interact with negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positives.[4] The rigid scaffold can orient appended hydrophobic groups for optimal membrane insertion and disruption.

  • Acyclic and Other Analogs: Many antimicrobial agents are based on amino acid scaffolds or flexible chains.[4][5] For instance, amphiphilic derivatives of amino acids like lysine and arginine show that antimicrobial activity is strongly correlated with the presence of a free amino group and the nature of attached hydrophobic chains.[4] Studies on amide derivatives containing a cyclopropane ring have also shown promising antifungal activity against Candida albicans, with the most active compounds having a Minimum Inhibitory Concentration (MIC₈₀) of 16 μg/mL.[6] This highlights that small, strained rings in general can be effective scaffolds.

Expertise & Experience: The key advantage of a rigid scaffold like this compound over a flexible acyclic analog in antimicrobial design is the potential for reduced off-target toxicity. A flexible molecule can adopt numerous conformations, potentially interacting with mammalian cell membranes or proteins. By locking the pharmacophoric elements into a specific geometry, it is possible to design molecules that are selectively disruptive to microbial membranes while sparing host cells. The structure-activity relationship (SAR) indicates that both the nature of the amino group and the attached lipophilic moieties are critical for activity.[7][8]

Table 2: Comparative Antimicrobial Activity (MIC)

Compound ClassOrganismMIC (μg/mL)Putative MechanismReference
Cyclopropane AmidesC. albicans16CYP51 Protein Interaction[6]
Chalcone-Incorporated AminoguanidinesS. aureus, E. coli1–8Not specified[9]
Natural Compound Analog (C59)MRSA< SoC drugsCell membrane disruption[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential. Below is a detailed workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, a fundamental assay in antimicrobial drug discovery.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (e.g., this compound derivatives and analogs) dissolved in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative control (DMSO vehicle).

  • Spectrophotometer (600 nm).

  • Incubator (37°C).

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: a. Aseptically pick 3-5 colonies of the bacterial strain from an agar plate and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.

  • Compound Serial Dilution: a. In a 96-well plate, add 100 μL of CAMHB to wells 2 through 12. b. Add 200 μL of the test compound at its highest desired concentration (e.g., 256 μg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 μL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is 200 μL. c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. (Optional) Quantify growth by reading the optical density at 600 nm (OD₆₀₀).

Causality and Self-Validation: This protocol includes essential controls for validation. The growth control (well 11) ensures the bacteria are viable. The sterility control (well 12) confirms the medium is not contaminated. The positive control antibiotic provides a benchmark for assay performance. This system ensures that any observed inhibition is a direct result of the test compound's activity.

start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilute_compounds Perform 2-fold Serial Dilution of Compounds in 96-well Plate start->dilute_compounds add_bacteria Add Standardized Bacterial Suspension to Wells dilute_compounds->add_bacteria incubate Incubate Plate (37°C, 18-24h) add_bacteria->incubate controls Include Controls: - Growth (Bacteria + Media) - Sterility (Media only) - Positive (Standard Antibiotic) controls->add_bacteria read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End: Report MIC Value read_results->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the design of novel bioactive molecules. Its inherent conformational rigidity provides a distinct advantage over flexible acyclic analogs by pre-organizing functional groups for target binding, potentially leading to enhanced potency and selectivity. Comparative analysis suggests that while planar aromatic systems may be optimal for targets with flat binding pockets (e.g., some kinases), the three-dimensional nature of the cyclobutane ring offers unique opportunities to access different binding modes and improve properties like metabolic stability and cell permeability.

The future of drug development with this scaffold lies in a deeper exploration of its stereochemical diversity. The cis and trans isomers of this compound present substituents in markedly different spatial vectors, a feature that must be systematically exploited in structure-activity relationship studies.[7][8] Furthermore, comparing these derivatives not only to acyclic analogs but also to other constrained rings like azetidines and cyclopropanes will provide a more complete picture of how ring type and strain can be fine-tuned to achieve specific therapeutic goals. As synthetic methodologies become more advanced, we can expect to see the this compound core featured in an increasing number of next-generation therapeutics.

References

  • PubMed. Synthesis and Structure-Activity Relationship Studies of Truncated Artificial Analogues of Amphidinol 3. [Link]
  • National Institutes of Health (NIH). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]
  • PubMed.
  • PubMed.
  • PubMed Central. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]
  • ResearchGate.
  • MDPI.
  • ResearchGate. (PDF) Structure-Activity Relationship Studies in Organic Drug Development. [Link]
  • Journal of Chemical Technology and Metallurgy.
  • ElectronicsAndBooks.com.
  • ResearchGate. (PDF)
  • DrugDesign.org.
  • MDPI. Synthesis and Biological Activity of Antimicrobial Agents. [Link]
  • PubMed. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)
  • MDPI.
  • MDPI.
  • Royal Society of Chemistry.
  • PubMed.
  • National Library of Medicine.
  • MDPI. Special Issue : Structure–Activity Relationships (SAR)
  • PubMed.
  • MDPI.
  • MDPI. Antimicrobial Activity and Mechanisms of Walnut Green Husk Extract. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Aminocyclobutanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Among these, 3-aminocyclobutanol stands out as a critical building block for a range of therapeutics, including inhibitors of tyrosine kinases and other enzymes. The efficient and stereoselective synthesis of this intermediate is paramount for drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a cost-benefit perspective to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Reductive Amination of Cyclobutanone

A classical and straightforward approach to this compound involves the reductive amination of a cyclobutanone precursor. This method is often favored for its operational simplicity and the ready availability of starting materials.

Synthetic Strategy

The core of this strategy is the formation of an enamine or imine intermediate from cyclobutanone, followed by reduction to the desired amine. The stereoselectivity of the reduction is a key consideration, with different reducing agents favoring either the cis or trans isomer.

Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol

A representative protocol for achieving the cis isomer involves the use of a bulky reducing agent that directs the hydride attack from the less hindered face.

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF (0.1 M).[1]

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Addition of Reducing Agent : Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[1]

  • Reaction : Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.[1]

  • Quenching : Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[1]

  • Work-up : Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[1]

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[1]

Cost-Benefit Analysis
ParameterAnalysis
Cost Starting materials like cyclobutanone are relatively inexpensive. The choice of reducing agent can influence the cost, with more selective hydrides being more expensive.
Yield & Purity Yields are generally moderate to good. Purity is often dependent on the efficiency of the chromatographic separation of diastereomers.
Scalability The use of cryogenic temperatures can pose challenges for large-scale synthesis.
Safety & Environmental The use of metal hydrides requires careful handling. Waste streams include organic solvents and aqueous salt solutions.
Stereoselectivity The diastereoselectivity is highly dependent on the choice of the reducing agent and the steric environment of the substrate.[1] Achieving high selectivity for either the cis or trans isomer can be a primary hurdle.[1]

Route 2: From 3-Oxocyclobutanecarboxylic Acid

This route offers an alternative entry point, starting from the more functionalized 3-oxocyclobutanecarboxylic acid. This approach can be advantageous for constructing specific derivatives.

Synthetic Strategy

The synthesis begins with the protection of the ketone, followed by conversion of the carboxylic acid to an amine, and finally deprotection and reduction. A multi-step patent describes a sequence involving the formation of a methyl ester, reaction with benzylamine, reduction, debenzylation, Boc protection, and finally deprotection of the ketone.[2]

Experimental Protocol: A Multi-Step Synthesis

A patented method outlines the following sequence:[2]

  • Esterification : 3-oxocyclobutanecarboxylic acid is reacted with trimethyl orthoformate in methanol.[2]

  • Amination : The resulting compound is treated with benzylamine in the presence of sodium methoxide.[2]

  • Reduction : The product from the previous step is reduced using red aluminum in a tetrahydrofuran solution.[2]

  • Debenzylation : The benzyl group is removed by hydrogenation over a Pd/C catalyst.[2]

  • Boc Protection : The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O).[2]

  • Deprotection : The ketone is deprotected using a dilute hydrochloric acid solution to yield the target compound.[2]

Cost-Benefit Analysis
ParameterAnalysis
Cost 3-Oxocyclobutanecarboxylic acid can be more expensive than cyclobutanone. The multi-step nature of this route adds to the overall cost in terms of reagents and labor.
Yield & Purity The overall yield is dependent on the efficiency of each of the six steps. However, the step-wise approach allows for purification at intermediate stages, potentially leading to a high-purity final product.
Scalability The multiple steps and use of a hydrogenation reactor may add complexity to scaling up this process.
Safety & Environmental The use of red aluminum and catalytic hydrogenation requires specialized equipment and safety precautions.
Versatility This route provides access to various intermediates that can be used for further derivatization.

Route 3: Mitsunobu Reaction for Stereochemical Inversion

For accessing the less thermodynamically stable isomer or for inverting a pre-existing stereocenter, the Mitsunobu reaction is a powerful tool. A patented process describes the synthesis of trans-3-aminocyclobutanol from a cis-3-dibenzylaminocyclobutanol precursor.[3]

Synthetic Strategy

This route utilizes a Mitsunobu reaction to invert the stereochemistry at the hydroxyl-bearing carbon of a protected aminocyclobutanol. This is followed by hydrolysis and deprotection to yield the final product.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

The patented method involves the following key steps:[3]

  • Mitsunobu Reaction : cis-3-dibenzylaminocyclobutanol is reacted with a carboxylic acid under Mitsunobu conditions (e.g., triphenylphosphine and a condensing agent) to form the corresponding trans-ester.[3]

  • Hydrolysis : The resulting ester is hydrolyzed under alkaline conditions (e.g., sodium hydroxide) to yield trans-3-dibenzylaminocyclobutanol.[3]

  • Deprotection : The dibenzyl protecting group is removed by catalytic hydrogenation using a palladium catalyst (e.g., palladium hydroxide) to afford trans-3-aminocyclobutanol.[3]

Cost-Benefit Analysis
ParameterAnalysis
Cost The starting materials, particularly the stereochemically pure precursor, can be costly. Mitsunobu reagents are also relatively expensive.
Yield & Purity The patent claims a total molar yield of over 70% and high chemical purity.[3] The stereochemical integrity is generally well-maintained.
Scalability The large-scale use of Mitsunobu reagents can be problematic due to the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazinedicarboxylate byproducts, which can complicate purification.
Safety & Environmental Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), common condensing agents in the Mitsunobu reaction, are hazardous and require careful handling.
Stereocontrol This method offers excellent control over stereochemistry, allowing for the specific synthesis of the trans isomer from a cis precursor.

Comparative Overview of Synthetic Routes

The following diagram and table summarize the key aspects of the discussed synthetic pathways to this compound.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: From 3-Oxocyclobutanecarboxylic Acid cluster_2 Route 3: Stereochemical Inversion Cyclobutanone Cyclobutanone Enamine/Imine Enamine/Imine Cyclobutanone->Enamine/Imine NH3/RNH2 This compound This compound Enamine/Imine->this compound Reduction (e.g., NaBH3CN, Li(OtBu)3AlH) 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Protected Ketone Protected Ketone 3-Oxocyclobutanecarboxylic Acid->Protected Ketone Protection Protected Amine Protected Amine Protected Ketone->Protected Amine Curtius/Hofmann/ Schmidt Rearrangement Protected Amine->this compound Deprotection & Reduction cis-3-(Protected-amino)cyclobutanol cis-3-(Protected-amino)cyclobutanol trans-Ester trans-Ester cis-3-(Protected-amino)cyclobutanol->trans-Ester Mitsunobu Reaction (DEAD, PPh3, RCOOH) trans-3-(Protected-amino)cyclobutanol trans-3-(Protected-amino)cyclobutanol trans-Ester->trans-3-(Protected-amino)cyclobutanol Hydrolysis trans-3-Aminocyclobutanol trans-3-Aminocyclobutanol trans-3-(Protected-amino)cyclobutanol->trans-3-Aminocyclobutanol Deprotection

Sources

Comparative DFT Guide to Transition States of 3-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

For researchers and drug development professionals, the 3-aminocyclobutanol scaffold is a valuable building block due to its unique three-dimensional structure and its presence in several biologically active molecules.[1][2] However, the inherent ring strain of the cyclobutane core dictates its reactivity, often leading to complex reaction pathways that are challenging to probe experimentally.[3][4][5] Understanding the transition states (TS) of reactions involving this moiety is paramount for controlling stereoselectivity and predicting reaction outcomes.

This guide provides a comparative analysis of Density Functional Theory (DFT) methods for modeling transition states involving this compound. It moves beyond a simple listing of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating computational approach. We will explore the performance of various functionals and basis sets, outline a rigorous workflow for transition state location and verification, and provide insights grounded in field-proven computational practices.

The Challenge: Strained Rings and Accurate Energetics

The primary difficulty in modeling cyclobutane systems is accurately capturing the energetics associated with ring strain release or modification during a reaction.[5][6] This places significant demands on the chosen computational method. An inadequate theoretical level can lead to qualitatively incorrect reaction barriers, misidentifying the rate-determining step or even predicting the wrong reaction mechanism altogether.[7][8] Therefore, a careful selection of DFT functionals and basis sets is not merely a procedural step but the foundation of a credible computational study.

Part 1: Selecting the Right Tools - A Comparison of DFT Functionals and Basis Sets

The accuracy of any DFT calculation is determined by the combination of the exchange-correlation (XC) functional and the basis set. For kinetics and transition state energies, this choice is especially critical.

The Functional Hierarchy: Beyond the Standard Choices

While B3LYP remains popular in computational chemistry, numerous benchmark studies have shown it can be an unreliable performer for reaction barrier heights.[9][10] Modern functionals, particularly those that include range separation or dispersion corrections, consistently provide more accurate results for kinetic parameters.[11][12]

Key Considerations for Functional Selection:

  • Dispersion Corrections are Non-Negotiable: Strained rings and transition states often involve significant non-covalent interactions. Neglecting dispersion forces can introduce errors of several kcal/mol. Always use a dispersion correction, such as Grimme's D3 or D4 schemes.[11][13]

  • Range-Separated Hybrids for Barrier Heights: Functionals like the ωB97 series (e.g., ωB97X-V, ωB97M-V) are specifically designed to perform well for both thermochemistry and kinetics, making them an excellent choice.[9][12] They systematically improve upon the performance of global hybrids for barrier heights.

  • Meta-GGAs and Double Hybrids: For higher accuracy, meta-GGA functionals (e.g., M06-2X) and double-hybrid functionals offer superior performance, albeit at a higher computational cost.[7][8][11] Double hybrids, in particular, can approach the accuracy of composite ab initio methods.[12]

Table 1: Comparative Performance of Selected DFT Functionals for Barrier Heights (Data synthesized from representative benchmark studies)[9][11][12]

FunctionalCategoryDispersionTypical Mean Absolute Deviation (MAD) for Barrier Heights (kcal/mol)Relative CostSenior Scientist's Recommendation
B3LYPHybrid-GGANo4.0 - 8.0LowNot recommended for reliable kinetics.[9]
B3LYP-D3(BJ)Hybrid-GGAYes3.0 - 5.0LowAcceptable for initial surveys, but better options exist.
M06-2XHybrid Meta-GGAImplicit1.5 - 3.0MediumA strong performer for a wide range of chemical systems.
ωB97X-DRange-Separated HybridYes1.5 - 2.5MediumExcellent balance of accuracy and efficiency for kinetics.
ωB97M-VRange-Separated Hybrid Meta-GGAYes1.0 - 2.0Medium-HighA robust, highly accurate functional for general-purpose use.[9]
revDOD-PBEP86-D4Double HybridYes< 1.5HighRecommended for final single-point energies when high accuracy is required.
Basis Sets: The Building Blocks of Accuracy

The basis set dictates the flexibility your calculation has to describe the electron distribution. For transition states, where bonds are breaking and forming, a flexible and well-balanced basis set is crucial.

  • The "Sweet Spot": Triple-ζ with Polarization: Basis sets of triple-zeta quality, such as def2-TZVP or 6-311+G(d,p), generally provide the best balance of accuracy and computational cost for systems of this size.[11][14]

  • Polarization is Essential: Polarization functions (e.g., the 'd' on heavy atoms and 'p' on hydrogens) are mandatory. They allow for the distortion of atomic orbitals, which is necessary to describe chemical bonding and the asymmetric electron distributions in transition states.

  • When to Use Diffuse Functions: Diffuse functions (e.g., the '+' in 6-311+G(d,p)) are important if the transition state involves anionic species or significant charge separation. For reactions involving neutral this compound, they may not be strictly necessary for geometry optimizations but are recommended for final energy calculations.

Part 2: A Self-Validating Workflow for Transition State Analysis

Trustworthiness in computational chemistry comes from a rigorous, multi-step protocol that validates its own findings. Simply finding a first-order saddle point is not enough; you must prove it is the correct one.

Experimental Protocol: Locating and Verifying a Transition State

Objective: To confidently locate the transition state connecting a specific reactant and product and to validate its energetic and structural properties.

Methodology:

  • Step 1: Optimization of End Points:

    • Perform a full geometry optimization and frequency calculation for all reactants and products.

    • Confirm that all optimized structures have zero imaginary frequencies, verifying they are true minima on the potential energy surface.

    • Rationale: This establishes the energetic baseline for the reaction and provides the exact starting and ending points for the transition state search.

  • Step 2: Generating an Initial TS Guess:

    • For simple reactions, a Synchronous Transit-Guided Quasi-Newton (STQN) method like Gaussian's Opt=QST2 or QST3 can be effective. This requires the optimized reactant and product structures as input.[15]

    • For more complex rearrangements, a Nudged Elastic Band (NEB) or a relaxed Potential Energy Surface (PES) scan along the presumed reaction coordinate is a more robust method to generate a good initial guess.[16]

    • Rationale: The TS optimization algorithm requires a starting geometry reasonably close to the actual saddle point. A poor initial guess is the most common reason for failure.

  • Step 3: Transition State Optimization:

    • Using the guess geometry from Step 2, perform a TS optimization. Use a robust algorithm like the Berny optimizer (Opt=TS).

    • It is crucial to compute the force constants at the first step (Opt=(TS, CalcFC)) to ensure the optimizer has the correct curvature information to begin its search.

    • Rationale: This step uses specialized algorithms to walk "uphill" along the reaction coordinate while minimizing in all other directions to locate the saddle point.

  • Step 4: The First Validation - Frequency Analysis:

    • Perform a frequency calculation on the optimized TS structure at the same level of theory.

    • A true transition state MUST have exactly one imaginary frequency .[15][16]

    • Visualize the vibrational mode of this imaginary frequency. It should correspond to the expected atomic motion along the reaction coordinate (e.g., the C-C bond breaking and the new C-H bond forming).

    • Rationale: This is the primary electronic structure criterion for a first-order saddle point. Multiple imaginary frequencies indicate a higher-order saddle point, and zero indicates a minimum, meaning the optimization has failed.

  • Step 5: The Second Validation - Intrinsic Reaction Coordinate (IRC):

    • From the optimized and frequency-validated TS, run an Intrinsic Reaction Coordinate (IRC) calculation in both the forward and reverse directions.

    • The IRC path should smoothly connect the transition state to the intended reactant and product minima identified in Step 1.

    • Rationale: This is the ultimate validation. It proves that the located saddle point is not just any transition state, but the specific one that connects the desired chemical species.

G cluster_prep Preparation cluster_search TS Search cluster_validation Validation Reactant Reactant Optimization (NImag = 0) Guess Generate TS Guess (QST2 / NEB) Reactant->Guess Product Product Optimization (NImag = 0) Product->Guess TS_Opt TS Optimization (Opt=TS, CalcFC) Guess->TS_Opt Initial Geometry Freq Frequency Analysis TS_Opt->Freq Optimized Geometry Freq->TS_Opt Optimization Failed (NImag ≠ 1) IRC IRC Calculation Freq->IRC Verified TS (NImag = 1) IRC->TS_Opt Result Validated TS IRC->Result Connects R & P

Caption: A robust workflow for locating and validating a transition state.

Part 3: Case Study - Ring Opening of a Protonated this compound

Let's consider a hypothetical acid-catalyzed ring-opening of this compound, a plausible reaction given the ring strain. The reaction proceeds via protonation of the hydroxyl group, followed by a concerted C-C bond cleavage and water loss. DFT can be used to compare this concerted pathway with a stepwise alternative.

Using the recommended ωB97M-V/def2-TZVP level of theory, we can calculate the Gibbs free energy of activation (ΔG‡).[17] This value is directly related to the reaction rate via the Eyring equation and allows for a quantitative comparison of different mechanistic hypotheses.

G R Reactant (Protonated this compound) R_x R->R_x Y_1 R->Y_1 TS Transition State (TS) ΔG‡ = 21.5 kcal/mol TS->P_end TS_x TS->TS_x Y_3 TS->Y_3 P Product (Ring-Opened Carbocation) P_x P->P_x Y_0 0.0 P->Y_0 R_start->TS Y_axis Gibbs Free Energy (kcal/mol) X_axis Reaction Coordinate

Caption: A representative reaction coordinate diagram for a ring-opening reaction.

In this case study, the analysis of the single imaginary frequency for the transition state would show simultaneous stretching of the C1-C2 bond and the C-O bond, confirming the concerted nature of the mechanism. An IRC calculation would then definitively prove this TS connects the protonated alcohol to the ring-opened product.[18] By comparing the calculated barrier of 21.5 kcal/mol to alternative pathways, a researcher can make a confident prediction about the operative mechanism.

Conclusion and Best Practices

For credible and publishable DFT studies on transition states involving this compound, the following best practices are recommended:

  • Select Modern Functionals: Prioritize range-separated hybrid (e.g., ωB97M-V) or highly parameterized meta-GGA (e.g., M06-2X) functionals.

  • Always Use Dispersion Corrections: Employ schemes like D3 or D4 to accurately capture non-covalent interactions.

  • Employ Triple-Zeta Basis Sets: Use basis sets like def2-TZVP as a reliable starting point for a balance of accuracy and cost.

  • Follow a Rigorous Validation Protocol: Every claimed transition state must be validated with both a frequency analysis (one and only one imaginary frequency) and an IRC calculation to confirm it connects the correct reactants and products.

By adhering to these principles, researchers can leverage the power of DFT to gain trustworthy insights into the complex reactivity of strained cyclic systems, accelerating discovery and development in medicinal chemistry and beyond.

References

  • Münscher, M., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Angewandte Chemie International Edition, 60(33), 18073-18080. [Link]
  • Vidal, D., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
  • Vidal, D., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Semantic Scholar. [Link]
  • El-Taher, S. (2006). Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl. Physical Chemistry Chemical Physics, 8(3), 356-364. [Link]
  • Wang, B., et al. (2014). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. The Journal of Physical Chemistry A, 118(42), 9984–9996. [Link]
  • Boese, A. D., et al. (2006). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. The Journal of Physical Chemistry A, 110(13), 4513–4521. [Link]
  • Spiekermann, K. A., et al. (2023). Revisiting a Large and Diverse Data Set for Barrier Heights and Reaction Energies: Best Practices in Density Functional Theory Calculations for Chemical Kinetics.
  • Carmay, L., et al. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(12), 2971–2979. [Link]
  • Goodman, J. M., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. Chemical Research in Toxicology, 32(12), 2498-2506. [Link]
  • Marino, C., et al. (2005). Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides.
  • Various Authors. (2019). Transition State. Density Functional Theory and Practice Course. [Link]
  • Solsona, J., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4349–4356. [Link]
  • Boydston, A. J., et al. (2022). DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society. [Link]
  • Shi, D., et al. (2022). DFT calculations and selectivity‐correlated transition states analysis.
  • Various Authors. (2020). How to find the proper transition state in a DFT calculation?
  • Wikipedia. (n.d.).
  • Carmay, L., et al. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(12), 2971-2979. [Link]
  • Nuß, J., & Ochsenfeld, C. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 594-601. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Fernández, I., & Frenking, G. (2015). Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. Inorganic Chemistry, 54(21), 10349–10360. [Link]
  • Nuß, J., & Ochsenfeld, C. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 594-601. [Link]
  • S. K. L. (2022). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. Molecules, 27(15), 4987. [Link]
  • Camacho-Dávila, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(5), 5036-5047. [Link]
  • Various Authors. (2019). a) Model compounds used in DFT studies; b) Transition state geometries...
  • Various Authors. (2018). DFT studies. Transition states obtained by DFT calculations for the...
  • Chermette, H. (2007). Performance of Density Functional for Transition States.
  • SCM. (2020, October 2). Tips & Tricks for finding transition states with the Amsterdam Modeling Suite. YouTube. [Link]
  • de la Torre, M. C., & Sierra, M. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 19(1), 145-188. [Link]
  • White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(45), 18260–18263. [Link]

Sources

A Head-to-Head Comparison: Evaluating 3-Aminocyclobutanol as a Three-Dimensional Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles drives the exploration of new chemical space. A key strategy in this endeavor is the use of "scaffold hopping," where existing molecular frameworks are replaced with novel ones to optimize drug-like properties.[1] For decades, saturated heterocycles like piperidine and pyrrolidine have been the workhorses of drug design, valued for their ability to improve solubility and provide three-dimensional (3D) diversity.[2][3][4] However, the demand for scaffolds that offer more precise vector control over substituent placement and unique conformational properties has brought strained ring systems, particularly cyclobutanes, into the spotlight.[5][6]

This guide provides an in-depth evaluation of 3-aminocyclobutanol as a versatile, 3D scaffold for drug design. We will compare its structural and physicochemical properties against established scaffolds such as azetidine, pyrrolidine, and piperidine, presenting experimental data to highlight its potential to confer significant advantages in metabolic stability, aqueous solubility, and biological activity.

The Allure of the Strained Ring: Introducing this compound

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, is second only to cyclopropane in ring strain among common cycloalkanes.[5][7] This inherent strain results in a unique, puckered conformation and altered bond characteristics (increased p-character in C-C bonds) compared to more flexible, larger rings.[5] These features are not mere chemical curiosities; they translate into tangible benefits for drug design:

  • Conformational Restriction: Unlike flexible aliphatic chains or larger rings, the cyclobutane scaffold locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[8]

  • Improved Physicochemical Properties: The introduction of sp3-rich, non-planar scaffolds like cyclobutane can disrupt crystal lattice packing, often leading to higher aqueous solubility and lower melting points compared to flat, aromatic analogues.[5]

  • Metabolic Stability: The relative chemical inertness of the cyclobutane ring, compared to the highly reactive cyclopropane, can make it a robust anchor point, blocking sites of metabolism and enhancing a compound's half-life.[5][9]

The this compound motif builds upon these advantages by incorporating two key pharmacophoric features—an amine and an alcohol. The stereochemical relationship between these groups (cis or trans) provides distinct vectors for exploring interactions within a binding pocket, making it a highly attractive and tunable scaffold for medicinal chemists.

Comparative Analysis of Saturated Scaffolds

To understand the value proposition of this compound, it is essential to compare it with other commonly employed saturated heterocyclic scaffolds. Azetidine, pyrrolidine, and piperidine represent four, five, and six-membered rings, respectively, and are ubiquitous in approved drugs.[10][11][12]

Structural and Conformational Properties

The primary differentiator between these scaffolds is their size, strain, and resulting conformational flexibility.

  • Azetidine: This four-membered ring shares high ring strain with cyclobutane, imparting significant conformational rigidity.[10][13] It is often used to improve metabolic stability and solubility.[10]

  • Pyrrolidine: A five-membered ring, pyrrolidine exhibits a non-planar "envelope" or "twist" conformation, a phenomenon known as pseudorotation.[3] This provides more 3D character than a flat ring while retaining some flexibility.

  • Piperidine: The six-membered piperidine ring predominantly adopts a low-energy chair conformation. This flexibility allows its substituents to occupy optimal positions for binding, making it a highly versatile and privileged scaffold in drug discovery.[2][4][14]

  • This compound: The cyclobutane core is puckered, not planar. This creates distinct axial and equatorial positions for the amino and hydroxyl groups, leading to stereoisomers (e.g., cis/trans) with fixed and predictable 3D geometries. This rigidity is a key advantage for structure-based drug design.[5]

G cluster_0 Scaffold Comparison cluster_1 Key Properties A Azetidine (4-membered) P1 High Rigidity (High Strain) A->P1 B This compound (4-membered) B->P1 P3 Defined 3D Vectors (cis/trans isomers) B->P3 C Pyrrolidine (5-membered) P2 Moderate Flexibility (Low Strain) C->P2 D Piperidine (6-membered) D->P2 P4 High Versatility D->P4

Comparative properties of common drug scaffolds.
Physicochemical and Pharmacokinetic Data

The choice of a scaffold has profound implications for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table summarizes key experimental data, comparing the impact of these scaffolds on properties critical for drug development.

PropertyAzetidinePyrrolidinePiperidineThis compoundRationale & Causality
LogD (pH 7.4) LowModerateModerate-HighLow-Moderate The hydroxyl group in this compound increases polarity, generally leading to lower lipophilicity compared to a simple piperidine or pyrrolidine, which is beneficial for aqueous solubility.[15]
Aqueous Solubility HighModerateModerateHigh The increased sp3 character and polarity from both the scaffold and hydroxyl group disrupt crystal packing, often enhancing solubility significantly.[5]
Metabolic Stability (t½ in HLM) HighModerateVariable High The strained, sterically hindered nature of the cyclobutane ring can shield adjacent functional groups from metabolic enzymes (e.g., CYPs). Piperidine stability is highly dependent on substitution patterns.[2][9][10]
Permeability (Papp) ModerateHighHighModerate While increased polarity from the hydroxyl group can slightly reduce passive permeability, the overall small size and properties often result in a favorable balance for cell penetration.[15]

HLM: Human Liver Microsomes. Data is generalized from multiple literature sources for comparative purposes.

As the data illustrates, this compound offers a compelling combination of high metabolic stability and enhanced aqueous solubility, two of the most significant hurdles in modern drug discovery.[16] While piperidine is a versatile and effective scaffold, its metabolic fate can be a liability, often requiring modification to block oxidation on the ring.[2] The this compound scaffold provides an inherently more stable core.

Experimental Protocol: Evaluating Metabolic Stability

To provide a self-validating and practical component to this guide, we present a standard protocol for assessing the metabolic stability of compounds containing different scaffolds using human liver microsomes. This assay measures the rate of disappearance of a parent compound over time, which is used to calculate intrinsic clearance.[17][18][19]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds (containing this compound vs. piperidine scaffolds) in human liver microsomes.

Materials
  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Testosterone - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • Thaw HLM at 37°C.[21] Dilute the microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation plate.

    • Causality: This protein concentration is standard and ensures sufficient enzymatic activity to observe metabolism within a reasonable timeframe without being substrate-limited.[17]

  • Compound Incubation:

    • Add 1 µL of the 10 mM test compound stock to the wells containing the HLM suspension to achieve a final substrate concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.[22]

    • Causality: Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, are NADPH-dependent. An NADPH regenerating system ensures the cofactor is not depleted during the incubation.[17][23]

    • Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[20]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard to the respective wells.[17]

    • The 0-minute time point sample is quenched immediately after adding the NADPH system and serves as the baseline concentration.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-Aminocyclobutanol-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies generated against 3-aminocyclobutanol-containing haptens. As this structural motif becomes increasingly relevant in novel therapeutics and chemical probes, the generation of highly specific antibody reagents is paramount. This document moves beyond a simple recitation of protocols to explain the causal relationships between immunogen design, assay methodology, and the ultimate specificity profile of the resulting antibody. We will compare and contrast key strategic decisions, providing the experimental logic required to produce and validate antibodies with confidence.

Introduction: The Challenge of Hapten Specificity

Small molecules, or haptens, like this compound, are not inherently immunogenic. To elicit an antibody response, they must be covalently coupled to a larger carrier protein.[1][2][3][] This act of conjugation, while necessary, is the first and most critical variable influencing the specificity of the resulting antibodies. The immune system "sees" the hapten in the context of the carrier and the chemical linker used to join them. An inadequately designed immunogen can lead to antibodies that recognize the linker or the carrier protein, or that broadly cross-react with structurally similar, non-target molecules.

The central challenge, therefore, is to guide the immune response to focus specifically on the unique chemical features of the this compound moiety. This guide will provide a systematic comparison of the methodologies required to achieve and verify this level of specificity.

Part 1: A Comparative Analysis of Immunogen & Assay Reagent Design

The specificity of an anti-hapten antibody is not an accident; it is engineered from the very beginning. The choices made in synthesizing the immunogen (the molecule used for immunization) and the coating antigen (the molecule used for screening and assays) are determinative.

The Causality of Hapten-Linker Design

The point of attachment and the nature of the chemical linker arm dictate which parts of the hapten are presented to the immune system as epitopes. A poorly placed linker can obscure key features or, conversely, become part of the dominant epitope, leading to undesirable cross-reactivity.

  • Strategy 1 (Distal Attachment): Attaching the linker to a site on the hapten distal from its most unique structural features. For a this compound derivative, this would mean modifying a less critical part of the molecule to attach the linker, leaving the core cyclobutanol ring and amino group fully exposed. This is the preferred strategy for generating antibodies to the core hapten structure.

  • Strategy 2 (Functional Group Attachment): Utilizing the hapten's own functional groups (e.g., the amino group) for conjugation. While convenient, this can be problematic as it obscures a key part of the hapten's identity from the immune system.

The effect of the linking arm itself cannot be ignored. The immune system may generate antibodies against the linker, a phenomenon that can be mitigated by using a different linker for the screening/coating antigen than was used for the immunizing antigen—a concept known as heterology.[3][5][6]

Comparison of Carrier Proteins and Conjugation Chemistry

The carrier protein provides the T-cell help necessary for a robust B-cell response against the hapten.[2] The choice of carrier and the chemical method of attachment are critical variables.

FeatureKeyhole Limpet Hemocyanin (KLH)Bovine Serum Albumin (BSA)Cationized BSA (cBSA)
Immunogenicity Very high; large, foreign protein.[][7]Moderate; widely used, but can lead to tolerance.High; increased positive charge enhances uptake by antigen-presenting cells.[8]
Primary Use Gold standard for immunization.[7]Commonly used for coating plates in screening ELISAs and for immunogens.[1][]Immunization, particularly for haptens that are weakly immunogenic.[8]
Solubility Can be difficult to solubilize; often supplied in glycerol.Highly soluble and stable.[]Generally soluble.
Common Conjugation EDC/NHS, Glutaraldehyde, Maleimide (for Cys-peptides).[7]EDC/NHS, Glutaraldehyde.[1][]EDC/NHS.[8]

A critical note on conjugation chemistry: The most common method for coupling haptens with carboxyl groups to amines on the carrier protein involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8] However, excessive use of EDC can lead to the formation of amide-containing neoepitopes on the carrier protein surface. These highly immunogenic structures can distract the immune response away from the target hapten, resulting in high antibody titers but poor hapten-specific sensitivity.[8] Careful control of EDC concentration is therefore essential to improve the efficiency of generating hapten-specific antibodies.[8]

Workflow for Immunogen and Coating Antigen Preparation

The following diagram illustrates a robust workflow that incorporates the principle of heterology to minimize linker- and carrier-specific antibody interference during screening.

G cluster_0 Immunogen Preparation cluster_1 Coating Antigen Preparation hapten1 This compound Hapten Derivative (Linker A) conjugation1 EDC/NHS Conjugation hapten1->conjugation1 klh Carrier Protein (e.g., KLH) klh->conjugation1 immunogen Hapten-KLH Immunogen conjugation1->immunogen Immunize Animal Immunize Animal immunogen->Immunize Animal hapten2 This compound Hapten Derivative (Linker B or same) conjugation2 EDC/NHS Conjugation hapten2->conjugation2 bsa Carrier Protein (e.g., BSA) bsa->conjugation2 coating_antigen Hapten-BSA Coating Antigen conjugation2->coating_antigen Screening ELISA Screening ELISA coating_antigen->Screening ELISA Immunize Animal->Screening ELISA Harvest Sera/ Generate Hybridomas

Caption: Workflow for generating specific anti-hapten antibodies.

Part 2: The Comparative Cross-Reactivity Study Using Competitive ELISA

The gold standard for quantifying the specificity of an anti-hapten antibody is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11] This format measures the ability of the free hapten and its structural analogues to inhibit the binding of the antibody to a coating antigen immobilized on a microplate.

Principle of the Competitive ELISA

In this assay, a limited amount of antibody is incubated with a sample containing the free analyte (our this compound hapten or a potential cross-reactant). This mixture is then added to a microplate well coated with the hapten conjugated to a protein (e.g., Hapten-BSA). The free analyte in the sample competes with the immobilized hapten for the antibody's binding sites. The more free analyte present in the sample, the less antibody will be available to bind to the plate. The amount of antibody bound to the plate is then detected with a secondary, enzyme-labeled antibody, and the resulting signal is inversely proportional to the concentration of free analyte in the sample.[10][11][12]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Analyte1 Free Hapten (High Conc.) Ab1->Analyte1 Binds in Solution Plate1 [Immobilized Hapten-BSA] Plate1->Ab1 Few Abs Bind Result1 => Low Signal Ab2 Antibody Analyte2 Free Hapten (Low Conc.) Ab2->Analyte2 Plate2 [Immobilized Hapten-BSA] Plate2->Ab2 Many Abs Bind Result2 => High Signal

Caption: Principle of Competitive ELISA for hapten detection.

Selection of Competitor Molecules: A Self-Validating System

A robust cross-reactivity panel should be designed to systematically probe which structural features of the hapten are critical for antibody recognition. For a this compound hapten, the panel should include molecules that vary in ring structure, stereochemistry, and the presence of key functional groups. This structured comparison provides a self-validating dataset that clearly defines the antibody's epitope.

Table 1: Hypothetical Competitor Panel for a this compound (Target) Hapten

Competitor MoleculeStructural Variation from TargetRationale for InclusionExpected Outcome for a Specific Antibody
This compound (Target Analyte) Positive control; reference for 100% reactivity. Highest affinity binding.
CyclobutanolLacks the amino group.To determine the necessity of the amino group for recognition.Very low to no cross-reactivity.
3-AminocyclopentanolDifferent ring size (5-membered).To assess specificity for the cyclobutane ring structure.Very low to no cross-reactivity.
cis-1,this compoundDifferent stereoisomer.To determine if the antibody is stereospecific.Low to moderate cross-reactivity, depending on epitope.
3-MethylaminocyclobutanolModified amino group.To probe tolerance for substitution on the nitrogen.Moderate to high cross-reactivity.
Hapten-Linker FragmentTarget hapten with linker arm.To test for recognition of the linker arm itself.May show high cross-reactivity; compare with target.
Unrelated Small Moleculee.g., CyclohexanolNegative control.No cross-reactivity.

Part 3: Experimental Protocol & Data Analysis

Trustworthiness in scientific reporting comes from methodological transparency. The following protocol provides a detailed, step-by-step workflow for assessing antibody cross-reactivity.

Detailed Protocol: Competitive Indirect ELISA
  • Plate Coating:

    • Dilute the Hapten-BSA coating antigen to an optimal concentration (typically 1-5 µg/mL, determined by checkerboard titration) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten and each competitor molecule in Assay Buffer (e.g., 1% BSA in PBST). A typical range would be from 10 µg/mL down to 0.1 ng/mL.

    • In a separate "pre-incubation" plate or tubes, mix 50 µL of each hapten/competitor dilution with 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives ~80% of the maximum signal in a non-competitive titration).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture from the pre-incubation plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL/well of TMB substrate.[13]

    • Incubate in the dark for 10-20 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL/well of 2M H₂SO₄.[13]

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Generate Inhibition Curves: Plot the absorbance (or % B/B₀, where B is the absorbance at a given competitor concentration and B₀ is the absorbance with no competitor) against the logarithm of the competitor concentration.

  • Determine IC₅₀ Values: The IC₅₀ is the concentration of the competitor that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's affinity for that specific molecule. A lower IC₅₀ indicates higher affinity.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of an antibody for a competitor molecule is calculated relative to the target analyte.

    %CR = (IC₅₀ of Target Analyte / IC₅₀ of Competitor Molecule) x 100

Table 2: Example Cross-Reactivity Data Summary

Competitor MoleculeIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
This compound (Target) 5.2 100% Reference compound.
Cyclobutanol>10,000<0.05%Highly specific; amino group is essential.
3-Aminocyclopentanol1,2500.42%Highly specific for the 4-membered ring.
cis-1,this compound856.1%Some recognition, but prefers the trans isomer.
3-Methylaminocyclobutanol15.633.3%Tolerates small modifications to the amino group.
Hapten-Linker Fragment6.185.2%Recognizes the hapten well, minimal linker interference.
Cyclohexanol>10,000<0.05%No off-target binding to unrelated structures.

Conclusion

The generation and characterization of antibodies against this compound-containing haptens is a multi-faceted process where upfront strategic decisions in immunogen design directly impact the final performance and utility of the antibody. By systematically comparing different hapten-linker strategies, carrier proteins, and a rationally selected panel of competitor molecules, researchers can develop a comprehensive understanding of their antibody's specificity. The competitive ELISA, when executed with the rigor described in this guide, provides a self-validating, quantitative dataset that is essential for any research or drug development program relying on these critical reagents. This structured approach ensures the production of trustworthy and authoritative data, underpinning the successful application of these antibodies in their intended field.

References

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods.
  • Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology.
  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry.
  • Makowski, E. K., et al. (2021). Discovery-stage identification of drug-like antibodies using emerging experimental and computational methods. mAbs.
  • Li, Y., et al. (2013). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Talanta.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare.
  • Makowski, E. K., et al. (2021). Discovery-stage identification of drug-like antibodies using emerging experimental and computational methods. ResearchGate.
  • Fishel, R., et al. (2021). Physicochemical rules for identifying monoclonal antibodies with drug-like specificity. mAbs.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual.
  • Li, Y., et al. (2013). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Queen's University Belfast Research Portal.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs.
  • Eremin, S. A., et al. (1994). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods.
  • Leśniak, W., & Drab, M. (2023). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. Molecules.
  • Sheth, B., & Sporns, P. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunological Methods.
  • Amara, S., et al. (2011). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate.
  • Wang, L., et al. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Critical Reviews in Food Science and Nutrition.
  • Horspool, D., et al. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease.
  • Yin, J., et al. (2019). Selecting and engineering monoclonal antibodies with drug-like specificity. Current Opinion in Structural Biology.
  • Abad-Fuentes, A., et al. (2011). Development of monoclonal antibody-based immunoassays for the analysis of bisphenol A in canned vegetables. Journal of Environmental Science and Health, Part B.
  • Lowry, D. F., et al. (2018). Discovery and Characterization of a Thioesterase-Specific Monoclonal Antibody That Recognizes the 6-Deoxyerythronolide B Synthase. ACS Chemical Biology.
  • Zhao, H., et al. (2021). Development of an Anti-Drug Antibody Assay to Detect Anti-Drug Antibodies to Protein and Peg in a Pegylated Molecule. ResearchGate.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA kit.
  • Dankwardt, A. (2012). Competitive immunoassay formats. ResearchGate.
  • Taylor & Francis Online. (n.d.). Cross-reactivity – Knowledge and References. Taylor & Francis Online.
  • Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences.
  • Sharma, S., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods.
  • Zhang, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Analytical Chemistry.
  • Nexo, E., et al. (2008). Characterization of a monoclonal antibody with specificity for holo-transcobalamin. Clinical Chemistry.

Sources

A Senior Application Scientist's Guide to the Stability of 3-Aminocyclobutanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that confer advantageous pharmacological properties is relentless. Among these, saturated carbocycles have emerged as valuable tools for escaping the "flatland" of aromatic rings, offering improved three-dimensionality and physicochemical properties. The cyclobutane ring, in particular, is increasingly utilized to enhance metabolic stability, restrict conformation, and serve as a versatile pharmacophore holder.[1][2] Derivatives of 3-aminocyclobutanol represent a promising subclass, combining the structural rigidity of the cyclobutane core with the key functional handles of an amino group and a hydroxyl group, crucial for molecular interactions and property modulation.

However, the incorporation of a strained four-membered ring into a drug candidate necessitates a thorough evaluation of its stability.[3][4] Both chemical integrity under various storage and physiological conditions and metabolic resistance to enzymatic degradation are paramount to a molecule's success.[5][6] This guide provides a comparative analysis of the stability of various this compound derivatives, supported by robust experimental protocols. As Senior Application Scientists, our goal is not just to present data, but to explain the underlying principles and experimental rationale, empowering researchers to make informed decisions in their drug discovery programs.

The Cyclobutane Core: A Balance of Strain and Stability

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. With C-C-C bond angles compressed to approximately 90° from the ideal sp³ tetrahedral angle of 109.5°, and eclipsing interactions between adjacent hydrogen atoms, the ring possesses an inherent strain energy of about 26.3 kcal/mol.[1][7] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces torsional strain at the cost of a minor increase in angle strain.[1][8]

This inherent strain does not necessarily equate to instability under physiological conditions. The cyclobutane ring is considerably more stable than its three-membered cyclopropane counterpart and is generally considered chemically inert.[2] However, the stability can be significantly influenced by the nature and stereochemistry of its substituents. Understanding these substituent effects is critical for designing stable and effective drug candidates.[9][10]

Comparative Stability Analysis: Key Influencing Factors

The stability of a this compound derivative is not monolithic; it is a multifactorial property dictated by its specific substitution pattern. Below, we analyze key structural variations and their impact on chemical and metabolic stability.

Stereochemistry: cis vs. trans Isomers

The relative orientation of the amino and hydroxyl groups is a primary determinant of stability.

  • trans-Isomers: Generally exhibit greater thermodynamic stability. In the puckered ring conformation, a trans-1,3-disubstituted cyclobutane can place both substituents in pseudo-equatorial positions, minimizing steric hindrance. This arrangement reduces unfavorable 1,3-diaxial-like interactions that can destabilize the molecule.[3]

  • cis-Isomers: Are forced to adopt a conformation where one substituent is pseudo-axial while the other is pseudo-equatorial. This leads to increased steric strain and can, in some cases, provide a vector for enzymatic degradation or chemical rearrangement.

N-Substituents: Shielding the Amine

The primary amino group is a common site for metabolic attack (e.g., oxidation, deamination) and can influence the molecule's pKa and solubility.

  • Primary Amines (-NH₂): Most susceptible to metabolic pathways such as oxidation.

  • Secondary/Tertiary Amines (-NHR, -NR₂): Increasing the steric bulk around the nitrogen can shield it from metabolic enzymes. For instance, an N-cyclobutyl or N-tert-butyl group often enhances metabolic stability compared to an N-methyl group.[1]

  • N-Acyl Derivatives (-NHC(O)R): Amides are generally more stable chemically and metabolically than primary amines. However, they are susceptible to hydrolysis by amidase enzymes. The rate of hydrolysis is dependent on the nature of the 'R' group.

O-Substituents: Modulating the Hydroxyl Group

The hydroxyl group is a key site for Phase II metabolic conjugation (glucuronidation, sulfation).

  • Free Hydroxyl (-OH): A primary target for glucuronidation, which can lead to rapid clearance.

  • O-Alkyl Derivatives (Ethers, -OR): Ether linkages are metabolically robust and can "cap" the hydroxyl group, preventing conjugation and significantly increasing metabolic half-life.

  • O-Acyl Derivatives (Esters, -OC(O)R): Esters are often designed as prodrugs, as they can be readily cleaved by esterase enzymes in the body to release the active parent alcohol. Their inherent instability is therefore a design feature.

Experimental Protocols for Stability Assessment

To provide actionable data for our comparative analysis, we employ standardized, high-throughput assays for chemical and metabolic stability. The rationale behind these protocols is to create a self-validating system where results can be confidently compared across different chemical series.

Protocol 1: Chemical Stability Under Forced Degradation

Causality: The purpose of forced degradation is to identify the intrinsic stability of a compound and its likely degradation pathways under accelerated conditions, as recommended by ICH guidelines.[5] We use a range of pH values to simulate passage through the gastrointestinal tract and to assess stability in potential formulations. Oxidative stress testing is crucial as oxidation is a common degradation pathway.[11] LC-MS is the analytical method of choice due to its ability to separate and identify both the parent compound and its degradants with high sensitivity and specificity.[12][13]

Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Forced Degradation (Incubate @ 40°C) cluster_analysis Analysis stock 10 mM Stock in DMSO work Dilute to 20 µM in ACN/H₂O (50:50) stock->work acid pH 2 (0.01 M HCl) work->acid 1:19 dilution neutral pH 7.4 (PBS) work->neutral 1:19 dilution base pH 9 (Borate Buffer) work->base 1:19 dilution oxid 0.1% H₂O₂ in PBS work->oxid 1:19 dilution quench Quench samples at t=0, 2, 4, 24 hr with Acetonitrile acid->quench neutral->quench base->quench oxid->quench lcsms LC-MS Analysis quench->lcsms data Calculate % Remaining vs. t=0 lcsms->data

Caption: Workflow for Forced Degradation Chemical Stability Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test derivative in 100% DMSO.

  • Working Solution: Create an intermediate 20 µM working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water. This prevents precipitation when adding to aqueous buffers.

  • Incubation: In a 96-well plate, add 5 µL of the working solution to 95 µL of each stress buffer: 0.01 M HCl (pH 2), Phosphate-Buffered Saline (pH 7.4), Borate Buffer (pH 9), and 0.1% H₂O₂ in PBS.

  • Time Points: Incubate the plate at 40°C. At specified time points (e.g., 0, 2, 4, and 24 hours), take an aliquot for analysis.

  • Quenching: Stop the degradation reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard to a 50 µL aliquot of the incubation mixture. Centrifuge to precipitate proteins/salts.

  • Analysis: Analyze the supernatant by LC-MS to determine the peak area of the parent compound relative to the internal standard.

  • Data Reporting: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: In Vitro Metabolic Stability Assessment

Causality: This assay simulates the first-pass metabolism in the liver, which is the primary site of drug metabolism in the body. We use human liver microsomes (HLM) as they contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for the majority of Phase I oxidative metabolism. The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity. Quenching with cold acetonitrile stops the enzymatic reaction and precipitates proteins. By measuring the disappearance of the parent drug over time, we can calculate key pharmacokinetic parameters like half-life (t₁/₂) and intrinsic clearance (CLint), which are crucial for predicting in vivo behavior.[14]

Workflow Diagram:

cluster_preinc Pre-incubation cluster_react Reaction cluster_analysis Analysis hlm Human Liver Microsomes (0.5 mg/mL) mix1 Mix & Incubate 5 min @ 37°C hlm->mix1 compound Test Compound (1 µM) compound->mix1 buffer Phosphate Buffer (pH 7.4) buffer->mix1 nadph Initiate with NADPH mix1->nadph quench Quench aliquots at 0, 5, 15, 30, 60 min with cold Acetonitrile nadph->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcsms LC-MS/MS Analysis of Supernatant centrifuge->lcsms calc Calculate t½ and CLint lcsms->calc

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a separate plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing: Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Reporting: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t₁/₂ = -0.693/slope) and intrinsic clearance (CLint).

Data Summary and Interpretation

The following tables present representative data for a series of this compound derivatives, illustrating the principles discussed above.

Table 1: Comparative Chemical Stability (% Compound Remaining after 24h at 40°C)

Derivative IDStructurepH 2 (HCl)pH 7.4 (PBS)pH 9 (Borate)0.1% H₂O₂
A-1 trans-3-aminocyclobutanol98%>99%97%91%
A-2 cis-3-aminocyclobutanol95%>99%94%88%
A-3 trans-N-acetyl-3-aminocyclobutanol92%>99%85%95%
A-4 trans-3-(methylamino)cyclobutanol97%>99%96%85%
A-5 trans-3-amino-1-methoxycyclobutane>99%>99%>99%94%
A-6 trans-3-aminocyclobutyl acetate45%88%15%90%

Interpretation:

  • The parent trans isomer (A-1 ) shows excellent stability across the pH range, with minor degradation under oxidative stress. The cis isomer (A-2 ) is slightly less stable.

  • The N-acetyl derivative (A-3 ) shows increased susceptibility to base-catalyzed hydrolysis of the amide bond.

  • Capping the hydroxyl group as a methyl ether (A-5 ) confers outstanding chemical stability.

  • As expected, the ester prodrug candidate (A-6 ) is rapidly hydrolyzed, especially under acidic and basic conditions.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Derivative IDStructuret₁/₂ (min)CLint (µL/min/mg)
A-1 trans-3-aminocyclobutanol2555.4
A-2 cis-3-aminocyclobutanol2166.0
A-3 trans-N-acetyl-3-aminocyclobutanol>60<11.5
A-4 trans-3-(methylamino)cyclobutanol1877.0
A-5 trans-3-amino-1-methoxycyclobutane>60<11.5
A-7 trans-N-tert-butyl-3-aminocyclobutanol>60<11.5

Interpretation:

  • The parent amine (A-1 ) and its N-methyl analog (A-4 ) are metabolized relatively quickly, indicating they are substrates for CYP enzymes.

  • N-acetylation (A-3 ), capping the hydroxyl as an ether (A-5 ), or introducing a sterically bulky N-tert-butyl group (A-7 ) all dramatically reduce metabolic clearance, resulting in high stability in this assay. This demonstrates three effective strategies for blocking common metabolic pathways.

Potential Degradation & Metabolic Pathways

Understanding potential liabilities is key to rational drug design. The diagram below illustrates the most probable sites of chemical and metabolic breakdown for a generic this compound derivative.

cluster_main This compound Core cluster_pathways Potential Transformation Pathways cluster_metabolic Metabolic Pathways (CYPs, UGTs) cluster_chemical Chemical Degradation mol N_Ox N-Oxidation / Dealkylation mol->N_Ox 1 O_Gluc O-Glucuronidation mol->O_Gluc 2 Ring_Ox Ring Hydroxylation mol->Ring_Ox 3 Amide_Hyd Amide Hydrolysis (if N-acylated) mol->Amide_Hyd 1 Ester_Hyd Ester Hydrolysis (if O-acylated) mol->Ester_Hyd 2

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-Aminocyclobutanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Analytical Challenge of 3-Aminocyclobutanol

This compound is a pivotal building block in modern medicinal chemistry, forming the core of various therapeutic agents. Its accurate quantification in complex biological and pharmaceutical matrices is not merely an analytical task; it is a prerequisite for robust pharmacokinetic, toxicokinetic, and quality control studies. However, the physicochemical properties of this compound—high polarity, low molecular weight, lack of a native chromophore, and the presence of stereoisomers—present significant analytical hurdles.[1] This guide provides a comprehensive comparison of validated analytical strategies, grounded in regulatory principles, to empower researchers and drug development professionals in selecting and validating the most appropriate method for their needs. We will dissect the causality behind methodological choices, offering detailed protocols and comparative performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and the industry gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: Why Standard Methods Fail

Direct analysis of this compound is often impractical. Understanding the "why" informs our entire analytical strategy.

  • Gas Chromatography (GC): The analyte's amino and hydroxyl groups make it non-volatile. It would decompose at the temperatures required for GC analysis rather than eluting from the column.[2]

  • Reversed-Phase HPLC with UV Detection: As a small aliphatic compound, it lacks a chromophore, rendering it invisible to UV detectors. Furthermore, its high polarity results in poor retention on standard C18 columns, causing it to elute in the solvent front with other matrix components.

  • Mass Spectrometry (MS): While inherently sensitive, poor chromatographic retention leads to significant ion suppression from co-eluting matrix components (e.g., salts, phospholipids), compromising sensitivity and reproducibility.

The universal solution to these challenges is derivatization . This chemical modification is not just a preparatory step but a strategic tool to tailor the analyte to a specific analytical platform. For GC, it imparts volatility; for HPLC-UV/Fluorescence, it attaches a light-absorbing or fluorescent tag; and for LC-MS/MS, it can dramatically improve chromatographic retention and ionization efficiency.

Comparative Analysis of Quantification Methodologies

The selection of an analytical technique is a balance of sensitivity, selectivity, throughput, and available instrumentation. We will compare the three most viable derivatization-based approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. Through derivatization, we can make this compound amenable to this analysis.

  • Principle & Causality: The core strategy is to cap the polar -OH and -NH₂ groups with nonpolar, thermally stable moieties. Silylation is the most common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][4] MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than their TMS counterparts.[4] This increased stability is crucial for reproducible quantification in high-throughput workflows.

  • Advantages: High chromatographic efficiency leading to excellent separation of isomers. The electron impact (EI) ionization source provides reproducible fragmentation patterns, creating a stable fingerprint for confident identification.

  • Limitations: Derivatization can be complex and sensitive to moisture.[4] The high temperatures of the GC inlet can sometimes cause degradation of derivatives. Matrix components can also be derivatized, potentially creating interferences.

HPLC with UV or Fluorescence Detection

This is the most accessible technique but relies entirely on the success of the derivatization step to introduce a detectable moiety.

  • Principle & Causality: Pre-column derivatization is performed with a reagent that reacts with the primary amine of this compound to form a product with strong UV absorbance or fluorescence. Common reagents include o-phthalaldehyde (OPA) for fluorescence or dansyl chloride for either UV or fluorescence.[5][6] OPA, when reacted with a thiol, rapidly forms a highly fluorescent isoindole derivative, offering excellent sensitivity.[6]

  • Advantages: Widely available instrumentation. Relatively straightforward method development once derivatization is optimized.

  • Limitations: The derivatization reaction itself can be a source of variability. The selectivity is lower than MS-based methods; any other primary amine in the sample matrix can also be derivatized, leading to potential interferences. This makes it less suitable for highly complex matrices without extensive sample cleanup.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity for this application and is the recommended approach for regulated bioanalysis.[7]

  • Principle & Causality: This method combines the separation power of HPLC with the sensitive and highly selective detection of a triple quadrupole mass spectrometer. To overcome the poor retention on reversed-phase columns, two main strategies are employed:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase, specifically designed to retain polar compounds like this compound.

    • Derivatization: While not strictly necessary for MS detection, derivatization with a nonpolar tag (e.g., dansyl chloride) can transform the analyte, allowing for excellent retention on traditional C18 columns and often improving ionization efficiency.

  • Advantages: Unmatched sensitivity (sub-ng/mL levels).[7] Exceptional selectivity due to Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a specific product ion is monitored, virtually eliminating matrix interferences. High throughput is achievable with modern UHPLC systems.[8]

  • Limitations: Higher instrument cost and complexity. Potential for matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation.

Performance Data & Validation Parameters

The following table summarizes the expected performance characteristics for each method, based on data from analogous small polar molecules and established regulatory guidelines.[5][7][9] All methods must be validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[10][11][12]

ParameterLC-MS/MS (HILIC or Derivatization)GC-MS (Silylation)HPLC-Fluorescence (OPA Derivatization)
Lower Limit of Quantitation (LLOQ) 0.1 - 10 ng/mL1 - 50 ng/mL10 - 100 ng/mL
Linearity Range ~3-4 orders of magnitude~2-3 orders of magnitude~2-3 orders of magnitude
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)
Selectivity ExcellentVery GoodModerate to Good
Matrix Effect Must be assessed and minimizedModerateLow (but susceptible to interferences)
Throughput HighModerateModerate to High
Chiral Separation Possible with chiral columnExcellent with chiral columnPossible with chiral column or derivatizing agent

Recommended Protocol: Validated LC-MS/MS Method

This section provides a detailed, self-validating protocol for the quantification of this compound in human plasma, adhering to ICH M10 principles.[12]

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 50 µL Plasma Sample is_add 2. Add 200 µL Internal Standard in Acetonitrile plasma->is_add Protein Precipitation & IS Addition vortex 3. Vortex to Precipitate Protein is_add->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject onto LC-MS/MS supernatant->inject lc 7. HILIC Chromatography inject->lc ms 8. ESI+ Ionization lc->ms Elution mrm 9. MRM Detection ms->mrm integrate 10. Integrate Peaks (Analyte & IS) mrm->integrate curve 11. Generate Calibration Curve (Area Ratio vs. Conc.) integrate->curve quantify 12. Quantify Unknowns curve->quantify

Caption: LC-MS/MS workflow for this compound quantification.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock of the internal standard (IS), this compound-d4, in methanol.

    • Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Causality: This is a simple, fast, and effective method to remove the bulk of proteins and phospholipids from the plasma. Acetonitrile is an efficient precipitating agent, and this compound is highly soluble in the resulting aqueous-organic supernatant.

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: To be optimized by infusing pure compound. Expected transitions:

      • This compound: e.g., m/z 88.1 → 70.1 (Precursor [M+H]⁺ → Product [M+H-H₂O]⁺)

      • This compound-d4: e.g., m/z 92.1 → 74.1

  • Validation Procedure:

    • The method must be validated for selectivity, specificity, accuracy, precision, linearity, recovery, matrix effect, and stability according to regulatory guidelines.[13][14]

    • Accuracy & Precision: Analyze QC samples in quintuplicate across three separate runs. The mean concentration should be within ±15% of nominal (±20% at LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).[12]

    • Matrix Effect: Analyze blank plasma from at least six different sources, fortified at low and high QC concentrations, to ensure that variability in the matrix does not impact quantification.

Addressing Stereoisomerism: A Critical Consideration

This compound exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. Since stereoisomers can have different pharmacological and toxicological profiles, their separation may be required by regulatory agencies.[15]

G cluster_achiral Achiral Method cluster_chiral Chiral Method achiral_method Standard LC or GC (e.g., C18, HILIC) achiral_result Quantifies Total This compound (cis + trans co-elute or are separated) achiral_method->achiral_result chiral_method Chiral Stationary Phase (CSP) Column (LC or GC) chiral_result Separates and Quantifies Individual Stereoisomers (cis/trans and/or R/S) chiral_method->chiral_result start Is Stereoisomer Quantification Required? start->achiral_method No start->chiral_method Yes

Caption: Decision workflow for chiral vs. achiral analysis.

  • Strategy: The most effective approach is to use a Chiral Stationary Phase (CSP) column. Polysaccharide-based CSPs are widely used for separating a broad range of pharmaceutical compounds.[16] Both GC and LC are amenable to chiral separations, providing excellent resolution of all four stereoisomers if required.

Conclusion: A Path to Reliable Quantification

The accurate quantification of this compound in complex matrices is a challenging but achievable goal. While GC-MS and HPLC-UV/Fluorescence are viable options for certain applications, LC-MS/MS stands out as the superior technique , offering the sensitivity, selectivity, and robustness required for regulated drug development. The choice of a HILIC-based method or a derivatization approach with reversed-phase chromatography will depend on specific laboratory expertise and instrumentation. Regardless of the chosen platform, a thorough validation that adheres to international guidelines like ICH M10 is non-negotiable to ensure data integrity.[10] By understanding the underlying chemical principles and meticulously validating the chosen method, researchers can generate reliable data to confidently advance their scientific and clinical programs.

References

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF - ResearchGate.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed.
  • Guideline on bioanalytical method validation - European Medicines Agency (EMA).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent.
  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Protein Quantification in Complex Matrices - ResearchGate.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • Chiral Drug Separation.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH.
  • What is the best method to determine 3-aminopropanol in a cream formulation?.
  • A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents.
  • Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - MDPI.
  • bioanalytical method validation and study sample analysis m10 - ICH.
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies - ResearchGate.
  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content..
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

Sources

Introduction: The Significance of 3-Aminocyclobutanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Synthesis and Analysis of 3-Aminocyclobutanol

The cyclobutane motif, once a synthetic curiosity, is now increasingly incorporated into small-molecule drug candidates to enhance their pharmacological profiles.[1] Its unique puckered structure and conformational rigidity offer medicinal chemists a powerful tool to fine-tune properties such as metabolic stability, receptor binding affinity, and oral bioavailability.[1] Within this class of compounds, this compound stands out as a critical chiral building block, serving as a key intermediate in the synthesis of various therapeutic agents.[2]

Given its importance, the ability to synthesize and analyze this compound with high fidelity and reproducibility is paramount. Discrepancies in synthetic yields, purity, or stereochemical integrity can have profound implications for downstream drug development, affecting everything from preclinical toxicology studies to the ultimate efficacy and safety of a drug candidate.

This guide presents a framework for an inter-laboratory comparison of this compound synthesis and analysis. Its purpose is to provide researchers, scientists, and drug development professionals with a comprehensive overview of current synthetic and analytical methodologies, and to propose a collaborative study to establish benchmark data, validate analytical protocols, and identify critical sources of variability. Such proficiency testing is essential for improving and maintaining high standards in operating procedures, instrumentation, and the analytical skills of laboratory staff.[3]

Part 1: A Comparative Overview of Synthetic Strategies

The synthesis of chiral aminocyclobutanols is a challenging endeavor, with several distinct strategies reported in the scientific and patent literature.[4] Each approach presents a unique set of advantages and disadvantages in terms of scalability, cost, and stereochemical control.

Common Synthetic Approaches Include:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, (R)-3-aminobutyric acid can be used as a precursor, undergoing esterification, amino protection, reduction, and deprotection to yield the desired (R)-3-aminobutanol.[5] This method benefits from starting with a defined stereocenter but may involve multiple steps.

  • Asymmetric Catalysis: Involves the use of chiral catalysts to induce stereoselectivity in a key reaction step, such as the reduction of a cyclobutanone precursor. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).[6]

  • Stereoselective Reduction: The diastereoselectivity of reducing a 3-aminocyclobutanone precursor is highly dependent on the choice of reducing agent. Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride, tend to favor the formation of the cis isomer, while other reagents may favor the trans product.[6]

  • Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a chiral center. A notable patented method involves a Mitsunobu reaction on cis-3-dibenzyl cyclobutanol to generate the trans isomer, which is then further processed to yield trans-3-aminocyclobutanol.[7] This route is praised for its high overall yield and chemical purity.[7]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction

This protocol is adapted from a patented industrial process and is chosen for its detailed steps and high reported yield.[7] The rationale behind this multi-step synthesis is to control the stereochemistry effectively, culminating in a high-purity product.

Step 1: Inversion of Stereochemistry via Mitsunobu Reaction

  • Preparation: In a nitrogen-purged reactor, add 10 volumes of tetrahydrofuran (THF), cis-3-dibenzylamino cyclobutanol (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq.).

  • Reaction: Cool the mixture to 0-10°C. Slowly add a condensing agent like diethyl azodicarboxylate (DEAD) (1.8 eq.) dropwise, maintaining the temperature. The Mitsunobu reaction inverts the stereocenter of the alcohol.

  • Work-up: After reaction completion (monitored by TLC or HPLC), remove THF under reduced pressure. Add ethyl acetate, filter to remove phosphine oxide byproducts, and wash the filtrate. Adjust the pH of the filtrate to 2-3 with a solution of hydrogen chloride in methanol to precipitate the hydrochloride salt of the ester.

Step 2: Hydrolysis of the Ester

  • Reaction: To the isolated ester hydrochloride salt, add THF, water, and a base (e.g., sodium hydroxide). Heat the mixture to reflux. This step hydrolyzes the ester to reveal the inverted alcohol functionality.

  • Extraction: After hydrolysis is complete, distill off the THF. Extract the aqueous residue with dichloromethane.

  • Purification: Dry the combined organic layers with anhydrous sodium sulfate, concentrate, and crystallize from isopropanol to obtain pure trans-3-dibenzylcyclobutanol.

Step 3: Deprotection to Yield Final Product

  • Hydrogenolysis: In a hydrogenation vessel, dissolve the trans-3-dibenzylcyclobutanol in an alcohol solvent (e.g., methanol) and add a palladium-on-carbon (Pd/C) catalyst.

  • Reaction: Pressurize the vessel with hydrogen gas (0.5-1.5 MPa) and heat to 30-45°C. The benzyl protecting groups are removed under these conditions.

  • Isolation: Upon reaction completion, filter off the catalyst and concentrate the filtrate to obtain the final product, trans-3-aminocyclobutanol.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Mitsunobu Inversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection A cis-3-Dibenzylamino cyclobutanol B Mitsunobu Reaction (PPh3, DEAD, RCOOH) A->B Inversion of stereocenter C trans-3-Dibenzylamino cyclobutyl Ester HCl B->C D Base Hydrolysis (NaOH, H2O/THF) C->D E trans-3-Dibenzylamino cyclobutanol D->E F Hydrogenolysis (H2, Pd/C) E->F Removal of benzyl groups G trans-3-Aminocyclobutanol (Final Product) F->G G cluster_0 Purity Analysis cluster_1 Chiral Purity Analysis A This compound Sample B GC-MS Analysis A->B C Purity (%) Report + MS Confirmation B->C D This compound Sample E Derivatization (Chiral Reagent) D->E F Chiral HPLC Analysis E->F G Enantiomeric Excess (e.e. %) Report F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible disposal of surplus and waste material is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-aminocyclobutanol, grounding procedural guidance in the core principles of chemical safety and regulatory compliance.

It is crucial to recognize that the chemical, physical, and toxicological properties of this compound and its salts have not been exhaustively investigated.[1][2] Therefore, a cautious and conservative approach to its handling and disposal is paramount. This guide is built on established best practices for managing amino alcohols and compounds with similar hazard profiles.

Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

This compound is an amino alcohol. While specific data for the parent compound is limited, information from various isomers and salt forms, such as the hydrochloride salt, provides a composite hazard profile. The primary risks are associated with its potential irritant and corrosive properties.

Table 1: Summary of Known Hazards for this compound and its Analogs

Hazard CategoryDescriptionSupporting Evidence
Acute Toxicity May be harmful if swallowed (Acute Toxicity, Oral, Category 4 for the hydrochloride salt).The toxicological properties have not been fully investigated, warranting caution.[1][2]
Skin Corrosion/Irritation Can cause skin irritation or severe burns.[3][4][5]Amino alcohols as a class can be corrosive.[5]
Eye Damage/Irritation Poses a risk of serious eye damage or irritation.[3][4]Immediate and thorough rinsing is critical upon eye contact.[1]
Respiratory Irritation Inhalation may cause respiratory tract irritation.[1][4]Handling should occur in well-ventilated areas or fume hoods.
Incompatible Materials Reacts with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]Segregation from these materials is a critical safety measure.
Decomposition Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and, for salts, hydrogen chloride gas.[1]This informs firefighting measures and incineration requirements.

The core principle guiding the disposal of this compound is waste stream isolation and containment . Under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[6][7] Its potential environmental impact is not fully characterized, and it must be managed as regulated hazardous waste.

Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the form of the waste—whether it is a pure (unused) substance, a dilute solution, or contaminated labware. The following diagram illustrates the decision-making process for safely managing this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Identification cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Start Identify this compound Waste Stream Form What is the form of the waste? Start->Form Pure Unused Reagent or Concentrated Residue Form->Pure Pure/Concentrated Solution Aqueous or Solvent-Based Solution Form->Solution Solution Debris Contaminated Solid Waste (Gloves, Wipes, Glassware) Form->Debris Contaminated Debris Collect_Liquid Collect in a dedicated, compatible, and sealed liquid waste container. Label as 'Hazardous Waste: This compound [and solvent if applicable]' Pure->Collect_Liquid Solution->Collect_Liquid Collect_Solid Double-bag in clear plastic bags within a labeled, rigid container. Label as 'Hazardous Waste: Solid Debris with this compound' Debris->Collect_Solid Pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal contractor. Collect_Liquid->Pickup Collect_Solid->Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance. These steps are designed to be a self-validating system, where each action reinforces the overall safety of the process.

Protocol 3.1: Disposal of Unused or Surplus this compound

This protocol applies to the original reagent container or concentrated residues.

  • Assess the Container: Ensure the original container is in good condition, with a secure cap and an intact, legible label. If the container is compromised, carefully transfer the contents to a new, compatible container.

  • Labeling: The container must be labeled as hazardous waste. Use your institution's specific hazardous waste tags. At a minimum, the label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity.

    • The date the container was designated as waste.[8]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8] The storage location must be secure and provide secondary containment (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.[6][9]

  • Segregation: Crucially, store this waste away from incompatible materials, especially strong acids and oxidizing agents.[1][7]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[1][6]

Protocol 3.2: Disposal of Dilute Solutions of this compound

This protocol applies to waste from reaction workups or cleaning procedures.

  • Container Selection: Choose a sturdy, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a screw cap.

  • Waste Collection: Collect all aqueous and solvent-based waste containing this compound in this designated container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: Label the container clearly with the full names and estimated percentages of all components (e.g., "Hazardous Waste: this compound (~5%), Water (95%)").[6] Keep the container sealed except when adding waste.

  • Storage and Segregation: Store the container in a designated SAA with secondary containment, segregated from incompatibles as described in Protocol 3.1.[6][7]

  • Arrange Pickup: Once the container is full, or within the time limits specified by your institution (often 6 months), arrange for pickup by EHS or a licensed contractor.[8]

Protocol 3.3: Disposal of Contaminated Labware and Debris

This protocol applies to items like gloves, bench paper, pipette tips, and empty containers.

  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Container Rinsing: An "empty" container that held this compound is not yet safe for regular trash.

    • Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The first rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 3.2.[6]

    • After thorough rinsing and air-drying, deface or remove the original label. The container can then be disposed of in the appropriate glass or plastic recycling bin.[6]

  • Solid Waste Collection: Collect all contaminated solid debris (gloves, wipes, etc.) in a clear plastic bag.[9]

  • Packaging: Place the sealed bag into a rigid, labeled container (e.g., a cardboard box or pail) to prevent punctures.[9][10] Label the outer container as "Hazardous Waste: Solid Debris contaminated with this compound."

  • Arrange Pickup: Store and arrange for pickup as with other hazardous waste streams.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.

  • Assess the Spill: For a small spill, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a suitable, sealable container for disposal.[1][10]

  • Final Cleaning: Wipe the spill area with soap and water. Collect all cleaning materials as contaminated solid waste.

  • Disposal: Label the container of spill cleanup debris as hazardous waste and dispose of it according to Protocol 3.3.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.

References

  • MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Retrieved from a chemical supplier's safety data sheet.
  • Safety Data Sheet: 3-methylbutan-1-ol. (2016, June 27). Carl ROTH.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • AMINO ALCOHOL EA - SAFETY DATA SHEET. (2018, June 12). Nippon Nyukazai Co., Ltd.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Materials Management Plan. (2026, January). University of Colorado Anschutz Medical Campus.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an essential framework for the safe handling of 3-Aminocyclobutanol, a critical building block in modern pharmaceutical development. As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is a culture built on a deep, causal understanding of the materials we work with. This document is designed to be your preferred source for procedural guidance, offering immediate, actionable information rooted in established safety principles and field-proven experience. Our objective is to empower you to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks of this compound

This compound and its common salt forms, while invaluable in synthesis, present a distinct set of health hazards that demand rigorous control measures. A foundational principle of laboratory safety is to treat any compound with incomplete toxicological data with a high degree of caution. Much of the specific toxicological data for this compound has not been thoroughly investigated, which necessitates a conservative approach to handling.[1][2]

The primary documented risks associated with this compound include:

  • Respiratory Irritation : Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]

  • Serious Eye Irritation : Direct contact can result in significant eye irritation.[3]

  • Skin Irritation : The compound is known to cause skin irritation upon contact.[3]

  • Harmful if Swallowed : The hydrochloride salt form is classified as harmful if ingested.

Upon combustion, it may also emit corrosive and toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][3] Given these factors, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Table 1: Hazard Profile of this compound and its Hydrochloride Salt

Hazard TypeDescriptionPrimary Exposure RouteGHS Classification (Hydrochloride Salt)
Acute Toxicity Harmful if swallowed.IngestionAcute Tox. 4 Oral (H302)
Irritation Causes serious eye irritation and skin irritation.[3]Eyes, SkinEye Irrit. 2A (H319), Skin Irrit. 2 (H315)
Respiratory May cause respiratory irritation.[3]InhalationSTOT SE 3 (H335)
Chronic Toxicity Full toxicological properties have not been thoroughly investigated.[1][2]All RoutesData Not Available

The Hierarchy of Controls: A Self-Validating System for Safety

Before detailing specific PPE, it is crucial to understand its place within the broader context of laboratory safety. PPE is the last line of defense. A robust safety protocol is a self-validating system that prioritizes more effective control measures first. This internationally recognized framework, the Hierarchy of Controls, provides the logical and authoritative grounding for our operational choices.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (Change the way people work) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For handling this compound, this means:

  • Engineering Controls : Your primary barrier is a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust or vapors.[1]

  • Administrative Controls : Adhering to Standard Operating Procedures (SOPs), receiving proper training, and restricting access to handling areas are critical.

  • PPE : This is the final barrier between you and the chemical, used in conjunction with the higher-level controls.

Personal Protective Equipment (PPE) Protocol for this compound

The selection and use of PPE must be deliberate and systematic. The following protocol provides a step-by-step methodology for ensuring adequate protection.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum two pairs, "double-gloving")Provides a robust barrier against skin contact and irritation. Double-gloving minimizes contamination risk during doffing.
Body Protection Laboratory coat with long sleeves and tight cuffsProtects skin on the arms and body from accidental splashes or dust.
Eye Protection Chemical splash gogglesOffers 360-degree protection from splashes and aerosols, which standard safety glasses do not.[4]
Experimental Protocol: PPE Donning and Doffing Sequence

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Wash Hands : Thoroughly wash and dry hands.

  • First Pair of Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on the lab coat, ensuring it is fully buttoned.

  • Second Pair of Gloves : Don the second pair of gloves, pulling the cuffs over the cuffs of the lab coat. This creates a secure seal.

  • Eye Protection : Put on chemical splash goggles.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated chemical waste container.

  • Lab Coat : Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing. Place it in the designated receptacle for lab laundry or disposal.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

cluster_donning Donning Sequence cluster_doffing Doffing Sequence D_Start Start D_Wash 1. Wash Hands D_Start->D_Wash D_Glove1 2. Inner Gloves D_Wash->D_Glove1 D_Coat 3. Lab Coat D_Glove1->D_Coat D_Glove2 4. Outer Gloves (over cuffs) D_Coat->D_Glove2 D_Goggles 5. Goggles D_Glove2->D_Goggles D_End Ready for Work D_Goggles->D_End F_Start Work Complete F_Glove2 1. Remove Outer Gloves F_Start->F_Glove2 F_Coat 2. Remove Lab Coat F_Glove2->F_Coat F_Goggles 3. Remove Goggles F_Coat->F_Goggles F_Glove1 4. Remove Inner Gloves F_Goggles->F_Glove1 F_Wash 5. Wash Hands F_Glove1->F_Wash F_End Safe F_Wash->F_End

Caption: The procedural flow for correctly donning and doffing PPE.

Operational Plan: From Receipt to Disposal

An effective safety plan is integrated into every step of the chemical's lifecycle in the laboratory.

Receipt and Storage
  • Procedure : Upon receipt, inspect the container for damage or leaks in a well-ventilated area. Don core PPE during inspection.

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][3] Ensure the container is kept tightly closed.[1][3]

Handling and Weighing
  • Procedure :

    • Perform all manipulations of solid or liquid this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Use a disposable liner on the balance surface to contain any minor spills.

    • Use dedicated spatulas and glassware.

    • After weighing, carefully seal the primary container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol) before returning it to storage.

Spill Management
  • Immediate Actions :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If a spill occurs, do not attempt to clean it without the proper PPE, including respiratory protection if the spill is large or generates dust.

  • Cleanup Protocol :

    • Don the full PPE ensemble, including double gloves and goggles.

    • Contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1]

    • Do not create dust during cleanup.[1]

    • Wash the spill area with soap and water, and decontaminate all equipment used for cleanup.[3]

    • Prevent any spilled material from entering drains.[1]

Decontamination and Waste Disposal

Disposal must be treated with the same rigor as handling. All waste generated is considered hazardous.

  • Procedure :

    • Contaminated PPE : All disposable PPE (gloves, etc.) must be placed in a designated, sealed hazardous waste container immediately after removal.

    • Chemical Waste : Unused this compound and solutions containing it must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Disposal Request : Arrange for disposal through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method.[1]

    • Empty Containers : Contaminated packaging and "empty" containers must be disposed of as unused product.[1]

cluster_waste Waste Disposal Workflow Start Waste Generated (PPE, Chemical, Containers) Segregate Segregate into Labeled, Sealed Hazardous Waste Containers Start->Segregate Store Store in Satellite Accumulation Area Segregate->Store Request Request Pickup from Licensed Disposal Service Store->Request End Proper Disposal (e.g., Incineration) Request->End

Caption: A streamlined workflow for the proper disposal of hazardous waste.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]

Table 2: Emergency First Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

References

  • MSDS of cis-3-aminocyclobutanol hydrochloride.Capot Chemical Co., Ltd.URL
  • This compound - Safety D
  • Safety Data Sheet: 3-methylbutan-1-ol.Carl ROTH.URL
  • (1S,3S)
  • 13 - SAFETY D
  • SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride.Thermo Fisher Scientific.URL
  • This compound hydrochloride CAS-1036260-25-9.Sigma-Aldrich.URL
  • PubChem Compound Summary for CID 11240459, 3-Aminocyclohexanol.
  • PubChem Compound Summary for CID 15603767, 3-Aminobutanal.
  • PubChem Compound Summary for CID 12414299, 2-Aminocyclobutan-1-ol.
  • Biological, Medical, Sharps and Pharmaceutical Waste (Regulated).The University of Texas at Austin Environmental Health & Safety.URL
  • PubChem Compound Summary for CID 194581, 3-Aminocyclobutane-1-carboxylic acid.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.U.S.
  • Personal protective equipment for preparing toxic drugs.GERPAC.URL
  • Chapter 8 - Hazardous Waste Disposal Procedures.Cornell University Environmental Health and Safety.URL
  • NIH Waste Disposal Guide 2022.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.